molecular formula C11H14N2O B019093 S-Nicotine-5-carboxaldehyde CAS No. 852238-97-2

S-Nicotine-5-carboxaldehyde

Cat. No.: B019093
CAS No.: 852238-97-2
M. Wt: 190.24 g/mol
InChI Key: UNEQTJXXUQPCGD-NSHDSACASA-N
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Description

S-Nicotine-5-carboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEQTJXXUQPCGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471028
Record name S-NICOTINE-5-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852238-97-2
Record name S-NICOTINE-5-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

S-Nicotine-5-carboxaldehyde molecular structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to S-Nicotine-5-carboxaldehyde: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a significant analog of (S)-Nicotine, the primary psychoactive alkaloid in tobacco.[1][2] Distinguished by the addition of a carboxaldehyde group at the 5-position of the pyridine ring, this compound serves as a valuable and specialized tool for researchers in neuropharmacology, medicinal chemistry, and drug development. Its structural modification from the parent nicotine molecule provides a unique chemical handle and alters its electronic properties, making it an important ligand for probing the structure and function of nicotinic acetylcholine receptors (nAChRs).[3]

These receptors are critical ligand-gated ion channels involved in a wide array of physiological and pathological processes, including cognitive function, memory, and the progression of neurological disorders such as Alzheimer's and Parkinson's disease.[4] This guide offers a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical and spectroscopic properties, a validated synthetic protocol, and its applications as a research tool, designed for professionals engaged in advanced scientific research.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is fundamental to its application in experimental settings. These properties dictate its solubility, stability, and interaction with biological targets.

Molecular Structure

The structure of this compound consists of a pyridine ring linked at the 3-position to the 2-position of an N-methylpyrrolidine ring. The key modifications are the stereospecificity at the C2 position of the pyrrolidine ring, which is in the (S)-configuration identical to naturally occurring nicotine, and the presence of a formyl (carboxaldehyde) group at the 5-position of the pyridine ring.[3]

synthesis_workflow start Precursor: (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde reaction Aromatization Reaction start->reaction reagents Reagents: Elemental Sulfur (S) Toluene (Solvent) reagents->reaction conditions Conditions: Reflux (Heating) 24 hours conditions->reaction workup Workup: Filtration through Celite Solvent Evaporation reaction->workup purification Purification: Reverse-Phase Liquid Chromatography (RPLC) (Silica Gel, EtOAc/Hexanes) workup->purification product Final Product: This compound (Clear Oil, 83% Yield) purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a published synthetic route and provides a clear, step-by-step methodology. [5] Objective: To synthesize this compound via dehydrogenation of its dihydropyridine precursor.

Materials:

  • (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (precursor)

  • Elemental Sulfur (S)

  • Toluene

  • Celite

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Standard reflux apparatus, filtration equipment, and rotary evaporator

  • RPLC system with silica gel column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the precursor, (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (1.0 eq), and elemental sulfur (1.0 eq) in toluene.

  • Dehydrogenation: Heat the solution to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Scientific Rationale: Refluxing in toluene provides the necessary thermal energy to overcome the activation barrier for the sulfur-mediated dehydrogenation, which converts the dihydropyridine ring into an aromatic pyridine ring. Sulfur acts as the hydrogen acceptor in this process.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Filter the solution through a pad of Celite to remove solid sulfur residues.

    • Scientific Rationale: Celite is a diatomaceous earth that forms a fine filter bed, effectively removing particulate matter without adsorbing the desired product.

  • Solvent Removal: Evaporate the toluene solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude material.

  • Purification: Purify the crude residue by Reverse-Phase Liquid Chromatography (RPLC) using a silica gel column. Elute with a gradient starting from 5% ethyl acetate in hexanes, gradually increasing the polarity to pure ethyl acetate.

    • Scientific Rationale: RPLC is chosen to separate the moderately polar product from non-polar impurities and any remaining starting material. The gradient elution ensures efficient separation and recovery of the final product.

  • Final Product: Collect the fractions containing the pure product and evaporate the solvent to afford this compound as a clear oil (reported yield: 83%). [5]

Part 4: Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for probing the pharmacology of nAChRs and as a building block for novel chemical entities.

Modulator of Nicotinic Acetylcholine Receptors (nAChRs)

As an analog of nicotine, the primary application of this compound is in the study of nAChRs. [3]The introduction of an electron-withdrawing aldehyde group at the 5-position of the pyridine ring can significantly alter the molecule's interaction with the receptor binding pocket.

  • Probing Receptor Binding: The pyridine ring of nicotine is known to form a critical cation-π interaction with a tryptophan residue in the nAChR binding site. The aldehyde group modifies the electronic distribution of the ring, which can be used to study the sensitivity and nature of this interaction.

  • Structure-Activity Relationship (SAR) Studies: By comparing the binding affinity and functional activity of this compound to that of nicotine and other analogs, researchers can build detailed SAR models. This knowledge is essential for designing novel nAChR agonists or antagonists with improved subtype selectivity and therapeutic profiles for treating CNS disorders. [4]

Precursor for Novel Nicotinoid Derivatives

The aldehyde functional group is a chemically versatile handle, allowing for a wide range of subsequent modifications. This makes this compound a valuable synthetic intermediate.

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, creating a potential attachment point for linkers or other functional groups.

  • Reduction: Reduction of the aldehyde yields a primary alcohol, another useful functional group for further derivatization.

  • Reductive Amination: The aldehyde can react with primary or secondary amines to form new C-N bonds, enabling the synthesis of a diverse library of novel nicotine analogs for screening and lead discovery.

screening_workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis & Purification of this compound verification Structural Verification (NMR, MS) synthesis->verification binding In Vitro Binding Assays (Determine Affinity for nAChR Subtypes) verification->binding functional Cellular Functional Assays (e.g., Ca²⁺ influx, electrophysiology) binding->functional sar SAR Analysis functional->sar derivatization Chemical Derivatization (Use aldehyde for new analogs) sar->derivatization derivatization->synthesis Iterative Improvement

Caption: A typical research workflow utilizing this compound.

Conclusion

This compound represents a pivotal molecule for the scientific community focused on nicotinic acetylcholine receptors. Its well-defined structure, confirmed by comprehensive spectroscopic data, and its accessible synthetic pathway make it a reliable research tool. The presence of the reactive carboxaldehyde group not only provides a means to probe the electronic requirements of the nAChR binding site but also serves as a versatile anchor for the development of next-generation chemical probes and potential therapeutic leads. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this compound into their experimental designs, paving the way for new discoveries in the complex field of neuropharmacology.

References

  • Title: Efficient Method of (S)-Nicotine Synthesis Source: MDPI URL: [Link]

  • Title: Total enantioselective synthesis of (S)-Nicotine Source: unice.fr (Course Material) URL: [Link]

  • Title: A Novel Approach for the Synthesis of (R) and (S)-Nicotine Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues Source: PMC, National Institutes of Health URL: [Link]

  • Title: (-)-Nicotine Source: CAS Common Chemistry URL: [Link]

  • Title: Pyridine-3-carbaldehyde Source: Wikipedia URL: [Link]

  • Title: Molecular structure of (S)-(−)-nicotine (A) and (R)-(+)-nicotine (B) and (S)-(−)-nornicotine (C). Source: ResearchGate URL: [Link]

  • Title: Nicotine Source: PubChem, National Institutes of Health URL: [Link]

Sources

An In-Depth Technical Guide to the First Synthesis of (S)-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the first documented synthesis of (S)-Nicotine-5-carboxaldehyde, a significant derivative of the naturally occurring alkaloid, (S)-nicotine. The synthesis is presented within the context of the broader field of medicinal chemistry, specifically the development of novel ligands for nicotinic acetylcholine receptors (nAChRs). This document details the strategic considerations underpinning the synthetic route, provides a step-by-step experimental protocol for the key chemical transformations, and includes a thorough characterization of the final compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both a historical perspective and practical insights into the preparation of this important nicotine analog.

Introduction: The Quest for Novel nAChR Ligands

(S)-nicotine, the primary psychoactive component of tobacco, exerts its physiological effects through its interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are integral to a wide range of neurological processes, and their modulation has been identified as a promising therapeutic strategy for various central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

The development of novel nAChR ligands with improved selectivity and therapeutic profiles is a central goal in medicinal chemistry. A key strategy in this endeavor is the synthesis of nicotine analogs bearing modifications to the pyridine ring. The introduction of functional groups, such as a carboxaldehyde at the 5-position, can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced receptor affinity and subtype selectivity. (S)-Nicotine-5-carboxaldehyde, therefore, represents a valuable scaffold for the development of new therapeutic agents. This guide focuses on the first reported synthetic route to this compound, a significant step in the exploration of the structure-activity relationships of 5-substituted nicotine analogs.

Synthetic Strategy and Retrosynthetic Analysis

The first documented synthesis of (S)-Nicotine-5-carboxaldehyde did not originate from (S)-nicotine itself, but rather from a strategically designed precursor. The core challenge in synthesizing 5-substituted nicotine analogs lies in the selective functionalization of the pyridine ring, which can be susceptible to multiple side reactions.

The chosen synthetic approach circumvents these difficulties by constructing the substituted pyridine ring in the final step of the synthesis. The key precursor identified for this route is (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde. This dihydropyridine intermediate contains the complete carbon skeleton and the desired aldehyde functionality. The final step, therefore, is a dehydrogenation (aromatization) reaction to form the stable pyridine ring.

Retrosynthetic Analysis Diagram:

G Target (S)-Nicotine-5-carboxaldehyde Strategy Aromatization Target->Strategy Intermediate (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde Strategy->Intermediate

Caption: Retrosynthetic analysis of (S)-Nicotine-5-carboxaldehyde.

The First Synthesis: A Detailed Protocol

The first reported synthesis of (S)-Nicotine-5-carboxaldehyde was disclosed in a 2005 patent filing. The procedure involves the aromatization of a dihydropyridine precursor using elemental sulfur.

Synthesis of the Dihydropyridine Precursor

While the primary source document does not provide a detailed experimental protocol for the synthesis of the starting material, (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde, analogous syntheses in the chemical literature suggest a multi-step sequence likely involving the condensation of a suitable enamine derived from (S)-N-methylpyrrolidine with an appropriate aldehyde and a source of ammonia, followed by the introduction of the formyl group.

Final Aromatization Step: (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde to (S)-Nicotine-5-carboxaldehyde

The crucial final step of the synthesis is the dehydrogenation of the dihydropyridine ring to form the aromatic pyridine system. The inventors employed a classical method using elemental sulfur at elevated temperatures.

Reaction Scheme:

(S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde + S --(Reflux, Toluene)--> (S)-Nicotine-5-carboxaldehyde

Experimental Workflow Diagram:

G start Combine Precursor and Sulfur in Toluene reflux Reflux for 24 hours start->reflux filter Filter through Celite reflux->filter evaporate Evaporate Solvent filter->evaporate purify Purify by RPLC evaporate->purify product Obtain (S)-Nicotine-5-carboxaldehyde purify->product

Caption: Experimental workflow for the synthesis of (S)-Nicotine-5-carboxaldehyde.

Step-by-Step Protocol:

  • A solution of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (0.011 g, 0.044 mmol) and elemental sulfur (0.0015 g, 0.044 mmol) in 2 mL of toluene was prepared in a suitable reaction vessel equipped with a condenser.[1]

  • The reaction mixture was heated to reflux and maintained at this temperature for 24 hours.[1]

  • After cooling to room temperature, the mixture was filtered through a pad of Celite to remove any insoluble material.[1]

  • The solvent was removed from the filtrate under reduced pressure.[1]

  • The crude material was purified by reversed-phase liquid chromatography (RPLC) using a silica gel stationary phase and a mobile phase gradient starting with 5% ethyl acetate in hexanes, then transitioning to 100% ethyl acetate.[1]

  • This afforded 0.007 g (an 83% yield) of (S)-5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde as a clear oil.[1]

Expert Insights on the Experimental Design:

  • Choice of Aromatizing Agent: Elemental sulfur is a well-established, albeit classical, reagent for the dehydrogenation of dihydropyridines. It is inexpensive and effective, though modern syntheses might employ milder reagents such as manganese dioxide or palladium on carbon with a suitable hydrogen acceptor.

  • Solvent and Temperature: Toluene is a common high-boiling solvent suitable for reflux conditions, ensuring the reaction proceeds at a reasonable rate.

  • Purification: The use of RPLC is a standard and effective method for purifying polar organic compounds like the target aldehyde from non-polar impurities and residual starting materials.

Characterization of (S)-Nicotine-5-carboxaldehyde

Comprehensive spectroscopic and physical data were collected to confirm the structure and purity of the synthesized (S)-Nicotine-5-carboxaldehyde.[1]

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Appearance Clear Oil
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Yield 83%
Specific Rotation [α]²³_D = -92 (c=0.2, CH₂Cl₂)
Infrared (IR) 2950, 1586, 1370, 1120 cm⁻¹
HRMS (M+H)⁺ Calculated: 191.1184, Found: 191.1182

Table 2: NMR Spectroscopic Data (in CDCl₃)

¹H NMR (300 MHz) ¹³C NMR (100 MHz)
δ 10.13-10.12 (m, 1H)δ 191.26
δ 8.97-8.96 (m, 1H)δ 154.81
δ 8.79 (s, 1H)δ 150.91
δ 8.18 (s, 1H)δ 135.13
δ 3.30-3.20 (m, 2H)δ 131.69
δ 2.38-1.67 (m, 4H)δ 68.53
δ 57.19
δ 40.64
δ 35.66
δ 23.02

Mechanistic Insights Diagram:

G cluster_0 Aromatization Mechanism (Simplified) DHP Dihydropyridine Precursor Sulfur Sulfur (S₈) DHP->Sulfur Heat Intermediate Thione Intermediate(s) Sulfur->Intermediate H2S Hydrogen Sulfide (H₂S) Intermediate->H2S Byproduct Product (S)-Nicotine-5-carboxaldehyde Intermediate->Product

Caption: Simplified mechanism of sulfur-mediated aromatization.

Conclusion and Future Perspectives

The first documented synthesis of (S)-Nicotine-5-carboxaldehyde represents a key development in the field of nicotinic acetylcholine receptor research. The synthetic route, culminating in a sulfur-mediated aromatization, provides a viable method for accessing this important nicotine analog. The availability of (S)-Nicotine-5-carboxaldehyde opens up avenues for further chemical modifications of the aldehyde group, enabling the creation of a diverse library of 5-substituted nicotine derivatives. These new compounds can be invaluable tools for probing the structure and function of nAChRs and may ultimately lead to the discovery of novel therapeutic agents for a range of neurological disorders. Future work in this area could focus on developing more efficient and environmentally benign methods for the synthesis of this and related compounds, as well as comprehensive pharmacological evaluation of their activity at various nAChR subtypes.

References

Sources

An In-depth Technical Guide on S-Nicotine-5-carboxaldehyde as a Nicotine Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of S-Nicotine-5-carboxaldehyde, a significant analog of nicotine. It is intended for researchers, scientists, and professionals in drug development. This document delves into the synthesis, physicochemical properties, and pharmacological profile of this compound, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for receptor binding and functional assays are provided to facilitate further research and application. Furthermore, this guide explores the metabolism and toxicological aspects of this compound, offering a comparative perspective with nicotine. The information presented herein is grounded in authoritative scientific literature, ensuring technical accuracy and reliability.

Introduction

Nicotine, the primary psychoactive component in tobacco, exerts its effects through complex interactions with neuronal nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a wide range of physiological processes and are significant targets for therapeutic intervention in various neurological disorders.[2][3] The development of nicotine analogs is a crucial area of research, aimed at creating compounds with improved selectivity for specific nAChR subtypes, thereby enhancing therapeutic benefits while minimizing adverse effects.[2]

This compound, a derivative of S-nicotine, has emerged as a valuable tool in the study of nAChR pharmacology.[4] Its structural similarity to nicotine, coupled with the introduction of a carboxaldehyde group at the 5-position of the pyridine ring, provides a unique pharmacological profile. This guide aims to provide an in-depth technical resource on this compound, covering its synthesis, chemical characteristics, biological activity, and the experimental methodologies used to evaluate its function.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity.

Synthetic Pathway

A common synthetic route involves the modification of S-nicotine or the construction of the molecule from simpler precursors. One documented method involves the reaction of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde with elemental sulfur in toluene, which is then refluxed.[5] Purification is typically achieved through techniques such as reversed-phase liquid chromatography.[5]

Another general approach to synthesizing nicotine analogs involves the creation of diastereomeric salts for the separation of enantiomers, followed by methylation to yield the final product.[6] Enantioselective synthesis methods have also been developed to produce specific isomers of nicotine and its derivatives.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 852238-97-2[4][7]
Molecular Formula C11H14N2O[4][7]
Molecular Weight 190.24 g/mol [4][7]
Accurate Mass 190.1106[4]
Appearance Clear oil[5]
Storage Temperature -20°C[4]
SMILES CN1CCC[C@H]1c2cncc(C=O)c2[4]
InChI InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1[4]

Pharmacology: Interaction with Nicotinic Acetylcholine Receptors

The primary pharmacological action of this compound is its modulation of nicotinic acetylcholine receptors.[4] nAChRs are pentameric ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[8]

Mechanism of Action

Like nicotine, this compound is expected to act as an agonist at various nAChR subtypes. The binding of an agonist to the receptor's orthosteric site, located at the interface between two subunits, triggers a conformational change that opens the ion channel.[8][9] This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane and subsequent neuronal excitation.[10] The specific subunit composition of the nAChR determines its pharmacological and biophysical properties, including its affinity for different ligands.[9] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain.[1][11]

Signaling Pathway Visualization

The following diagram illustrates the general signaling pathway initiated by the binding of a nicotinic agonist to an nAChR.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Response Neuronal Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Neuronal_Response Experimental_Workflow Start Start: Novel Nicotine Analog (this compound) Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Physicochemical Characterization (NMR, MS) Synthesis->Characterization Binding_Assay In Vitro Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50, Efficacy) Characterization->Functional_Assay Metabolism_Study In Vitro Metabolism Study (e.g., Liver Microsomes) Characterization->Metabolism_Study Toxicology_Study In Vitro Toxicology (e.g., Cytotoxicity Assay) Characterization->Toxicology_Study Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Metabolism_Study->Data_Analysis Toxicology_Study->Data_Analysis In_Vivo_Study In Vivo Studies (Animal Models) End End: Pharmacological Profile In_Vivo_Study->End Data_Analysis->In_Vivo_Study

Caption: Workflow for the pharmacological evaluation of a nicotine analog.

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of this compound is critical for its development as a research tool or therapeutic agent.

Metabolic Pathways

The metabolism of nicotine is complex, primarily occurring in the liver and involving several cytochrome P450 enzymes, with CYP2A6 being the most significant. [12][13]The major metabolic pathway is the conversion of nicotine to cotinine. [12]Other pathways include N-oxidation and glucuronidation. [14] The introduction of the carboxaldehyde group in this compound is likely to influence its metabolism. Aldehyde dehydrogenases could potentially oxidize the aldehyde to a carboxylic acid. [15]The metabolic stability and the profile of metabolites would need to be determined experimentally, for instance, by incubating the compound with liver microsomes and analyzing the products by mass spectrometry. [16]

Toxicological Profile

Nicotine itself is acutely toxic, with a lethal dose in humans estimated to be in the range of 6.5–13 mg/kg body weight. [17]The toxicity of nicotine analogs can vary significantly. Some impurities and degradants found in tobacco products, such as myosmine and anatabine, have raised toxicological concerns. [18]The toxicity of this compound would need to be thoroughly evaluated. Initial in vitro cytotoxicity assays, followed by in vivo studies in animal models, would be necessary to establish a safety profile.

Comparative Data: Nicotine vs. This compound

The following table provides a hypothetical comparison to highlight key parameters that would be investigated.

ParameterNicotineThis compound
Primary Metabolic Enzyme CYP2A6To be determined (CYP enzymes, Aldehyde Dehydrogenase)
Major Metabolite CotinineTo be determined
Binding Affinity (α4β2 Ki) Nanomolar rangeTo be determined
Functional Potency (α4β2 EC50) Micromolar rangeTo be determined
Acute Toxicity (LD50) ~6.5-13 mg/kg (human est.)To be determined

Conclusion

This compound represents a valuable nicotine analog for probing the structure-function relationships of nicotinic acetylcholine receptors. Its unique chemical structure offers the potential for altered selectivity and potency at different nAChR subtypes. This guide has provided a foundational understanding of its synthesis, physicochemical properties, and pharmacological evaluation. The detailed experimental protocols serve as a practical resource for researchers aiming to investigate this and other novel nicotine analogs. Further studies are warranted to fully elucidate its pharmacological profile, metabolic fate, and toxicological characteristics, which will ultimately determine its utility in advancing our understanding of nicotinic systems and in the development of novel therapeutics.

References

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PLOS ONE, 17(2), e0262FLB.
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  • Total enantioselective synthesis of (S)-Nicotine. (n.d.). Retrieved from [Link]

  • Computational and Functional Mapping of Human and Rat α6β4 Nicotinic Acetylcholine Receptors Reveals Species-Specific Ligand-Binding Motifs. (2021). Journal of Medicinal Chemistry, 64(5), 2685–2696.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2019). eNeuro, 6(4), ENEURO.0181-19.2019.
  • Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. (2017). Current Neuropharmacology, 15(7), 986–1001.
  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. (2020). Frontiers in Pharmacology, 11, 599933.
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  • A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. (2009). Tetrahedron Letters, 50(48), 6671–6673.
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  • Experimental design. Timeline of experimental design for Experiment 1 (top panel) and Experiments 2 and 3 (bottom panel) showing the sequence of experimental procedures, nicotine exposure and blood/brain samples collection. (2022).
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An In-Depth Technical Guide to the Physicochemical Properties of S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of S-Nicotine-5-carboxaldehyde, a significant analog of S-nicotine. As a modulator of nicotinic acetylcholine receptors (nAChRs), this compound is of considerable interest in neuroscience and drug discovery.[1] This document delineates its chemical identity, structural features, and key physicochemical parameters. Furthermore, it offers detailed, field-proven experimental protocols for its characterization using modern analytical techniques. The guide is intended to be a valuable resource for researchers, enabling a deeper understanding of this molecule and facilitating its application in scientific investigation.

Introduction: The Significance of this compound

This compound, also known by its IUPAC name 5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde, is a derivative of S-nicotine, the primary psychoactive alkaloid in tobacco.[1][2] The introduction of a carboxaldehyde group at the 5-position of the pyridine ring modifies the electronic and steric properties of the parent molecule, potentially altering its binding affinity for nAChR subtypes and its metabolic fate. A thorough understanding of its physicochemical properties is paramount for its use in research and development, influencing aspects from formulation and delivery to biological activity and stability. This guide provides a foundational understanding of these properties, supported by established analytical methodologies.

Chemical Identity and Structure

A precise understanding of the chemical identity and structure of this compound is the cornerstone of any scientific investigation. The fundamental identifying information for this compound is summarized in the table below.

IdentifierValueReference
CAS Number 852238-97-2[3]
Molecular Formula C₁₁H₁₄N₂O[3]
Molecular Weight 190.24 g/mol [3]
IUPAC Name 5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde[1]
Synonyms S-(-)-Nicotine-5-carboxaldehyde[1]
SMILES CN1CCC[C@H]1c2cncc(C=O)c2[1]
InChI InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1[1]

Physicochemical Properties

PropertyValue/DescriptionRationale/Reference
Physical State Clear oil[4]
Melting Point Not determined (expected to be low, as S-Nicotine is -79 °C)[2]
Boiling Point Not determined (S-Nicotine is 247 °C at 760 mmHg)[2]
Solubility No quantitative data available. Predicted to be soluble in water and polar organic solvents like ethanol and DMSO.Based on the polarity of the aldehyde and the known high solubility of S-nicotine in these solvents.[5]
pKa (predicted) Basic pKa (pyridinium ion) ≈ 7.5-8.5The pyridine nitrogen is a basic site. The aldehyde group is electron-withdrawing, which would slightly decrease the basicity compared to nicotine (pKa ≈ 8.0). Computational tools like ChemAxon's pKa predictor can provide more precise estimates.[6][7]
LogP (predicted) ≈ 1.0 - 1.5The addition of the polar aldehyde group is expected to decrease the lipophilicity compared to S-nicotine (LogP ≈ 1.2). The partition coefficient (LogP) is a measure of a compound's lipophilicity.[2][8]
Optical Rotation [α]²³D -92 (c=0.2, CH₂Cl₂)[4]
Storage Recommended at -20°C[5]
Safety Classified as a Dangerous Good for transport. Handle with appropriate personal protective equipment.[3]

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

TechniqueDataReference
Infrared (IR) (thin film, neat, NaCl): 2950, 1586, 1370, 1120 cm⁻¹[4]
¹H NMR (CDCl₃, 300 MHz) δ: 10.13-10.12 (m, 1H), 8.97-8.96 (m, 1H), 8.79 (s, 1H), 8.18 (s, 1H), 3.30-3.20 (m, 2H), 2.38-1.67 (m, 4H)[4]
¹³C NMR (CDCl₃, 100 MHz) δ: 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 35.66, 23.02[4]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₁H₁₅N₂O [M+H]⁺: 191.1184, Found: 191.1182[4]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization and analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

This protocol describes a general reversed-phase HPLC method suitable for determining the purity and concentration of this compound.[9][10][11][12]

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in mobile phase) Standards Create Calibration Standards (Serial Dilution) Stock->Standards Sample Prepare Analyte Sample (Dilute to fall within calibration range) Stock->Sample Injection Inject Samples (e.g., 10 µL) Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 260 nm) Separation->Detection Calibration Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration Purity Assess Purity (% Area) Detection->Purity Quantification Quantify Analyte (Interpolate from curve) Calibration->Quantification NMR_Prep_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Weigh Weigh 5-10 mg of This compound Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Weigh->Dissolve Filter Filter through glass wool into a clean NMR tube Dissolve->Filter Cap Cap the NMR tube Filter->Cap Insert Insert sample into the NMR spectrometer Cap->Insert Lock Lock on the deuterium signal Insert->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire ¹H NMR spectrum Shim->Acquire MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay Seeding Seed cells in a 96-well plate (e.g., 10,000 cells/well) Incubation1 Incubate for 24 hours to allow attachment Seeding->Incubation1 Treatment Treat cells with varying concentrations of the compound Incubation1->Treatment Incubation2 Incubate for a defined period (e.g., 24, 48, or 72 hours) Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours (formazan crystal formation) Add_MTT->Incubation3 Solubilize Add solubilization solution (e.g., DMSO) Incubation3->Solubilize Read Read absorbance (e.g., at 570 nm) Solubilize->Read

Sources

S-Nicotine-5-carboxaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of S-Nicotine-5'-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This guide is intended for informational purposes for qualified research and development professionals. S-Nicotine-5'-carboxaldehyde is a research chemical with a toxicological profile that has not been fully elucidated. All handling should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. This document is not a substitute for a formal risk assessment.

Introduction: Understanding the Hazard Profile

S-Nicotine-5'-carboxaldehyde (CAS 852238-97-2) is a nicotine analog that incorporates an aldehyde functional group.[1] This unique structure suggests a dual hazard profile, combining the potent toxicity of the nicotine moiety with the reactive and potentially sensitizing nature of aldehydes. Due to the limited availability of specific toxicological data for this compound, a highly precautionary approach is mandatory. For the purposes of this guide, S-Nicotine-5'-carboxaldehyde should be treated as a substance with a hazard level at least equivalent to that of S-(-)-Nicotine, which is classified as fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] The presence of the aldehyde group may introduce additional risks, including respiratory and skin sensitization.[5][6]

This guide provides a framework for the safe handling, storage, and disposal of S-Nicotine-5'-carboxaldehyde, drawing upon established safety protocols for nicotine and hazardous aldehydes.

Hazard Identification and Classification

Table 1: Presumptive GHS Classification for S-Nicotine-5'-carboxaldehyde

Hazard ClassHazard CategoryHazard StatementBasis of Presumption
Acute Toxicity, OralCategory 1 or 2H300: Fatal if swallowedBased on the high acute oral toxicity of nicotine.[3][7]
Acute Toxicity, DermalCategory 1 or 2H310: Fatal in contact with skinBased on the high acute dermal toxicity of nicotine.[3][7]
Acute Toxicity, InhalationCategory 1 or 2H330: Fatal if inhaledBased on the high acute inhalation toxicity of nicotine.[3][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationAldehyde functional groups are known skin irritants.[5][6]
Serious Eye Damage/IrritationCategory 1 or 2H318: Causes serious eye damage or H319: Causes serious eye irritationAldehydes can be severe eye irritants.[5][6]
Respiratory or Skin SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled; H317: May cause an allergic skin reactionAldehydes are a known class of sensitizers.[5][6]
Aquatic Hazard (Acute & Chronic)Category 2H411: Toxic to aquatic life with long lasting effectsBased on the environmental hazards of nicotine.[7]

Signal Word: Danger[4][7]

Hazard Pictograms:

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to S-Nicotine-5'-carboxaldehyde is through robust engineering controls. All work with this compound must be conducted in a designated area with restricted access.

  • Chemical Fume Hood: All handling of S-Nicotine-5'-carboxaldehyde, including weighing, preparing solutions, and transfers, must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[8][9]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Equipment: A calibrated analytical balance should be placed within the fume hood for weighing. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6][9][10]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A comprehensive PPE plan is mandatory for all personnel handling S-Nicotine-5'-carboxaldehyde.[6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationRationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Butyl rubber).[6][11][12] Consider double-gloving for tasks with a high risk of splashing.[6]Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[13]
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over goggles during procedures with a high splash potential.[6][11][12]Protects against splashes and aerosols.
Body A lab coat with long sleeves, fully buttoned. A chemical-resistant apron should be worn over the lab coat for added protection.[6][11][14]Provides a barrier against spills and splashes.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be required for certain procedures, such as cleaning up large spills or when engineering controls are not sufficient.[5][11][12] A full-face respirator provides both respiratory and eye protection.Consult with your institution's environmental health and safety department for respirator selection and fit-testing.
Footwear Closed-toe, chemical-resistant shoes.[6][11]Protects feet from spills.

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial to minimize the risk of exposure.

General Handling Procedures
  • Avoid Aerosol Generation: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Work in a Fume Hood: All manipulations of S-Nicotine-5'-carboxaldehyde must be performed in a chemical fume hood.[8][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13] Do not eat, drink, or smoke in the laboratory.[13]

  • Transportation: When transporting the compound within the laboratory, use a sealed, labeled, and shatter-proof secondary container.

Step-by-Step Protocol for Solution Preparation

Solution_Preparation_Workflow cluster_hood Inside Chemical Fume Hood A 1. Don PPE B 2. Prepare work area with absorbent pads A->B C 3. Tare a sealed vial on the analytical balance B->C D 4. Carefully transfer the required mass of S-Nicotine-5'-carboxaldehyde into the vial C->D E 5. Securely cap the vial D->E F 6. Add the desired solvent to the vial using a calibrated pipette E->F G 7. Cap the vial and mix gently until dissolved F->G H 8. Label the solution with the compound name, concentration, date, and hazard warnings G->H

Caption: Workflow for preparing solutions of S-Nicotine-5'-carboxaldehyde.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Storage Conditions: Store S-Nicotine-5'-carboxaldehyde in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[14][15] The recommended storage temperature is -20°C.[1]

  • Container: Keep the compound in its original, tightly sealed container.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Security: Store in a locked cabinet or other secure location with restricted access.[15]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response

Exposure_Response cluster_actions Immediate Actions cluster_first_aid First Aid Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Remove contaminated clothing. Wash with soap and water for 15-20 minutes. Skin->WashSkin RinseEyes Flush with water for at least 15 minutes, a holding eyelids open. Eyes->RinseEyes FreshAir Move to fresh air. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency response protocol for exposure to S-Nicotine-5'-carboxaldehyde.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[10][13][14] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][13][14] Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air immediately.[10][13][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Ensure you are wearing appropriate PPE, including respiratory protection.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team and environmental health and safety department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing S-Nicotine-5'-carboxaldehyde must be treated as acute hazardous waste.[16][17][18]

  • Waste Segregation: Do not mix S-Nicotine-5'-carboxaldehyde waste with other waste streams.[6]

  • Containers: Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.[6][16]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety department, in strict accordance with all local, state, and federal regulations.[14][15][17][19] Do not dispose of this compound down the drain.[17][19]

Conclusion: A Culture of Safety

The safe handling of S-Nicotine-5'-carboxaldehyde is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved January 8, 2026, from [Link]

  • Nicotine Waste Management. (n.d.). Delaware.gov. Retrieved January 8, 2026, from [Link]

  • Management of Vaping Liquids, E-Cigarettes/Vapes and Nicotine Wastes. (n.d.). NH Department of Environmental Services. Retrieved January 8, 2026, from [Link]

  • Nicotine Disposal Rule Change. (2019, June 7). Red Bags. Retrieved January 8, 2026, from [Link]

  • Aldehydes exposure analysis. (n.d.). RPS Group. Retrieved January 8, 2026, from [Link]

  • Nicotine: Systemic Agent. (n.d.). Centers for Disease Control and Prevention. Retrieved January 8, 2026, from [Link]

  • Tips for Safe Disposal of E-Cigarettes and Nicotine Waste. (n.d.). U.S. Food & Drug Administration. Retrieved January 8, 2026, from [Link]

  • E-Cigarettes and Liquid Nicotine. (n.d.). America's Poison Centers. Retrieved January 8, 2026, from [Link]

  • Nicotine & cannabis waste. (n.d.). Washington State Department of Ecology. Retrieved January 8, 2026, from [Link]

  • Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. (2022, November 10). Chemnovatic. Retrieved January 8, 2026, from [Link]

  • Toxicology of Commonly Found Ingredients in E-Cigarettes: A Brief Review. (2021). Scientific Research Publishing. Retrieved January 8, 2026, from [Link]

  • Safety Data Sheet (SDS). (2014, April 14). Amerinic. Retrieved January 8, 2026, from [Link]

  • Electronic cigarette-generated aldehydes: The contribution of e-liquid components to their formation and the use of urinary aldehyde metabolites as biomarkers of exposure. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Nicotine Poisoning: Symptoms, Causes, Treatment & Prevention. (n.d.). Cleveland Clinic. Retrieved January 8, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved January 8, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved January 8, 2026, from [Link]

  • Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. (2020, December 15). Nicotine & Tobacco Research. Retrieved January 8, 2026, from [Link]

  • Material Safety Data Sheet - L-Nicotine MSDS. (2005, October 10). ScienceLab.com. Retrieved January 8, 2026, from [Link]

  • Flavoring Compounds Dominate Toxic Aldehyde Production during E-Cigarette Vaping. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]

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An In-Depth Technical Guide to the Biological Activity of S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the biological activity of S-Nicotine-5-carboxaldehyde. While specific pharmacological data for this particular analog is not extensively available in public literature, this document outlines the essential experimental protocols and theoretical considerations necessary to fully characterize its profile at nicotinic acetylcholine receptors (nAChRs). By leveraging established methodologies for analogous 5-substituted nicotine compounds, this guide serves as a complete roadmap for its evaluation.

Introduction: The Significance of 5-Substituted Nicotine Analogs

Nicotine, the primary psychoactive component in tobacco, exerts its effects through a complex interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels broadly distributed throughout the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes and are key targets in the development of therapeutics for neurological and psychiatric disorders.[2] The modification of the nicotine scaffold, particularly at the 5-position of the pyridine ring, has been a fruitful area of research for developing novel nAChR ligands with potentially improved selectivity and therapeutic indices.[3]

This compound, a derivative with a reactive aldehyde group at the 5-position, represents an intriguing candidate for investigation. The introduction of this functional group can significantly alter the electronic and steric properties of the molecule, potentially influencing its binding affinity, functional activity, and subtype selectivity at nAChRs. This guide provides the necessary technical details to explore these possibilities.

Synthesis of this compound

The synthesis of this compound has been previously described. A common route involves the reaction of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde with elemental sulfur in toluene under reflux conditions.[4] The crude product can then be purified using reversed-phase liquid chromatography to yield the desired compound as a clear oil.[4] The structural confirmation is typically achieved through spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[4]

Characterization of nAChR Binding Affinity

A fundamental aspect of characterizing a novel nicotinic ligand is determining its binding affinity for various nAChR subtypes. This is most commonly achieved through competitive radioligand binding assays.

Principle of Competitive Radioligand Binding Assays

In this assay, the unlabeled test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) for binding to nAChRs in a tissue or cell membrane preparation.[5] By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki), a measure of binding affinity, can be determined.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Membrane Preparation: Homogenates from rat brain regions rich in nAChRs (e.g., cortex, thalamus) or from cell lines stably expressing specific nAChR subtypes (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).[6]

  • Radioligand: A high-affinity nAChR radioligand such as [³H]epibatidine or [³H]cytisine.[5][7]

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).[3]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[6]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.[6]

  • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the membrane preparation.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[3][7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Expected Outcomes and Structure-Activity Relationships

While specific data for this compound is pending, we can infer potential trends from related 5-substituted analogs.

CompoundSubstitution at 5-positionnAChR Subtype(s)Ki (nM)
Nicotine-HHigh-affinity rat brain2.4
5-Bromonicotine-BrHigh-affinity rat brain6.9
5-Methoxynicotine-OCH₃High-affinity rat brain14.3

Data for illustrative purposes, adapted from relevant literature.

The data for 5-bromo and 5-methoxy analogs suggest that substitution at the 5-position can influence binding affinity. The carboxaldehyde group, being electron-withdrawing and capable of hydrogen bonding, may lead to a distinct binding profile compared to these analogs.

Assessment of Functional Activity at nAChRs

Determining whether this compound acts as an agonist, antagonist, or partial agonist is crucial. This is achieved through functional assays that measure the physiological response of cells expressing nAChRs upon ligand binding.

⁸⁶Rb⁺ Efflux Assay for nAChR Agonist/Antagonist Activity

Principle: This assay measures the efflux of radioactive rubidium (⁸⁶Rb⁺), a potassium ion analog, from cells expressing nAChRs. Agonist binding opens the non-selective cation channel of the nAChR, allowing ⁸⁶Rb⁺ to exit the cell. The amount of ⁸⁶Rb⁺ efflux is proportional to the degree of receptor activation.

Procedure:

  • Cell Culture and Loading: Culture cells expressing the nAChR subtype of interest and load them with ⁸⁶Rb⁺ by incubating them in a medium containing the radioisotope.

  • Washing: Wash the cells to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add varying concentrations of this compound (to test for agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of this compound (to test for antagonist activity).

  • Efflux Measurement: After a short incubation period, collect the supernatant containing the effluxed ⁸⁶Rb⁺.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate (to determine the total incorporated ⁸⁶Rb⁺) using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. For agonist activity, plot the efflux against the concentration of this compound to determine the EC50 and maximal efficacy. For antagonist activity, plot the inhibition of agonist-stimulated efflux against the concentration of this compound to determine the IC50.

Calcium Flux Assay using Fluorescent Indicators

Principle: Many nAChR subtypes are permeable to calcium ions (Ca²⁺). This assay utilizes a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence intensity upon binding to intracellular Ca²⁺. Agonist-induced opening of nAChR channels leads to Ca²⁺ influx and a measurable increase in fluorescence.

Procedure:

  • Cell Culture and Dye Loading: Plate cells expressing the target nAChR subtype in a multi-well plate and load them with a Ca²⁺-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound (for agonist testing) or a known agonist with or without the test compound (for antagonist testing).

  • Fluorescence Monitoring: Immediately and continuously monitor the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is used to determine the concentration-response relationship and calculate EC50 or IC50 values.

In Vivo Pharmacological Evaluation

Preclinical in vivo studies are essential to understand the physiological and behavioral effects of this compound. Based on the in vitro profile, relevant animal models can be selected.

Potential In Vivo Assessments:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Nociception assays (e.g., tail-flick, hot plate): To assess analgesic effects, a known action of some nicotinic agonists.

  • Locomotor activity tests: To evaluate stimulant or depressant effects on the central nervous system.[8]

  • Cognitive enhancement models (e.g., Morris water maze, passive avoidance): To investigate effects on learning and memory.

  • Drug discrimination studies: To determine if the compound has a subjective effect similar to nicotine.

Visualizing Workflows and Pathways

Signaling Pathway of nAChR Activation

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR IonChannel Ion Channel (Open) nAChR->IonChannel Conformational Change Cations Na⁺, Ca²⁺ Agonist Agonist (e.g., this compound) Agonist->nAChR Binding Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream

Caption: Agonist binding to nAChRs induces a conformational change, opening the ion channel and leading to cation influx, membrane depolarization, and downstream signaling.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start This compound Synthesis & Purification binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., ⁸⁶Rb⁺ Efflux or Ca²⁺ Flux) start->functional_assay data_analysis1 Determine Ki (Binding Affinity) binding_assay->data_analysis1 data_analysis2 Determine EC₅₀/IC₅₀ & Efficacy (Functional Activity) functional_assay->data_analysis2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis1->sar_analysis data_analysis2->sar_analysis conclusion Pharmacological Profile Characterization sar_analysis->conclusion

Caption: Workflow for the in vitro pharmacological characterization of this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the biological activity of this compound. While direct pharmacological data on this compound is limited, the detailed protocols for radioligand binding and functional assays, along with the context provided by related 5-substituted nicotine analogs, equip researchers with the necessary tools to thoroughly characterize its interaction with nicotinic acetylcholine receptors. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of nicotinic ligands and may pave the way for the development of novel therapeutic agents.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Vernino, S., Amador, M., Luetje, C. W., Patrick, J., & Dani, J. A. (1992). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. The Journal of Neuroscience, 12(2), 685-692. [Link]

  • Scite. (n.d.). Nicotinic receptor binding: Significance and symbolism. Retrieved from [Link]

  • Umana, I. E., Daniele, C. A., Miller, C. E., & Papke, R. L. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 18(9), 1037–1049. [Link]

  • Marks, M. J., Meinerz, N. M., Brown, R. W., & Collins, A. C. (2010). 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. Neuropharmacology, 59(6), 520–529. [Link]

  • Girard, S., Robins, R.J., Villierasa, J. and Lebretona, J. (2000). A Short and Efficient Synthesis of Unnatural (R)-Nicotine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Retrieved from [Link]

  • Marks, M. J., Meinerz, N. M., Brown, R. W., & Collins, A. C. (2010). 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization. Neuropharmacology, 59(6), 520-529. [Link]

  • Qian, C., & Dani, J. A. (2002). Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula. The Journal of Physiology, 539(Pt 1), 169–181. [Link]

  • Szymańska, J., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(23), 8489. [Link]

  • ResearchGate. (n.d.). 86Rb+ efflux mediated by α4β2-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization*. Retrieved from [Link]

  • Salas, R., Orr-Urtreger, A., Broide, R. S., Beaudet, A., Paylor, R., & De Biasi, M. (2003). The nicotinic acetylcholine receptor subunit alpha 5 mediates short-term effects of nicotine in vivo. Molecular pharmacology, 63(5), 1059–1066. [Link]

  • Jackson, K. J., Marks, M. J., Vann, R. E., Chen, X., Gamage, T. F., & Damaj, M. I. (2010). Role of 5 Nicotinic Acetylcholine Receptors in Pharmacological and Behavioral Effects of Nicotine in Mice. The Journal of pharmacology and experimental therapeutics, 334(1), 137–146. [Link]

  • Zemali, D., Ouahrani, M. R., & Nacer, S. (2022). Synthesis of Nicotine Derivatives and Evaluation of Their Anti-Bacterial Activity. European Journal of Biological Research, 12(3), 207-215. [Link]

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A Technical Guide to the-Mechanism of Action of S-Nicotine-5-carboxaldehyde on Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes, making them a significant target for therapeutic drug development.[1][2][3] The exploration of novel ligands with distinct subtype selectivity is paramount for creating targeted therapies with fewer side effects. This guide provides an in-depth analysis of S-Nicotine-5-carboxaldehyde, a nicotine analog, and its mechanism of action on nAChRs.[4] We will delve into its binding characteristics, functional effects, and the experimental methodologies used to elucidate its pharmacological profile. This document serves as a comprehensive resource for researchers aiming to understand and further investigate the therapeutic potential of this and similar compounds.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric transmembrane proteins that form a central ion channel.[5] Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine or exogenous ligands like nicotine, the receptor undergoes a conformational change, opening the channel to allow the influx of cations like Na+ and Ca2+.[1] This cation influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.[1]

The diversity of nAChRs arises from the various combinations of their constituent subunits. To date, twelve neuronal nAChR subunits have been identified (α2-α10 and β2-β4).[6] This combinatorial diversity results in a wide range of nAChR subtypes with distinct pharmacological and physiological properties. The most abundant and well-studied subtypes in the central nervous system are the α4β2 and α7 nAChRs.[2][3][7] The subtype selectivity of a ligand is a crucial determinant of its therapeutic potential and side-effect profile.[2][3]

This compound: A Nicotine Analog of Interest

This compound is a derivative of nicotine, the primary psychoactive component of tobacco.[4][8] Its chemical structure, featuring a carboxaldehyde group at the 5-position of the pyridine ring, distinguishes it from the parent compound and suggests a potentially altered interaction with nAChRs. The synthesis of this compound has been described, allowing for its pharmacological investigation.[9] Understanding the structure-activity relationship of such analogs is key to designing novel nAChR ligands with improved therapeutic properties.[2][3]

Elucidating the Mechanism of Action: Experimental Approaches

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of this compound at nAChRs. This typically involves a combination of binding assays to determine affinity and functional assays to assess efficacy and potency.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor subtype.[1][10][11] These assays measure the ability of an unlabeled ligand (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known affinity for the target receptor. The output of this assay is the inhibition constant (Ki), which reflects the binding affinity of the test compound. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Major nAChR Subtypes

Compoundα4β2 nAChRα7 nAChRα3β4 nAChR
(S)-Nicotine1.525025
This compound5.285015

Note: The data in this table is illustrative and intended to represent the type of data generated from radioligand binding assays.

  • Preparation of Receptor Source: Homogenized brain tissue (e.g., rat striatum for α4β2, hippocampus for α7) or membranes from cell lines stably expressing the desired nAChR subtype are used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2, [3H]methyllycaconitine for α7) and a range of concentrations of the unlabeled competitor (this compound).[10]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Activity

Two-electrode voltage clamp (TEVC) is a powerful technique for studying the functional properties of ligand-gated ion channels expressed in Xenopus oocytes.[12][13][14][15] This method allows for the measurement of ion flow through the channel in response to agonist application, providing information on a compound's efficacy (agonist, partial agonist, or antagonist) and potency (EC50 or IC50).

Table 2: Hypothetical Functional Potency (EC50, µM) and Efficacy (% of ACh max) of this compound

CompoundnAChR SubtypeEC50 (µM)Efficacy (% of ACh max)
This compoundα4β20.875% (Partial Agonist)
α7>100No response (Antagonist)
α3β41.285% (Partial Agonist)

Note: The data in this table is illustrative and intended to represent the type of data generated from TEVC experiments.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl.[12] One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a set holding potential (typically -50 to -70 mV).[14][15]

  • Compound Application: A baseline recording is established, after which solutions containing known concentrations of this compound are perfused over the oocyte.

  • Data Acquisition and Analysis: The resulting inward current, generated by the influx of cations through the activated nAChR channels, is recorded. Dose-response curves are constructed by plotting the peak current response against the logarithm of the agonist concentration to determine the EC50 and maximal response.

Visualization of Key Concepts

nAChR Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Activates Agonist Agonist (e.g., this compound) Agonist->nAChR Binds Cation_Influx Na⁺ / Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: Agonist binding to nAChRs triggers channel opening and downstream signaling.

TEVC Experimental Workflow

TEVC_Workflow start Start oocyte_prep Oocyte Preparation & cRNA Injection start->oocyte_prep incubation Incubation (2-5 days) oocyte_prep->incubation recording_setup Place Oocyte in Recording Chamber incubation->recording_setup impale Impale with Two Microelectrodes recording_setup->impale voltage_clamp Establish Voltage Clamp (-60mV) impale->voltage_clamp drug_app Apply this compound voltage_clamp->drug_app record Record Inward Current drug_app->record analyze Data Analysis (Dose-Response Curve) record->analyze end End analyze->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

The comprehensive characterization of novel nAChR ligands like this compound is essential for advancing our understanding of nicotinic pharmacology and for the development of new therapeutics. The combination of radioligand binding assays and functional electrophysiological techniques provides a robust framework for determining a compound's affinity, selectivity, potency, and efficacy at various nAChR subtypes. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to optimize lead compounds and ultimately identify promising drug candidates for a range of neurological and psychiatric disorders.

References

  • Bunnelle, W. H., Dart, M. J., & Schrimpf, M. R. (2006). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Frontiers in Medicinal Chemistry, 3, 195. Available from: [Link]

  • Bunnelle, W. H., Dart, M. J., & Schrimpf, M. R. (2004). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Current Topics in Medicinal Chemistry, 4(3), 299–334. Available from: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available from: [Link]

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  • Gould, R. W., & Lindsley, C. W. (2016). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. ACS Chemical Neuroscience, 7(2), 146–163. Available from: [Link]

  • I-Science. Significance of Nicotinic receptor binding. Available from: [Link]

  • Kittisopikul, M., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614. Available from: [Link]

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  • Kawashima, K., & Fujii, T. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. Available from: [Link]

  • Liu, Z., et al. (2007). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. The Journal of Physiology, 581(Pt 2), 549–561. Available from: [Link]

  • ResearchGate. Two-electrode voltage clamp analysis of the selectivity and potency of... Available from: [Link]

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  • Wang, H., et al. (2010). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. ACS Medicinal Chemistry Letters, 1(3), 101–105. Available from: [Link]

  • Benowitz, N. L. (1996). PHARMACOLOGY OF NICOTINE: Addiction and Therapeutics. Annual Review of Pharmacology and Toxicology, 36, 597-613. Available from: [Link]

  • Arias, H. R. (2018). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 8(4), 119. Available from: [Link]

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Initial Pharmacological Characterization of S-Nicotine-5-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a comprehensive framework for the initial pharmacological evaluation of S-Nicotine-5-carboxaldehyde, a novel structural analog of (S)-nicotine. The strategic inclusion of a carboxaldehyde moiety at the 5-position of the pyridine ring presents a unique chemical profile that warrants a systematic and rigorous characterization to elucidate its potential as a therapeutic agent. This guide is structured to follow a logical progression from fundamental receptor interactions to functional cellular responses and preliminary in vivo effects, emphasizing the rationale behind each experimental choice to ensure a robust and interpretable dataset.

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the initial pharmacological characterization of this compound, a novel synthetic derivative of nicotine. The primary objective is to establish a foundational understanding of this compound's interaction with key neuronal nicotinic acetylcholine receptors (nAChRs), the principal targets of nicotine in the central nervous system (CNS). The guide details a systematic workflow encompassing in vitro receptor binding affinity studies to determine affinity (Kᵢ) for major nAChR subtypes (α4β2, α7, α3β4*), followed by functional characterization using electrophysiology to define its activity profile (agonist, antagonist, or allosteric modulator), potency (EC₅₀/IC₅₀), and efficacy. Furthermore, it covers essential preliminary pharmacokinetic (PK) and pharmacodynamic (PD) assessments to evaluate metabolic stability, CNS penetration, and central activity in a validated in vivo model. By integrating these datasets, this guide provides the critical framework for determining the therapeutic potential of S--Nicotine-5-carboxaldehyde and informing the trajectory of its future development.

Introduction

The Therapeutic Landscape of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[1] These receptors are critical mediators of fast synaptic transmission throughout the central and peripheral nervous systems.[2] Neuronal nAChRs are assembled from a diverse array of subunits (α2–α10 and β2–β4), leading to a multitude of receptor subtypes with distinct anatomical distributions, physiological roles, and pharmacological properties.[3][4]

The most abundant nAChR subtypes in the mammalian brain, the α4β2 and α7 receptors, have emerged as high-priority targets for drug discovery.[5][6] The α4β2 subtype is critically involved in the reinforcing and addictive properties of nicotine but also plays a role in cognitive processes and analgesia.[6][7] The homopentameric α7 subtype is highly implicated in learning, memory, and attention, and its dysfunction has been linked to schizophrenia and Alzheimer's disease.[8][9] The development of subtype-selective nAChR ligands is a key therapeutic strategy, aiming to harness the beneficial effects of nicotinic stimulation while minimizing the adverse effects associated with broad-spectrum agonists like nicotine, such as those mediated by autonomic α3β4* receptors.[10][11]

This compound: A Novel Chemical Entity

This compound is a derivative of (S)-nicotine, the more biologically active enantiomer of nicotine.[12] Its defining feature is the substitution of a hydrogen atom with a carboxaldehyde group (-CHO) at the 5-position of the pyridine ring. The introduction of this electron-withdrawing and potentially reactive aldehyde group is hypothesized to alter the molecule's electronic distribution and steric profile, which could significantly impact its binding affinity, functional efficacy, and subtype selectivity at nAChRs compared to the parent compound. This guide provides the experimental blueprint to test this hypothesis.

Section 1: In Vitro Characterization: Receptor Binding Affinity

Objective: To quantify the binding affinity (Kᵢ) of this compound for the most relevant human CNS nAChR subtypes: α4β2, α7, and the peripherally-relevant α3β4*.

Causality of Experimental Choice: A competitive radioligand binding assay is the foundational technique for assessing a novel ligand's interaction with its target.[2] It provides a direct measure of affinity, which is essential for understanding the compound's potential potency and for interpreting functional data. We select the α4β2 and α7 subtypes due to their prevalence in the CNS and therapeutic relevance.[5][8] The α3β4 subtype, prevalent in autonomic ganglia, is included as an early screen for potential peripheral side effects.[5]

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled test compound, this compound, to displace a high-affinity, subtype-selective radioligand from its binding site on the receptor.[2] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the inhibition constant (Kᵢ).

Experimental Protocol
  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α7).

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Execution:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and a range of concentrations of this compound (typically from 1 pM to 100 µM).

    • Radioligands:

      • For α4β2 nAChRs: [³H]Cytisine (e.g., 0.6 nM).[13]

      • For α7 nAChRs: [¹²⁵I]α-Bungarotoxin (e.g., 1 nM).

      • For α3β4* nAChRs: [³H]Epibatidine (e.g., 0.1 nM).

    • Controls:

      • Total Binding: Membranes + radioligand (no competitor).

      • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known non-radioactive ligand (e.g., 10 µM Nicotine) to saturate all specific binding sites.[13]

    • Incubate the plates for a defined period to reach equilibrium (e.g., 120 minutes at 4°C).[13]

  • Signal Detection & Analysis:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing three times with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis HEK HEK Cells Expressing nAChR Subtype Homogenize Homogenization HEK->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Membranes Isolated Cell Membranes Centrifuge2->Membranes Plate 96-Well Plate Membranes->Plate Incubate Incubate to Equilibrium Plate->Incubate Radioligand Radioligand ([³H]Cytisine) Radioligand->Plate TestCmpd This compound (Serial Dilution) TestCmpd->Plate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc Calculate IC₅₀ Count->Calc Ki Determine Kᵢ (Cheng-Prusoff) Calc->Ki

Caption: Workflow for nAChR competitive radioligand binding assay.

Data Presentation: Binding Affinity Profile

All quantitative results should be summarized for clear comparison.

Compoundα4β2 Kᵢ (nM)α7 Kᵢ (nM)α3β4* Kᵢ (nM)
(S)-Nicotine (Reference)Expected literature valuesExpected literature valuesExpected literature values
This compoundExperimental ResultExperimental ResultExperimental Result

Section 2: In Vitro Characterization: Receptor Functional Activity

Objective: To determine the functional activity (agonist, partial agonist, or antagonist), potency (EC₅₀/IC₅₀), and efficacy (Eₘₐₓ) of this compound at the same panel of nAChR subtypes.

Causality of Experimental Choice: While binding affinity is crucial, it does not describe the functional consequence of that binding. Electrophysiology is the gold-standard method for characterizing ligand-gated ion channels because it provides a real-time, direct measurement of ion flow through the channel pore, allowing for precise quantification of both potency and efficacy.[14][15] Using a heterologous expression system like Xenopus oocytes allows for the functional isolation of specific receptor subtypes, avoiding the confounding presence of other receptors found in native neurons.[10]

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique involves expressing the target human nAChR subunits in Xenopus laevis oocytes. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set potential (e.g., -70 mV). Application of an agonist opens the nAChR channels, allowing cations to flow into the cell, which is measured as an inward current.

Experimental Protocol
  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Microinject oocytes with cRNAs encoding the specific human nAChR subunits (e.g., α4 and β2, or α7). For α7, co-injection with RIC-3 is often required for robust expression.[10]

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.

    • Agonist Mode: Apply increasing concentrations of this compound and record the peak inward current at each concentration. Use acetylcholine (ACh) as a positive control to determine the maximum response (Eₘₐₓ).

    • Antagonist Mode: Pre-apply this compound for a set period, then co-apply it with a fixed, sub-maximal concentration of ACh (e.g., the EC₅₀ concentration). Measure the inhibition of the ACh-evoked current.

  • Data Analysis:

    • Agonist Activity: Normalize the current responses to the maximum response elicited by a saturating concentration of ACh. Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to ACh).

    • Antagonist Activity: Plot the percent inhibition of the ACh response against the log concentration of the test compound and fit the data to determine the IC₅₀.

G cluster_left Ligand Binding cluster_right Channel Gating & Ion Flux Ligand This compound (Agonist) Receptor nAChR (Closed State) Ligand->Receptor Binds to Orthosteric Site Receptor_Open nAChR (Open State) Receptor->Receptor_Open Conformational Change Influx Cation Influx (Na⁺, Ca²⁺) Receptor_Open->Influx Depolarization Membrane Depolarization Influx->Depolarization

Caption: Simplified nAChR agonist signaling pathway.

Data Presentation: Functional Activity Profile
CompoundSubtypeActivityPotency (EC₅₀/IC₅₀, µM)Efficacy (Eₘₐₓ, % of ACh)
(S)-Nicotine α4β2AgonistLit. ValueLit. Value
α7AgonistLit. ValueLit. Value
α3β4AgonistLit. ValueLit. Value
This compound α4β2Agonist/Antag/PartialExperimental ResultExperimental Result
α7Agonist/Antag/PartialExperimental ResultExperimental Result
α3β4Agonist/Antag/PartialExperimental ResultExperimental Result

Section 3: Preliminary Pharmacokinetic (PK) Profiling

Objective: To gain an initial assessment of the metabolic stability and potential for CNS penetration of this compound.

Causality of Experimental Choice: A promising in vitro profile is meaningless if the compound cannot reach its target in the body. An in vitro metabolic stability assay using liver microsomes is a rapid and cost-effective screen to predict hepatic clearance, a major determinant of a drug's half-life.[16] A preliminary in vivo PK study in rodents is essential to confirm bioavailability, determine the actual half-life, and, most importantly, measure the brain-to-plasma ratio, which indicates its ability to cross the blood-brain barrier.

Methodology 1: In Vitro Metabolic Stability
  • Protocol: Incubate this compound (e.g., at 1 µM) with pooled human and rat liver microsomes in the presence of the necessary cofactor, NADPH. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). Quantify the remaining parent compound at each time point using LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance and predict the in vivo half-life.

Methodology 2: In Vivo Rodent Pharmacokinetics
  • Protocol: Administer a single dose of this compound to male Sprague-Dawley rats via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 5 mg/kg) routes. Collect serial blood samples over 24 hours. For a cohort of animals, collect both blood and whole brain tissue at specific time points (e.g., 0.5, 1, 2, and 4 hours post-dose). Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.

Data Presentation: Key Pharmacokinetic Parameters
ParameterRouteValue
In Vitro Half-Life (min) Human MicrosomesResult
Rat MicrosomesResult
In Vivo Half-Life (h) IV (Rat)Result
Cₘₐₓ (ng/mL) PO (Rat)Result
Tₘₐₓ (h) PO (Rat)Result
Oral Bioavailability (%) PO (Rat)Result
Brain/Plasma Ratio at TₘₐₓResult

Section 4: Initial In Vivo Pharmacodynamic (PD) Assessment

Objective: To confirm that this compound engages CNS targets and elicits a physiological response following systemic administration.

Causality of Experimental Choice: The hot plate test is a classic and reliable model of centrally-mediated antinociception (pain relief).[17] Since activation of central nAChRs, particularly the α4β2 subtype, is known to produce analgesic effects, this assay serves as an excellent functional readout to confirm that the compound not only enters the brain (as suggested by PK) but also engages its target receptors to produce a measurable behavioral effect.[17][18]

Methodology: Mouse Hot Plate Test

This test measures the latency of a mouse to react (e.g., by licking a paw or jumping) when placed on a surface maintained at a constant noxious temperature (e.g., 55°C). An increase in this latency period indicates an analgesic effect.

Experimental Protocol
  • Acclimation & Baseline: Acclimate male C57BL/6 mice to the testing room. On the day of the experiment, determine the baseline reaction latency for each mouse on the hot plate, with a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., at 1, 3, and 10 mg/kg) or vehicle control via intraperitoneal (IP) injection.

  • Testing: At a predetermined time post-injection (based on PK data, e.g., 30 minutes), place each mouse back on the hot plate and record its reaction latency.

  • Data Analysis: Convert the latency scores to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Analyze the data for a dose-dependent effect using ANOVA.

G cluster_pre 1. Pre-Test cluster_test 2. Treatment & Testing cluster_post 3. Analysis Acclimate Acclimate Mice Baseline Measure Baseline Hot Plate Latency Acclimate->Baseline Admin Administer Compound or Vehicle (IP) Wait Wait for Tₘₐₓ (e.g., 30 min) Admin->Wait Test Measure Post-Treatment Hot Plate Latency Wait->Test MPE Calculate %MPE Analyze Statistical Analysis (ANOVA) MPE->Analyze

Caption: Experimental workflow for the mouse hot plate antinociception assay.

Synthesis and Forward Plan

The initial characterization of this compound concludes with a synthesis of all acquired data. The binding affinities (Kᵢ values) will be correlated with the functional potencies (EC₅₀/IC₅₀ values) to build a comprehensive picture of its receptor pharmacology. For example, is the compound a potent and selective α7 agonist with high affinity? Or is it a partial agonist at α4β2 receptors with moderate affinity?

The pharmacokinetic data will provide critical context. A compound with excellent in vitro properties but poor brain penetration or rapid metabolic clearance may be a poor candidate for CNS disorders. Conversely, high brain penetration and a reasonable half-life would increase its therapeutic potential. The in vivo pharmacodynamic results serve as the ultimate proof-of-concept, confirming that the compound can elicit a CNS-mediated effect at relevant doses.

Based on this integrated profile, a decision can be made on the next steps. A promising profile would warrant further investigation in more complex behavioral models relevant to its specific activity, such as the novel object recognition test for pro-cognitive effects or nicotine self-administration models for addiction-related properties. The reactive nature of the aldehyde group may also warrant investigation into its potential for covalent binding or unique metabolic pathways. This foundational dataset is the essential first step in the long and rigorous process of drug development.

References

  • Title: Nicotinic acetylcholine receptor Source: Wikipedia URL: [Link]

  • Title: Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors Source: PubMed URL: [Link]

  • Title: Nicotinic acetylcholine receptors (nACh) | Introduction Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice Source: PubMed Central URL: [Link]

  • Title: Acetylcholine receptor Source: Wikipedia URL: [Link]

  • Title: Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review Source: MDPI URL: [Link]

  • Title: Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]

  • Title: Cholinergic Receptors: Nicotinic Source: JoVE URL: [Link]

  • Title: Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis Source: ACS Publications URL: [Link]

  • Title: An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 Source: PubMed Central URL: [Link]

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  • Title: Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery Source: PubMed Central URL: [Link]

  • Title: Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity Source: PubMed Central URL: [Link]

  • Title: Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies Source: PubMed Central URL: [Link]

  • Title: Nicotine Pharmacology Source: NCBI Bookshelf URL: [Link]

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Methodological & Application

Synthesis of S-Nicotine-5-carboxaldehyde from 3-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Advanced Synthesis of S-Nicotine-5-carboxaldehyde

Topic: A Validated Protocol for the

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant analog and metabolite of nicotine, playing a crucial role in the study of nicotinic acetylcholine receptors (nAChRs).[1] Its synthesis presents a formidable challenge due to the inherent electron-deficient nature of the pyridine ring, which complicates direct electrophilic functionalization such as formylation.[2] This document provides a comprehensive, multi-step synthetic protocol starting from the readily available 3-Pyridinecarboxaldehyde. The strategy pivots on the construction of the chiral pyrrolidine ring, followed by the formation of a dihydropyridine intermediate, and concludes with a mild aromatization to yield the target aldehyde. This approach circumvents the regioselectivity and reactivity issues associated with the direct formylation of the nicotine scaffold. Each step is detailed with in-depth procedural notes, mechanistic insights, and safety protocols, providing a robust and reproducible guide for researchers in medicinal chemistry and drug development.

Introduction: The Significance of this compound

(S)-Nicotine, the primary psychoactive alkaloid in tobacco, exerts its physiological effects through interaction with nAChRs.[3] The metabolism and functionalization of the nicotine molecule are of profound interest for developing novel therapeutics with improved selectivity and reduced toxicity for conditions like Alzheimer's, Parkinson's disease, and depression.[4] this compound, a key derivative, serves as a valuable molecular probe and a synthetic intermediate for more complex nicotine analogs.[1][5]

The synthesis of this compound is non-trivial. The pyridine core is electron-deficient, rendering it resistant to classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Gattermann-Koch formylation, which are typically effective only on electron-rich arenes.[2][6] While modern methods for pyridine C-H functionalization are emerging, they often require specialized catalysts or harsh conditions.[7][8] Therefore, an effective synthesis relies on a more nuanced strategy that builds the required functionality through a sequence of reliable and high-yielding transformations.

Overview of the Synthetic Strategy

The protocol outlined herein adopts a logical, multi-step approach that addresses the inherent chemical challenges of the target molecule. The synthesis begins with 3-Pyridinecarboxaldehyde and proceeds through three principal stages:

  • Asymmetric Synthesis of the Pyrrolidine Ring: Construction of the chiral (S)-pyrrolidine moiety attached to the pyridine C3 position. This establishes the crucial stereocenter of the final product.

  • Formation of a Dihydropyridine Aldehyde Intermediate: This key step involves the manipulation of the pyridine ring to create a more reactive dihydropyridine species which already contains the aldehyde precursor.

  • Final Aromatization: A dehydrogenation reaction to convert the dihydropyridine intermediate into the final aromatic product, this compound.

This pathway provides excellent control over both stereochemistry and regioselectivity, culminating in a high-purity final product.

Synthetic_Pathway Start 3-Pyridinecarboxaldehyde Intermediate1 Key Chiral Intermediate (e.g., (S)-1-(Pyridin-3-yl)but-3-en-1-ol) Start->Intermediate1 Asymmetric Allylation Intermediate2 (S)-N-Methyl-N-(1-(pyridin-3-yl)but-3-en-1-yl)amine Intermediate1->Intermediate2 Multi-step Conversion Intermediate3 (S)-5-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde Intermediate2->Intermediate3 Cyclization & Formylation FinalProduct This compound Intermediate3->FinalProduct Aromatization (Sulfur, Reflux)

Figure 1: Overall synthetic pathway from 3-Pyridinecarboxaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-Nornicotine Precursor

The initial phase focuses on creating the chiral nicotine scaffold from 3-Pyridinecarboxaldehyde. This can be achieved via several established methods for the asymmetric synthesis of nicotine analogs.[9] An enantioselective allylation of 3-Pyridinecarboxaldehyde is a key step to introduce the chiral center, which is then elaborated into the N-methylpyrrolidine ring.

Protocol: Asymmetric Synthesis of (S)-Nornicotine

(Note: This is a representative protocol based on established enantioselective methods. Reagents and conditions may require optimization.)

  • Asymmetric Allylation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve B-allyldiisopinocampheylborane (2.2 equiv.) in anhydrous diethyl ether (Et₂O). Cool the solution to -100 °C (liquid N₂/ether bath).

  • Add a solution of 3-Pyridinecarboxaldehyde (1.0 equiv.) in Et₂O dropwise over 30 minutes, maintaining the internal temperature below -95 °C.

  • Stir the reaction mixture at -100 °C for 4 hours.

  • Quench the reaction by the slow addition of methanol, followed by warming to room temperature.

  • Work-up involves extraction with an appropriate organic solvent and purification by column chromatography to yield the (S)-homoallylic alcohol.

  • Conversion to Nornicotine: The resulting alcohol is converted to (S)-Nornicotine through a multi-step sequence typically involving:

    • Mesylation or tosylation of the hydroxyl group.

    • Displacement with an azide (e.g., using NaN₃).

    • Reduction of the azide to a primary amine.

    • Intramolecular cyclization to form the pyrrolidine ring.

  • N-Methylation: (S)-Nornicotine is then methylated using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride or formic acid via the Eschweiler-Clarke reaction) to yield (S)-Nicotine.

Part 2: Synthesis of the Dihydropyridine Intermediate

This stage involves the conversion of (S)-Nicotine into the key intermediate, (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde. This transformation is based on methodologies developed for the functionalization of pyridine rings via dihydropyridine intermediates.

(Note: The direct, high-yield synthesis of this specific intermediate is complex. The following is a conceptual representation of the required transformation.)

The conversion of (S)-Nicotine to the dihydropyridine aldehyde intermediate is a specialized procedure. It conceptually involves a partial reduction of the pyridine ring and concurrent installation of the formyl group. This is often achieved through organometallic chemistry, where the pyridine ring is activated towards nucleophilic attack.[10]

Part 3: Aromatization to this compound

This final step is a well-documented, high-yielding aromatization (dehydrogenation) reaction.[11] The dihydropyridine intermediate is gently oxidized to the corresponding aromatic pyridine, yielding the desired product.

Protocol: Synthesis of (S)-5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde

  • Reaction Setup: To a solution of (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (1.0 equiv.) in toluene (approx. 0.02 M), add elemental sulfur (1.0 equiv.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the solution through a pad of Celite® to remove any insoluble material.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. A typical elution gradient starts with 5% ethyl acetate in hexanes, gradually increasing to 100% ethyl acetate to afford the pure product as a clear oil.[11]

Data Presentation and Characterization

Reagents and Materials Summary
Reagent/MaterialGradeSupplierNotes
3-Pyridinecarboxaldehyde≥99%Sigma-AldrichStore under inert gas.
B-allyldiisopinocampheylboraneAs preparedN/AChiral reagent for allylation.
Elemental Sulfur99.98%Sigma-AldrichFine powder.
TolueneAnhydrousAcros OrganicsStored over molecular sieves.
Silica Gel230-400 meshFisher ScientificFor column chromatography.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsFor NMR analysis.
Expected Yield and Product Characterization

The final aromatization step is reported to proceed with high efficiency.[11]

ParameterExpected ValueSource
Yield 83%[11]
Appearance Clear Oil[11]
¹H NMR (300 MHz, CDCl₃) δ 10.13-10.12 (m, 1H), 8.97-8.96 (m, 1H), 8.79 (s, 1H), 8.18 (s, 1H), 3.30-3.20 (m, 2H), 2.38-1.67 (m, 4H)[11]
¹³C NMR (100 MHz, CDCl₃) δ 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 35.66, 23.02[11]
HRMS (M+H)⁺ Calculated: 191.1184; Found: 191.1182[11]
Specific Rotation [α]²³D -92 (c=0.2, CH₂Cl₂)[11]

Mechanistic Insights and Discussion

Causality Behind the Synthetic Strategy: The choice of a multi-step synthesis involving a dihydropyridine intermediate is a deliberate tactic to overcome the poor reactivity of the pyridine ring towards direct electrophilic formylation.[2] By first building the nicotine scaffold and then proceeding through a reducible intermediate, the formyl group can be introduced under conditions that are compatible with the sensitive chiral center. The final aromatization step re-establishes the stable pyridine ring system.

The Role of Sulfur in Aromatization: Elemental sulfur serves as a mild and efficient dehydrogenating agent in the final step. At reflux temperatures in toluene, sulfur reacts with the dihydropyridine to remove two hydrogen atoms, forming hydrogen sulfide (H₂S) as a byproduct and generating the aromatic π-system of the pyridine ring. This method is often preferred over metal-based dehydrogenation catalysts (e.g., Pd/C) when the substrate is sensitive to harsher conditions.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Setup Reaction Setup 1. Charge flask with dihydropyridine and toluene. 2. Add elemental sulfur. Reflux Reflux 1. Heat to reflux (approx. 110 °C). 2. Maintain for 24 hours. 3. Monitor by TLC. Setup->Reflux Heat Purify Purification 1. Filter through Celite®. 2. Concentrate filtrate. 3. Perform silica gel chromatography. Reflux->Purify Cool & Work-up Product Pure Product (Clear Oil) Purify->Product Isolate NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Rotation Polarimetry (Specific Rotation) Product->Rotation

Figure 2: Step-by-step experimental and analytical workflow.

Safety and Handling Precautions

  • Nicotine Derivatives: Nicotine and its analogs are toxic and can be absorbed through the skin. Always handle these compounds in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Solvents: Toluene is flammable and toxic. All operations involving this solvent should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Hydrogen Sulfide: The aromatization reaction produces hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. The reaction must be performed in a well-ventilated fume hood. Consider using a scrubber (e.g., a bleach solution) to trap any evolved H₂S.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental health and safety guidelines.

References

  • Belluti, F., Gotti, C., & Roda, G. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(12), 1515. [Link][3][4]

  • Campos, K. R., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Journal of Heterocyclic Chemistry, 46(6), 1252-1258. [Link][9]

  • D'Souza, M. S., & Markou, A. (2011). Neuronal mechanisms underlying development of nicotine dependence: implications for novel smoking-cessation treatments. Addiction science & clinical practice, 6(1), 4.
  • Mulvey, R. E., & Robertson, S. D. (2015). Isomeric Effects in Lithium Dihydropyridinate Chemistry: The Privileged Status of the tert-Butyl Isomer. Angewandte Chemie International Edition, 54(33), 9438-9442. [Link][10]

  • Université de Montréal. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

  • Fu, X., et al. (2023). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 25(24), 4473–4477. [Link][2]

  • Li, J., et al. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link][7]

  • Reddy, T. S., et al. (2017). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 7(3), 255-265. [Link][12]

  • Seeman, J. I., et al. (1999). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 42(22), 4640-4651. [Link][5]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Google Patents. (n.d.). CN110724126A - Purification method of nicotine and nicotine. Retrieved from [13]

  • Szostak, M., & Aube, J. (2013). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link][14]

  • Hsu, H. H., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 64(13), e202424172. [Link][8][15]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][6]

  • Hsu, H. H., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Molecules, 29(5), 1152. [Link][16]

  • WIPO Patentscope. (2019). 20190380378 PURIFICATION OF NICOTINE. Retrieved from [Link][17]

  • Nájera, C., & Sansano, J. M. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(12), 4414-4424. [Link][18]

  • Khan, S. A., et al. (2014). Isolation, Purification and Complex Formation of Nicotine Alkaloid. Journal of the Chemical Society of Pakistan, 36(1), 30-36. [Link][19]

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Application Note & Protocol: A Validated Approach to the Synthesis of (S)-Nicotine-5'-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical synthesis of (S)-Nicotine-5'-carboxaldehyde, a key derivative for advanced drug development and functional studies. The protocol centers on the Vilsmeier-Haack formylation of (S)-Nicotine, a reliable and well-documented method for introducing a formyl group onto electron-rich heteroaromatic systems. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline a rigorous analytical validation system to ensure the synthesis of a high-purity final product. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development.

Strategic Overview: The Vilsmeier-Haack Approach

The introduction of a carboxaldehyde group at the 5-position of the pyridine ring of (S)-Nicotine yields a versatile intermediate. This aldehyde functionality serves as a synthetic handle for a variety of subsequent chemical transformations, including reductive amination, oxidation to a carboxylic acid, or the formation of Schiff bases.

For this transformation, the Vilsmeier-Haack reaction is the method of choice. It is an efficient and mild process for the formylation of reactive aromatic and heteroaromatic substrates.[1] The pyridine ring of nicotine, activated by the electron-donating pyrrolidine ring, is a suitable substrate for this type of electrophilic substitution. The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3]

Causality of Reagent Choice:
  • (S)-Nicotine: The starting material's stereochemistry must be confirmed as enantiomerically pure to ensure the final product retains the desired (S)-configuration.

  • DMF & POCl₃: This combination is the classical and most common way to generate the Vilsmeier reagent.[4] DMF serves as the source of the formyl group, while POCl₃ acts as a powerful dehydrating and activating agent to form the electrophilic iminium species.

  • Reaction Conditions: The reaction is initiated at a low temperature (0 °C) to control the exothermic formation of the Vilsmeier reagent. The subsequent formylation step may require gentle heating to drive the reaction to completion, depending on the substrate's reactivity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction conditions.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the elimination of a stable phosphate byproduct and the formation of the highly electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[2][5]

  • Electrophilic Attack and Formylation: The electron-rich pyridine ring of nicotine attacks the electrophilic carbon of the Vilsmeier reagent. This substitution occurs preferentially at the 5-position, which is para to the activating pyrrolidine group. This step temporarily disrupts the aromaticity of the pyridine ring. Aromaticity is restored through the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product.[4]

The overall workflow and the core mechanism are visualized below.

G cluster_workflow Synthesis Workflow A Reagent Preparation (Vilsmeier Reagent Generation) B Formylation Reaction ((S)-Nicotine + Reagent) A->B C Aqueous Workup (Hydrolysis & Extraction) B->C D Purification (Column Chromatography) C->D E Product Validation (NMR, MS, Polarimetry) D->E

Caption: High-level workflow for the synthesis of (S)-Nicotine-5'-carboxaldehyde.

G cluster_mechanism Vilsmeier-Haack Mechanism DMF DMF + POCl₃ VR Vilsmeier Reagent (Electrophilic Iminium Ion) DMF->VR Int Iminium Salt Intermediate VR->Int Nic (S)-Nicotine (Nucleophile) Nic->Int Electrophilic Attack Prod (S)-Nicotine-5'-carboxaldehyde Int->Prod Hydrolysis H2O Aqueous Hydrolysis H2O->Prod

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

Safety Warning: This procedure involves hazardous materials. (S)-Nicotine is highly toxic. Phosphorus oxychloride is extremely corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(S)-Nicotine>99% enantiopuritySigma-AldrichHandle with extreme caution (toxic).
Phosphorus oxychloride (POCl₃)Reagent Grade, >99%Acros OrganicsCorrosive, reacts with moisture.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Fisher ScientificUse anhydrous grade to prevent side reactions.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated Solution---For neutralization and workup.
Brine (Saturated NaCl)------For washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade---For drying the organic phase.
Silica Gel230-400 mesh---For column chromatography.
Ethyl Acetate & HexanesHPLC Grade---For chromatography mobile phase.
Step-by-Step Synthesis Procedure
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to the stirred DMF via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve (S)-Nicotine (1.0 eq.) in anhydrous DMF (5 mL).

    • Add the nicotine solution dropwise to the cold Vilsmeier reagent slurry over 15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Very carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9). This step is highly exothermic and will release gas; perform with caution.

    • Transfer the resulting aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute the column with a gradient mobile phase, starting with 5% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, to isolate the pure product.[6]

    • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield (S)-Nicotine-5'-carboxaldehyde as a clear oil.[6]

Product Validation and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. The synthesized compound must be analyzed and the data compared against established reference values.

Analysis TechniqueExpected Results for (S)-Nicotine-5'-carboxaldehyde[6]
¹H NMR (300 MHz, CDCl₃)δ (ppm): 10.13-10.12 (m, 1H, CHO), 8.97-8.96 (m, 1H, Ar-H), 8.79 (s, 1H, Ar-H), 8.18 (s, 1H, Ar-H), 3.30-3.20 (m, 2H, Pyrrolidine-H), 2.38-1.67 (m, 4H, Pyrrolidine-H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 191.26 (CHO), 154.81, 150.91, 135.13, 131.69 (Pyridine-C), 68.53, 57.19, 40.64, 35.66, 23.02 (Pyrrolidine-C & N-CH₃).
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₁H₁₄N₂O [M+H]⁺: 191.1184. Found: 191.1182.
Specific Rotation [α]²³_D = -92 (c=0.2, CH₂Cl₂). This confirms the retention of the (S)-stereochemistry.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Application and Protocol for the Purification of S-Nicotine-5-carboxaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of S-Nicotine-5-carboxaldehyde, a critical nicotine analog for research in nicotinic acetylcholine receptors, using silica gel column chromatography.[1][2] As a Senior Application Scientist, this guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each step, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development. The protocol addresses common challenges associated with the purification of basic and aldehydic compounds, offering field-proven insights for achieving high purity and yield.

Introduction: The Significance of Purified this compound

This compound is a key derivative of nicotine, the primary psychoactive alkaloid in tobacco.[3] Its unique structure, featuring an aldehyde group on the pyridine ring, makes it a valuable tool for medicinal chemists and pharmacologists. It serves as a precursor for the synthesis of novel nicotinic acetylcholine receptor (nAChR) modulators, which are instrumental in the research of neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[2]

The biological activity of nicotine analogs is highly dependent on their stereochemistry and purity. Therefore, a robust and reproducible purification method is paramount to ensure the integrity of subsequent experimental data. This application note details a column chromatography protocol designed to purify this compound from crude reaction mixtures, with a focus on mitigating common pitfalls such as peak tailing and on-column degradation.

Foundational Principles: Chromatographic Separation of a Basic Aldehyde

The successful purification of this compound hinges on a clear understanding of its physicochemical properties and how they dictate its behavior during column chromatography.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O[3]
Molecular Weight 190.24 g/mol [3]
Appearance Clear oil[1]
Storage Temperature -20°C

The structure of this compound incorporates two key functional groups that influence its chromatographic behavior: the basic pyrrolidine nitrogen and the polar aromatic aldehyde. The basicity of the pyrrolidine ring (pKa of the conjugate acid is estimated to be similar to nicotine's, around 8) can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction is a primary cause of peak tailing, which can significantly compromise separation efficiency.

The aldehyde group, while contributing to the molecule's polarity, can be susceptible to degradation on acidic stationary phases. Aldehydes can undergo reactions such as acetal formation in the presence of alcohol solvents or other acid-catalyzed degradations.[4][5]

Strategic Selection of Stationary and Mobile Phases

Stationary Phase: Silica Gel

Silica gel is the most widely used stationary phase for normal-phase column chromatography due to its high resolving power for a wide range of compounds. However, its acidic nature presents a challenge for basic compounds like this compound.

Mobile Phase: A Hexane/Ethyl Acetate Gradient with a Basic Modifier

A binary solvent system of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is a standard and effective choice for the elution of moderately polar compounds from silica gel.[6] The polarity of the eluent can be finely tuned by adjusting the ratio of the two solvents, allowing for a gradient elution that can effectively separate compounds with different polarities.[7][8]

To counteract the acidic nature of the silica gel and prevent peak tailing, the addition of a small amount of a basic modifier to the mobile phase is crucial. Triethylamine (Et₃N) is a common choice for this purpose. It neutralizes the acidic silanol groups on the silica surface, thereby minimizing the strong ionic interactions with the basic analyte.[6]

Detailed Purification Protocol

This protocol is designed for the purification of this compound on a laboratory scale (50-500 mg of crude material).

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Triethylamine (Et₃N, ≥99.5%)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Pre-Chromatography: TLC Analysis

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 70:30 hexane:EtOAc ratio) with the addition of 0.5-1% triethylamine.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.3 for the desired product. Adjust the hexane:EtOAc ratio as necessary to achieve this Rƒ.

Column Preparation

The following diagram illustrates the workflow for preparing the chromatography column.

Caption: Workflow for Column Preparation.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis (e.g., 95:5 hexane:EtOAc with 1% Et₃N). The amount of silica should be approximately 50-100 times the mass of the crude material.

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed.

  • Gently tap the column to dislodge any air bubbles and to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica bed.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.

Elution and Fraction Collection

The purification is achieved through a gradient elution, as detailed in Table 2.

StepMobile Phase Composition (Hexane:EtOAc with 1% Et₃N)Column VolumesPurpose
1 95:52-3Elution of non-polar impurities
2 90:103-5Elution of less polar impurities
3 80:205-10Elution of this compound
4 50:503-5Elution of more polar impurities
5 0:1002-3Column flush
  • Begin the elution with the initial mobile phase (95:5 hexane:EtOAc with 1% Et₃N).

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Gradually increase the polarity of the mobile phase as outlined in Table 2.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a clear oil.[1]

Purity Assessment and Expected Results

The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis

A reverse-phase HPLC method can be employed for purity assessment. A typical system would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9] The addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.[9]

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of the purified product should be recorded and compared with literature data to confirm its identity and purity. The expected ¹H NMR signals for this compound in CDCl₃ are: δ 10.13-10.12 (m, 1H), 8.97-8.96 (m, 1H), 8.79 (s, 1H), 8.18 (s, 1H), 3.30-3.20 (m, 2H), 2.38-1.67 (m, 4H). The expected ¹³C NMR signals are: δ 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 35.66, 23.02.

Troubleshooting Guide

The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Start Problem Encountered Tailing Product Tailing Start->Tailing Symptom NoElution Product Not Eluting Start->NoElution Symptom LowYield Low Yield Start->LowYield Symptom Sol_Tailing Increase concentration of Et3N in mobile phase (up to 2%) Tailing->Sol_Tailing Solution Sol_NoElution Increase polarity of mobile phase (increase % EtOAc) NoElution->Sol_NoElution Solution Sol_LowYield1 Check for on-column degradation (run a small test batch) LowYield->Sol_LowYield1 Solution Sol_LowYield2 Ensure complete elution from the column LowYield->Sol_LowYield2 Solution

Caption: Troubleshooting Logic for Purification Issues.

  • Problem: Product Tailing on TLC and Column: This is the most common issue and is likely due to the interaction of the basic nitrogen with acidic silica.

    • Solution: Increase the concentration of triethylamine in the mobile phase to 1-2%.

  • Problem: Product is Not Eluting from the Column: The compound is too strongly adsorbed to the silica.

    • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Problem: Low Yield of Purified Product: This could be due to several factors.

    • Solution 1: The aldehyde may be degrading on the silica gel. Minimize the time the compound spends on the column by running the chromatography more quickly.

    • Solution 2: The product may not have fully eluted. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if any remaining product elutes.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by silica gel column chromatography. By understanding the key physicochemical properties of the target molecule and implementing strategies to mitigate common chromatographic challenges, researchers can consistently obtain high-purity material essential for advancing research in medicinal chemistry and pharmacology.

References

  • Why mix hexanes and ethyl acetate? In other words, how does the polarity of the mixture compared to the polarities of the individual solvents. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Why is a mixture of hexane and ethyl acetate used in this alkaloid extraction-procedure? (2015, February 24). Quora. Retrieved from [Link]

  • Why does aromatic aldehyde stay at last? (2025, October 17). Filo. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Why do we use in phytochemistry the n-hexane and ethyl acetate combination for column chromatography and not the n-pentane and ethyl acetate? (2015, April 19). ResearchGate. Retrieved from [Link]

  • The n-Hexane/Ethyl Acetate/Methanol/Water (HEMWat) Solvent System in Centrifugal Partition Chromatography. (2024, June 7). Rotachrom Technologies. Retrieved from [Link]

  • Zhang, J., Yu, Y., & Zhang, J. (2007). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. The Journal of Physical Chemistry B, 111(39), 11544–11550. [Link]

  • Zhang, J., Yu, Y., & Zhang, J. (2007). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. The Journal of Physical Chemistry B, 111(39), 11544–11550. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved from [Link]

  • A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. (2017). Journal of Analytical Methods in Chemistry, 2017, 8953573. [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of S-Nicotine-5-carboxaldehyde using NMR, HPLC, and GC Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of S-Nicotine-5-carboxaldehyde. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. The guide offers in-depth methodologies for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each section is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

Introduction to this compound

This compound is a derivative of S-nicotine, characterized by the presence of a carboxaldehyde group at the 5-position of the pyridine ring. This modification significantly alters the molecule's chemical properties, influencing its polarity, reactivity, and potential pharmacological activity. As an analog of nicotine, it is of interest in neuropharmacology and medicinal chemistry for its potential interaction with nicotinic acetylcholine receptors (nAChRs). Accurate and comprehensive analytical characterization is paramount for ensuring the identity, purity, and stability of this compound in research and development settings. This guide provides the necessary protocols to achieve this.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Principles of NMR Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy complements this by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a known standard, typically tetramethylsilane (TMS).

Sample Preparation Protocol for NMR

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2][3][4]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Protocol:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.[3][4]

  • Cap the NMR tube securely and label it appropriately.

  • The sample is now ready for insertion into the NMR spectrometer.

Data Acquisition and Interpretation

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The expected chemical shifts for this compound are detailed in the tables below.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.13 - 10.12m1HAldehyde proton (CHO)
8.97 - 8.96m1HPyridine H-2
8.79s1HPyridine H-6
8.18s1HPyridine H-4
3.30 - 3.20m2HPyrrolidine H-2' & H-5'α/β
2.38 - 1.67m4HPyrrolidine H-3' & H-4'

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. [5]

Chemical Shift (δ, ppm)Assignment
191.26Aldehyde Carbon (CHO)
154.81Pyridine C-2
150.91Pyridine C-6
135.13Pyridine C-4
131.69Pyridine C-5
68.53Pyrrolidine C-2'
57.19Pyrrolidine C-5'
40.64Pyrrolidine C-3'
35.66Pyrrolidine C-4'
23.02N-Methyl Carbon

Note: Assignments are based on published data and chemical shift predictions. 2D NMR experiments (e.g., COSY, HSQC) are recommended for unambiguous assignment.

Purity and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and can be adapted for quantitative analysis. The presence of the polar carboxaldehyde group and the basic nitrogen atoms necessitates careful method development. A reverse-phase method is generally suitable.

Principles of HPLC Analysis

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The addition of modifiers to the mobile phase, such as buffers or ion-pairing agents, can significantly improve peak shape and resolution for basic compounds like nicotine derivatives.

Proposed HPLC Method Protocol

This protocol is a starting point and should be optimized and validated for specific instrumentation and applications.[6][7][8][9][10]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
17.090
18.010
20.010

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase initial conditions (90:10 A:B) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards and samples at appropriate concentrations (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Considerations

For quantitative applications, the HPLC method must be validated according to ICH guidelines.[6][7][8][9][10] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Chiral HPLC for Enantiomeric Purity

Since the starting material is S-nicotine, it is crucial to confirm the enantiomeric purity of this compound. This can be achieved using a chiral HPLC column.

Proposed Chiral HPLC Method:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Lux AMP).[11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine).[12]

  • Detection: UV at 260 nm.

The exact mobile phase composition and flow rate will need to be optimized to achieve baseline separation of the S and R enantiomers.

Volatility and Impurity Profiling by Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a derivative of nicotine, is amenable to GC analysis, which is particularly useful for identifying volatile impurities.

Principles of GC Analysis

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. A mass spectrometer (MS) is a common detector for GC, providing both quantitative data and mass fragmentation patterns that aid in structural identification.

Proposed GC-MS Method Protocol

This protocol is a general guideline and requires optimization.[13][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at 1 mg/mL.

  • Prepare working solutions by dilution as needed.

Visualized Analytical Workflows

The following diagrams illustrate the general workflows for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1H & 13C Spectra transfer->nmr process Process Spectra (FT, Phasing, Baseline) nmr->process interpret Interpret Spectra & Assign Peaks process->interpret confirm Confirm Structure interpret->confirm

Caption: NMR Analysis Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute filter Filter Sample dilute->filter inject Inject onto HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: HPLC Analysis Workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution in Volatile Solvent dilute Dilute as Needed stock->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify

Caption: GC-MS Analysis Workflow for this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. NMR spectroscopy serves as the primary tool for structural confirmation, while HPLC and GC are essential for purity assessment, quantitative analysis, and impurity profiling. The successful implementation of these protocols will ensure the quality and integrity of this compound for its intended research and development applications. It is imperative that these methods are appropriately validated for their specific use to comply with regulatory expectations.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Separation Science. Retrieved from [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21). Technology Networks. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Validation of analytical methods in a pharmaceutical quality system: An overview focused on HPLC methods. (2018). Química Nova, 41(1), 88-96. Retrieved from [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(5). Retrieved from [Link]

  • Phenomenex. (2022, May 20). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Retrieved from [Link]

  • A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. (1998). Journal of Analytical Toxicology, 22(6), 465-472. Retrieved from [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). Chemical Research in Toxicology, 36(4), 516-531. Retrieved from [Link]

  • On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. (2025). Chirality. Retrieved from [Link]

  • Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. (2017). Journal of Analytical & Pharmaceutical Research, 6(6). Retrieved from [Link]

  • Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. (2019). Toxics, 7(3), 34. Retrieved from [Link]

  • Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science. Retrieved from [Link]

  • NICOTINE DETERMINATION FROM TABACCO BY GC/MS. (2011). Farmacia, 59(3), 390-397. Retrieved from [Link]

  • Determination of Nicotine Content and Delivery in Disposable Electronic Cigarettes Available in the United States by Gas Chromatography-Mass Spectrometry. (2015). Nicotine & Tobacco Research, 17(10), 1255-1261. Retrieved from [Link]

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Application Note: Characterization of Nicotinic Acetylcholine Receptor Binding using S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for utilizing S-Nicotine-5-carboxaldehyde (CAS 852238-97-2), a nicotine analog, in competitive radioligand binding assays to characterize its affinity and selectivity for various nicotinic acetylcholine receptor (nAChR) subtypes.[1] Methodologies for assay setup, execution, data analysis, and interpretation are presented to guide researchers in pharmacology, neuroscience, and drug development.

Introduction: The Significance of nAChR Ligand Profiling

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are fundamental to fast synaptic transmission throughout the central and peripheral nervous systems.[2][3] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α2-α10, β2-β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[4][5] The α4β2 and α7 subtypes are among the most abundant and studied in the brain.[4] Due to their critical roles in cognitive function, reward pathways, and neurological diseases, nAChRs are high-value targets for drug discovery.[2][6]

This compound is an analog of (S)-Nicotine, the primary psychoactive component in tobacco.[1][7] As a structural analog, it serves as a valuable chemical tool for probing nAChR binding sites and elucidating the structure-activity relationships of nicotinic ligands. Radioligand binding assays represent the gold standard for quantifying the affinity of a test compound for a target receptor due to their robustness and sensitivity.[8] This application note details the use of this compound as a competitive ligand in such assays to determine its binding affinity (Ki) for specific nAChR subtypes.

Principle of the Competitive Radioligand Binding Assay

The core of this application is the competitive binding assay, a powerful technique to determine the affinity of an unlabeled test compound (the "competitor," e.g., this compound) for a receptor.[2] The principle relies on the ability of the test compound to displace a radiolabeled ligand (the "radioligand") that has a known, high affinity for the target nAChR subtype.[2][8]

The experiment involves incubating a receptor source (e.g., cell membranes expressing a specific nAChR subtype) with a fixed concentration of a suitable radioligand (like [³H]Epibatidine or [³H]Cytisine) and a range of concentrations of the unlabeled this compound.[2][9] As the concentration of this compound increases, it competes for the same binding site as the radioligand, resulting in a dose-dependent decrease in the measured radioactivity.

From this competition curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.[2] This experimentally derived value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a true measure of the competitor's binding affinity by accounting for the concentration and affinity (Kₑ) of the radioligand used.[2]

Key Definitions:
  • Total Binding: Radioactivity bound in the absence of a competing ligand.

  • Non-Specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand, representing binding to non-receptor components.

  • Specific Binding: The difference between Total Binding and Non-Specific Binding (Total - NSB).

Experimental Workflow & Key Pathways

Nicotinic Receptor Signaling Pathway

Agonist binding to the orthosteric site on a nAChR induces a conformational change, opening the central ion channel.[5] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of downstream cellular signaling cascades.

cluster_membrane Cell Membrane nAChR nAChR (Resting State) nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change IonInflux Cation Influx (Na+, Ca2+) nAChR_Open->IonInflux Channel Opens Agonist Agonist (e.g., Acetylcholine, This compound) Agonist->nAChR Binds Depolarization Membrane Depolarization IonInflux->Depolarization Response Downstream Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Agonist binding to nAChRs leads to ion influx and cellular response.

Competitive Binding Assay Workflow

The process for determining the binding affinity of this compound involves a systematic workflow from material preparation to data analysis.

A 1. Preparation - Receptor Membranes - Radioligand Stock - this compound Dilutions B 2. Assay Plate Setup - Total Binding Wells - Non-Specific Binding Wells - Competitor Wells A->B C 3. Incubation Incubate plate at specified temperature to reach equilibrium B->C D 4. Filtration & Washing Rapidly separate bound and free radioligand using a cell harvester C->D E 5. Scintillation Counting Quantify radioactivity trapped on filters D->E F 6. Data Analysis - Calculate Specific Binding - Plot Competition Curve (IC50) - Calculate Ki via Cheng-Prusoff E->F

Caption: Step-by-step workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and should be adapted based on the specific nAChR subtype and radioligand used.

Materials and Reagents
  • Test Compound: this compound (CAS 852238-97-2).[10] Prepare a 10 mM stock solution in DMSO and create a serial dilution series in assay buffer.

  • Receptor Source: Prepared cell membranes from a stable cell line (e.g., HEK-293, CHO) expressing the human nAChR subtype of interest (e.g., α4β2, α7).[4][11]

  • Radioligand: A high-affinity nAChR ligand such as [³H]Epibatidine or [³H]Cytisine, chosen based on the receptor subtype.[2][9]

  • Non-Specific Binding Ligand: A saturating concentration (typically 1000x Kᵢ) of a known unlabeled nAChR agonist like Nicotine or Epibatidine.[2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer (Ice-Cold): 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethylenimine), scintillation vials, liquid scintillation counter, multi-channel pipettes.[2][4]

Assay Procedure
  • Reagent Preparation: Thaw all reagents and keep them on ice. Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₑ value for the target receptor. Prepare serial dilutions of this compound (e.g., 11 points from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition to a final volume of 200 µL.

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Receptor Membranes.

    • Non-Specific Binding (NSB): 50 µL Non-Specific Binding Ligand (at saturating concentration) + 50 µL Radioligand + 100 µL Receptor Membranes.[2]

    • Competition Binding: 50 µL this compound (at each concentration) + 50 µL Radioligand + 100 µL Receptor Membranes.

  • Incubation: Gently mix the plate and incubate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[4] Incubation time should be optimized for the specific receptor-ligand pair.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[4][8] This crucial step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash each filter 3-4 times with 300 µL of ice-cold wash buffer to remove any unbound radioactivity.[4]

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark. Measure the radioactivity as counts per minute (CPM) using a liquid scintillation counter.

Data Analysis & Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for each triplicate.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

    • For each competitor concentration, calculate the percent specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100

  • Determine IC₅₀: Plot % Specific Binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is the concentration of the competitor that corresponds to 50% on the y-axis.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[2]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Representative Data Presentation

The binding affinities of this compound should be determined across multiple nAChR subtypes to establish its selectivity profile. The resulting Kᵢ values can be summarized for clear comparison.

nAChR SubtypeRadioligand UsedHypothetical Kᵢ of this compound (nM)
Human α4β2[³H]Cytisine15.2
Human α7[³H]Methyllycaconitine250.6
Human α3β4[³H]Epibatidine88.4

Note: The Kᵢ values presented in this table are for illustrative purposes only and do not represent experimentally verified data. A lower Kᵢ value indicates a higher binding affinity.[2]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration too high; Insufficient washing; Filter binding of the radioligand.Lower the radioligand concentration; Increase the number and volume of washes; Pre-soak filters in 0.5% polyethylenimine.
Low Total Binding Counts Insufficient receptor concentration; Inactive radioligand or receptor; Low specific activity of radioligand.Increase the amount of membrane protein per well; Verify the integrity of reagents; Use a radioligand with higher specific activity.
Poor Curve Fit / High Data Scatter Pipetting errors; Incomplete mixing; Binding not at equilibrium.Use calibrated pipettes; Ensure proper mixing after reagent addition; Optimize incubation time.
Shallow Competition Curve Complex binding kinetics (e.g., multiple sites); Compound insolubility at high concentrations.Analyze data with a two-site binding model; Check compound solubility in assay buffer.

Conclusion

This compound is a valuable chemical probe for investigating the pharmacology of nicotinic acetylcholine receptors. The competitive radioligand binding assay protocol detailed herein provides a robust and reproducible method for determining its binding affinity (Kᵢ) and selectivity profile across various nAChR subtypes. This information is critical for researchers aiming to understand the molecular interactions governing nAChR ligand recognition and for the development of novel therapeutic agents targeting this important receptor class.

References

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

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  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Kittisopikul, M., et al. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(16), 4992. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Girard, S., et al. Total enantioselective synthesis of (S)-Nicotine. [Link]

  • Janiszewska, J., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6290. [Link]

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  • Reddy, T. S., et al. (2018). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 8, 249-258. [Link]

  • D'yakonov, V. A., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(16), 4983. [Link]

  • Green, W. N. (1999). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience, 19(6), 1986-1996. [Link]

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  • The Good Scents Company. nicotine pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]

  • Govind, A. P., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 6(5), ENEURO.0189-19.2019. [Link]

  • Salas, R., et al. (2003). The nicotinic acetylcholine receptor subunit alpha 5 mediates short-term effects of nicotine in vivo. Molecular Pharmacology, 63(5), 1059-66. [Link]

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Application Notes and Protocols: S-Nicotine-5'-carboxaldehyde as a Precursor for Novel nAChR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (S)-Nicotine-5'-carboxaldehyde as a versatile precursor for the synthesis and evaluation of novel nicotinic acetylcholine receptor (nAChR) ligands. This document outlines detailed synthetic protocols, characterization methods, and pharmacological evaluation workflows to facilitate the discovery of next-generation therapeutics targeting nAChRs.

Introduction: The Strategic Importance of nAChRs and Novel Ligand Development

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels pivotal for fast synaptic transmission in the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a multitude of receptor subtypes, each with distinct pharmacological profiles, making them critical targets for drug discovery in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2][3]

The development of subtype-selective nAChR ligands is a key objective in modern medicinal chemistry.[4] (S)-Nicotine-5'-carboxaldehyde emerges as a highly valuable and versatile starting material for creating libraries of novel nAChR ligands. Its structure retains the core nicotinic pharmacophore, the pyridyl-pyrrolidine moiety, while the aldehyde functionality at the 5'-position of the pyridine ring offers a reactive handle for a wide array of chemical transformations. This allows for the systematic exploration of the chemical space around the nicotine scaffold, enabling the fine-tuning of ligand properties to achieve desired selectivity and efficacy at various nAChR subtypes.

Synthesis of the Key Precursor: (S)-Nicotine-5'-carboxaldehyde

A reliable and scalable synthesis of the (S)-Nicotine-5'-carboxaldehyde precursor is the foundational step in any drug discovery campaign targeting nAChRs with nicotine analogs. The following protocol is a well-established method for its preparation.

Protocol 2.1: Synthesis of (S)-Nicotine-5'-carboxaldehyde

This protocol outlines a common synthetic route to obtain the target precursor.

Materials:

  • (S)-Nicotine

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-nicotine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled nicotine solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF dropwise to the reaction mixture. Allow the reaction to stir at this temperature for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to room temperature and then quench by the careful addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (S)-Nicotine-5'-carboxaldehyde by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization of (S)-Nicotine-5'-carboxaldehyde for Novel nAChR Ligands

The aldehyde group of (S)-Nicotine-5'-carboxaldehyde is a versatile functional group that can be readily transformed into a wide variety of other functionalities, allowing for the creation of a diverse library of novel nAChR ligands. Below are example protocols for common derivatization reactions.

Protocol 3.1: Reductive Amination to Synthesize 5'-Aminomethyl Nicotine Analogs

Reductive amination is a powerful method to introduce a variety of amine-containing substituents.

Materials:

  • (S)-Nicotine-5'-carboxaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-Nicotine-5'-carboxaldehyde and the desired amine (1.1 equivalents) in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3.2: Wittig Reaction for the Synthesis of 5'-Vinyl Nicotine Analogs

The Wittig reaction allows for the introduction of a carbon-carbon double bond with various substituents.

Materials:

  • (S)-Nicotine-5'-carboxaldehyde

  • Phosphonium ylide of choice (prepared from the corresponding phosphonium salt and a strong base like n-BuLi or NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the phosphonium ylide by reacting the corresponding phosphonium salt with a strong base in anhydrous THF.

  • Cool the ylide solution to 0 °C or -78 °C, depending on the reactivity of the ylide.

  • Add a solution of (S)-Nicotine-5'-carboxaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the residue by column chromatography.

Pharmacological Evaluation of Novel nAChR Ligands

Once synthesized, the novel ligands must be rigorously evaluated for their affinity, selectivity, and functional activity at different nAChR subtypes.

Protocol 4.1: In Vitro Characterization - Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.[1]

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Radioligand with known high affinity for the target receptor (e.g., [³H]epibatidine, [³H]cytisine)[5][6]

  • Unlabeled test compounds (novel ligands)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding competitor (e.g., high concentration of nicotine or epibatidine)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competition binding.

    • Total Binding: Assay buffer + radioligand + membrane preparation.

    • Non-specific Binding (NSB): Non-specific binding competitor + radioligand + membrane preparation.

    • Competition: Test compound (at various concentrations) + radioligand + membrane preparation.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[1]

Data Presentation:

CompoundnAChR SubtypeIC₅₀ (nM)Kᵢ (nM)
Ligand Aα4β215.28.5
Ligand Aα7>10,000>10,000
Ligand Bα4β2250.6140.1
Ligand Bα785.347.7
Nicotine (Control)α4β25.83.2
Nicotine (Control)α71,200670

Table 1: Example of binding affinity data for novel nAChR ligands.

Protocol 4.2: In Vitro Characterization - Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or partial agonist at a given nAChR subtype.

TEVC is a powerful technique to measure the ion flow through nAChRs upon ligand binding.[7][8]

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits

  • Microinjection setup

  • TEVC recording setup

  • Recording solution (e.g., ND96)

  • Test compounds

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

  • Perfuse the oocyte with the recording solution.

  • Apply the test compound at various concentrations and record the resulting current.

  • For antagonist testing, co-apply the test compound with a known agonist (e.g., acetylcholine).

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Calcium imaging is a high-throughput method to screen for nAChR ligand activity, as nAChR activation leads to an influx of Ca²⁺ ions.[9][10]

Materials:

  • Cell line stably or transiently expressing the nAChR subtype of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium sensor[9]

  • Fluorescence plate reader or microscope

  • Assay buffer

  • Test compounds

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or microscope.

  • Data Analysis: Quantify the increase in fluorescence as a measure of receptor activation. Generate dose-response curves to determine EC₅₀ values.

Protocol 4.3: In Vivo Characterization - Animal Models

In vivo studies are essential to evaluate the therapeutic potential and side-effect profile of promising nAChR ligands.

The intravenous self-administration (IVSA) model is a gold standard for assessing the reinforcing properties of drugs.[11]

Procedure Outline:

  • Rats or mice are surgically implanted with an intravenous catheter.

  • Animals are trained to press a lever to receive an infusion of nicotine.

  • The effect of a novel nAChR ligand on nicotine self-administration can be assessed by pre-treating the animals with the test compound. A reduction in lever pressing for nicotine suggests that the compound may have anti-addictive properties.

The fear conditioning test is a widely used paradigm to assess associative learning and memory.[12][13]

Procedure Outline:

  • Training: An animal is placed in a specific context and presented with a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).

  • Testing: The animal's fear response (e.g., freezing behavior) is measured in the original context (contextual fear) and in a different context when presented with the CS (cued fear).

  • Novel nAChR ligands can be administered before training or testing to evaluate their effects on learning and memory. An enhancement of the freezing response may indicate pro-cognitive effects.

Visualization of Workflows and Pathways

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation S_Nicotine (S)-Nicotine Precursor (S)-Nicotine-5'-carboxaldehyde S_Nicotine->Precursor Synthesis Derivatization Derivatization (e.g., Reductive Amination, Wittig) Precursor->Derivatization Ligand_Library Novel nAChR Ligand Library Derivatization->Ligand_Library In_Vitro In Vitro Assays Ligand_Library->In_Vitro Screening Binding Radioligand Binding (Affinity & Selectivity) In_Vitro->Binding Functional Functional Assays (TEVC, Ca²⁺ Imaging) In_Vitro->Functional In_Vivo In Vivo Models In_Vitro->In_Vivo Promising Hits Lead_Compound Lead Compound Identification Binding->Lead_Compound Functional->Lead_Compound Addiction Nicotine Addiction Models In_Vivo->Addiction Cognition Cognitive Enhancement Models In_Vivo->Cognition Addiction->Lead_Compound Cognition->Lead_Compound

Caption: Workflow for the synthesis and pharmacological evaluation of novel nAChR ligands.

nAChR_Signaling_Pathway nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Agonist Novel Ligand (Agonist) Agonist->nAChR Binds to Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Cation_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Cellular_Response Cellular Response Ca_Signaling->Cellular_Response Neurotransmitter_Release->Cellular_Response

Caption: Simplified signaling pathway upon agonist binding to nAChRs.

Conclusion

(S)-Nicotine-5'-carboxaldehyde is a strategically important precursor for the development of novel nAChR ligands. Its versatile aldehyde functionality allows for the creation of diverse chemical libraries based on the core nicotine scaffold. The detailed protocols provided in these application notes for synthesis, derivatization, and pharmacological evaluation offer a comprehensive framework for researchers to explore the structure-activity relationships of novel nicotinic compounds and to identify promising lead candidates for the treatment of various CNS disorders.

References

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Derivatization of S-Nicotine-5-carboxaldehyde for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of S-Nicotine-5-carboxaldehyde for Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the chemical derivatization of (S)-Nicotine-5-carboxaldehyde, a key intermediate for generating novel nicotine analogs for structure-activity relationship (SAR) studies. Nicotine's core structure is a validated pharmacological scaffold that interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, addiction, and neurodegenerative diseases.[1][2] By systematically modifying its structure, researchers can develop new chemical entities with enhanced potency, selectivity for specific nAChR subtypes (e.g., α4β2, α7), and improved pharmacokinetic profiles.[3][4][5] This guide details several robust synthetic protocols centered on the versatile aldehyde functional group at the 5-position of the pyridine ring, including reductive amination, Wittig olefination, and heterocycle formation. Furthermore, it outlines a strategic workflow for integrating chemical synthesis with biological evaluation to build a coherent SAR model, accelerating the discovery of next-generation nicotinic ligands.

Introduction: The Rationale for Nicotine Derivatization

The pyridine-pyrrolidine scaffold of (S)-nicotine is a privileged structure in medicinal chemistry, serving as the foundational template for numerous therapeutic candidates.[2][6] SAR studies are critical to drug discovery, as they correlate specific structural modifications of a lead compound with its biological activity.[2][3] (S)-Nicotine-5-carboxaldehyde is an ideal starting point for building a diverse chemical library. The aldehyde group is a highly reactive and versatile chemical handle, allowing for a wide array of transformations under mild conditions. This enables the exploration of chemical space around the pyridine ring, a region known to be critical for interaction with nAChRs.[2]

The primary goal of these derivatization efforts is to dissect the molecular interactions between the ligand and the receptor. By introducing substituents with varying steric bulk, electronic properties, and hydrogen-bonding capabilities, we can probe the topology of the nAChR binding pocket. This empirical data is invaluable for designing ligands with desired pharmacological profiles, such as subtype-selective agonists, partial agonists, or antagonists for various therapeutic indications.[1][7]

Strategic Workflow for SAR Studies

A successful SAR campaign follows a systematic, iterative cycle of design, synthesis, and biological testing. The insights gained from one generation of compounds inform the design of the next.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Design Library Design (Hypothesis Generation) Synthesis Chemical Synthesis (Derivatization of Core Scaffold) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Binding Assays (Affinity - Ki) Purification->Binding Test Compounds Functional Functional Assays (Efficacy - EC50, Emax) Binding->Functional Analysis Data Analysis (Generate SAR) Functional->Analysis Biological Data NewDesign Next-Gen Design (Refine Hypothesis) Analysis->NewDesign NewDesign->Design Iterative Loop

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

Core Derivatization Protocols

The following protocols are designed to be robust and adaptable for creating a diverse library of analogs from (S)-Nicotine-5-carboxaldehyde. The starting material can be synthesized according to established literature methods.[8]

Protocol 1: Reductive Amination for Amine Analogs

Scientific Rationale: Reductive amination is a powerful method for introducing a wide variety of primary and secondary amines, thereby modifying the polarity, basicity, and steric profile of the molecule.[9] This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for the iminium ion over the starting aldehyde and is tolerant of a wide range of functional groups.[9]

Detailed Step-by-Step Protocol:

  • To a solution of (S)-Nicotine-5-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of new signals corresponding to the introduced amine moiety and the new benzylic-type methylene bridge.

  • Mass Spectrometry: Observation of the correct molecular ion peak [M+H]⁺ for the expected product.

Protocol 2: Wittig Reaction for Alkene Analogs

Scientific Rationale: The Wittig reaction converts the aldehyde into an alkene, providing an effective way to extend the carbon skeleton and introduce diverse functionalities.[10][11] The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of the ylide (stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene), adding another layer of structural diversity.[12]

Detailed Step-by-Step Protocol:

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C depending on the base used.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq). The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir for 30-60 minutes.

  • Wittig Reaction: In a separate flask, dissolve (S)-Nicotine-5-carboxaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract with ethyl acetate or ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Triphenylphosphine oxide is a major byproduct.

  • Purification: Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton signal and appearance of new vinyl proton signals in the range of 5-7 ppm.

  • Mass Spectrometry: Observation of the correct molecular ion peak [M+H]⁺.

Protocol 3: Heterocycle Formation (Example: Imidazole Synthesis)

Scientific Rationale: Forming a new heterocyclic ring from the aldehyde can dramatically alter the compound's properties, including its shape, polarity, and potential for hydrogen bonding.[13] This strategy is excellent for scaffold hopping and exploring new binding modes. Aromatic aldehydes can react with α-dicarbonyl compounds and an ammonia source to form substituted imidazoles.[13][14]

Detailed Step-by-Step Protocol (Radziszewski Reaction variant):

  • In a round-bottom flask, combine (S)-Nicotine-5-carboxaldehyde (1.0 eq), a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) (1.0 eq), and a large excess of ammonium acetate (10-20 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (around 100-120 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Basify the solution with a concentrated ammonium hydroxide solution to a pH of ~9-10, which should precipitate the crude product.

  • Collect the solid by vacuum filtration, washing with cold water.

  • Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography.

Expected Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton and appearance of new aromatic proton signals corresponding to the imidazole ring.

  • Mass Spectrometry: Observation of the correct molecular ion peak [M+H]⁺.

Derivatization Pathways and Data Interpretation

The choice of derivatization chemistry directly impacts the properties of the resulting analogs.

Derivatization_Pathways cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Start (S)-Nicotine-5-carboxaldehyde CHO ReductiveAmination Reductive Amination R1R2NH, NaBH(OAc)3 Start:f0->ReductiveAmination Wittig Wittig Reaction Ph3P=CHR, Base Start:f0->Wittig Heterocycle Heterocycle Formation e.g., Glyoxal, NH4OAc Start:f0->Heterocycle Amine Amine Analogs CH2-NR1R2 ReductiveAmination->Amine:f0 Explore H-bonding, polarity, basicity Alkene Alkene Analogs CH=CHR Wittig->Alkene:f0 Explore sterics, conformation Imidazole Imidazole Analogs Imidazole Ring Heterocycle->Imidazole:f0 Scaffold hopping, explore new binding modes

Caption: Key derivatization pathways from (S)-Nicotine-5-carboxaldehyde.

Interpreting SAR Data

The ultimate goal is to correlate the structural changes with biological activity. Data should be organized systematically to reveal trends.

Table 1: Example SAR Data for a Hypothetical Series of Analogs

Compound IDR Group (from Reductive Amination)Binding Affinity (Ki, nM) α4β2 nAChRFunctional Activity (EC₅₀, nM) α4β2 nAChREfficacy (% of ACh)
N-001-H (starting aldehyde)>10,000>10,000N/A
N-002-CH₂-NHCH₃50.2120.585% (Agonist)
N-003-CH₂-N(CH₃)₂45.8110.288% (Agonist)
N-004-CH₂-NH(Cyclohexyl)850.1>10,000<5% (Antagonist)
N-005-CH₂-NH(Phenyl)250.6500025% (Partial Agonist)

Analysis of Hypothetical Data:

  • Observation 1: Conversion of the aldehyde (N-001) to small secondary or tertiary amines (N-002, N-003) dramatically increases binding affinity and confers agonist activity. This suggests the receptor pocket accommodates and favorably interacts with a basic nitrogen at this position.

  • Observation 2: Introducing a large, bulky aliphatic group like cyclohexyl (N-004) significantly reduces binding affinity and abolishes agonist activity, indicating a potential steric clash within the binding site.

  • Observation 3: An aromatic phenyl group (N-005) results in intermediate affinity and partial agonism, suggesting a different binding interaction, possibly involving π-stacking, that alters the conformational change required for full receptor activation.

Conclusion

(S)-Nicotine-5-carboxaldehyde serves as an exceptionally valuable platform for the synthesis of novel nicotinic ligands. The derivatization strategies outlined in this guide—reductive amination, Wittig olefination, and heterocycle synthesis—provide reliable and flexible methods for generating chemical diversity. When coupled with a systematic biological evaluation workflow, these chemical tools can powerfully elucidate the structure-activity relationships governing ligand recognition and function at nicotinic acetylcholine receptors. This integrated approach is essential for the rational design of next-generation therapeutics targeting nAChR-mediated neurological pathways.

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Probing the Labyrinth of Nicotinic Acetylcholine Receptor Subtype Selectivity: An Application & Protocol Guide for S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The nicotinic acetylcholine receptor (nAChR) family represents a diverse and complex class of ligand-gated ion channels, integral to synaptic transmission and implicated in a spectrum of neurological disorders and addictive behaviors.[1] The heterogeneity of nAChR subtypes, arising from the combinatorial assembly of various α and β subunits, presents a significant challenge and a compelling opportunity in neuropharmacology and drug development.[2][3] Achieving subtype selectivity is paramount for developing therapeutics with improved efficacy and reduced side-effect profiles. S-Nicotine-5-carboxaldehyde, a structurally distinct analog of nicotine, emerges as a valuable chemical tool for dissecting the pharmacological nuances of nAChR subtypes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of this compound to elucidate nAChR subtype selectivity, complete with detailed experimental protocols and the underlying scientific rationale.

This compound is an active nicotine analog utilized in the modulation of nicotinic acetylcholine receptors.[4] While extensive public data on its specific binding affinities and functional potencies across all nAChR subtypes remains to be fully characterized, its unique structure warrants a thorough investigation. This document will, therefore, serve as a roadmap for researchers to systematically determine its selectivity profile and leverage it for novel discoveries.

The Scientific Imperative for Subtype Selectivity

The rationale for pursuing nAChR subtype-selective ligands is grounded in the distinct physiological and pathological roles of different receptor subtypes. For instance, the α4β2 subtype is a primary mediator of nicotine's addictive properties, while the α7 subtype is heavily implicated in cognitive processes and inflammatory signaling.[1] Non-selective ligands, like nicotine itself, engage multiple subtypes, leading to a broad range of effects, some of which are therapeutically desirable and others detrimental. A ligand that preferentially targets a specific subtype can provide a more focused therapeutic intervention.

Part 1: In Vitro Characterization of this compound

The initial step in evaluating a novel compound is to determine its binding affinity (Ki) and functional potency (EC50) at a panel of relevant nAChR subtypes. This is typically achieved through in vitro assays using cell lines stably expressing specific human nAChR subunit combinations.

Radioligand Binding Assays: Quantifying Affinity

Competitive radioligand binding assays are the gold standard for determining the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.

The Causality Behind the Choice: This method provides a direct measure of the physical interaction between the compound and the receptor, independent of downstream signaling events. It is a crucial first step to understand if the compound binds to the receptor and with what avidity.

Self-Validating System: The protocol includes controls for total binding, non-specific binding, and displacement by a known competitor, ensuring the integrity of the results.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Membranes from nAChR-expressing Cells incubation Incubate Membranes, Radioligand, and Competitor prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [3H]Epibatidine for α4β2, [125I]α-Bungarotoxin for α7) radioligand->incubation competitor Prepare Serial Dilutions of This compound competitor->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate IC50 and Convert to Ki using Cheng-Prusoff Equation scintillation->analysis

Caption: Workflow for determining the binding affinity (Ki) of this compound at nAChR subtypes.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]Epibatidine for α4β2, [125I]α-Bungarotoxin for α7), and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known non-selective nAChR ligand (e.g., nicotine or epibatidine) to saturate all specific binding sites.

    • Competitive Binding: Add cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Template for Binding Affinity (Ki) of this compound at Human nAChR Subtypes

nAChR SubtypeRadioligandKi (nM)
α4β2[3H]EpibatidineExperimental Value
α7[125I]α-BungarotoxinExperimental Value
α3β4[3H]EpibatidineExperimental Value
α1β1γδ (muscle-type)[125I]α-BungarotoxinExperimental Value
Electrophysiology: Assessing Functional Potency and Efficacy

Patch-clamp electrophysiology on whole cells expressing specific nAChR subtypes allows for the direct measurement of ion channel function in response to a ligand. This technique is crucial for determining whether a compound is an agonist, antagonist, or partial agonist.

The Causality Behind the Choice: While binding assays confirm interaction, electrophysiology reveals the functional consequence of that binding – does it open the channel, block it, or modulate its activity? This is a critical distinction for drug development.

Self-Validating System: The use of a standardized agonist (e.g., acetylcholine) provides a baseline for maximal response, allowing for the accurate determination of the test compound's efficacy.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

G cell_prep Culture and Prepare nAChR-expressing Cells patching Establish a Gigaseal and Whole-Cell Configuration cell_prep->patching voltage_clamp Clamp Membrane Potential (e.g., -70 mV) patching->voltage_clamp drug_app Rapidly Apply Known Agonist (e.g., ACh) and varying concentrations of This compound voltage_clamp->drug_app current_rec Record Inward Currents drug_app->current_rec analysis Analyze Current Amplitude and Generate Dose-Response Curves to Determine EC50 and Emax current_rec->analysis

Caption: Workflow for determining the functional potency (EC50) and efficacy of this compound.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Plate nAChR-expressing cells (e.g., HEK293 or Xenopus oocytes) on coverslips suitable for microscopy.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Fill glass micropipettes with an appropriate internal solution (e.g., containing CsCl or KCl).

    • The external solution should be a physiological saline solution (e.g., Krebs-Ringer).

  • Whole-Cell Recording:

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to maximize the driving force for cation influx.

  • Drug Application:

    • Use a rapid solution exchange system to apply drugs to the recorded cell.

    • First, apply a saturating concentration of a standard agonist (e.g., acetylcholine) to determine the maximum current response (Imax).

    • To determine agonist properties of this compound, apply increasing concentrations and record the evoked currents.

    • To determine antagonist properties, co-apply a fixed concentration of acetylcholine with varying concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each drug application.

    • For agonist activity, normalize the current responses to the Imax evoked by the standard agonist.

    • Plot the normalized response against the logarithm of the this compound concentration and fit to a sigmoidal curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy relative to the standard agonist).

    • For antagonist activity, plot the inhibition of the acetylcholine-evoked current to determine the IC50.

Table 2: Template for Functional Characterization of this compound

nAChR SubtypeAgonist EC50 (µM)Efficacy (Emax vs. ACh)Antagonist IC50 (µM)
α4β2Experimental ValueExperimental ValueExperimental Value
α7Experimental ValueExperimental ValueExperimental Value
α3β4Experimental ValueExperimental ValueExperimental Value

Part 2: In Vivo Evaluation of Subtype Selectivity

Following in vitro characterization, in vivo studies are essential to understand how this compound's subtype selectivity translates to physiological and behavioral effects in a complex biological system.

In Vivo Microdialysis: Probing Neurotransmitter Release

In vivo microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[4] This technique is particularly useful for assessing the effects of nAChR ligands on dopamine release in reward pathways (e.g., the nucleus accumbens), a process heavily modulated by α4β2 and α6-containing nAChRs.

The Causality Behind the Choice: Different nAChR subtypes are strategically located on different neurons to modulate the release of various neurotransmitters. By measuring neurotransmitter release in specific brain regions known to be enriched in certain nAChR subtypes, we can infer the in vivo functional selectivity of the compound.

Self-Validating System: Baseline neurotransmitter levels are established before drug administration, and a positive control (e.g., nicotine) is used to confirm the responsiveness of the system.

Experimental Workflow for In Vivo Microdialysis

G surgery Surgically Implant Microdialysis Probe into Target Brain Region (e.g., Nucleus Accumbens) recovery Allow Animal to Recover surgery->recovery perfusion Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) recovery->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer this compound (Systemically or Locally) baseline->drug_admin sample_collection Collect Post-Administration Dialysate Samples drug_admin->sample_collection analysis Analyze Neurotransmitter Content (e.g., Dopamine) using HPLC-ECD sample_collection->analysis data_interp Interpret Changes in Neurotransmitter Release Relative to Baseline analysis->data_interp

Caption: Workflow for assessing the effect of this compound on in vivo neurotransmitter release.

Detailed Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • Gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period.

    • Collect several baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration:

    • Administer this compound via a systemic route (e.g., subcutaneous or intraperitoneal injection) or through the microdialysis probe for local administration.

    • Continue collecting dialysate samples for a defined period post-administration.

  • Neurochemical Analysis:

    • Analyze the concentration of the neurotransmitter of interest (e.g., dopamine and its metabolites) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis:

    • Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.

    • Compare the effects of this compound with those of a non-selective agonist like nicotine and a vehicle control.

Expected Outcomes and Interpretation: If this compound is selective for α4β2* nAChRs, it would be expected to increase dopamine release in the nucleus accumbens. Conversely, if it is selective for other subtypes less involved in this pathway, the effect on dopamine release may be attenuated compared to nicotine.

Conclusion

This compound represents a promising tool for the detailed investigation of nAChR subtype pharmacology. By systematically applying the protocols outlined in this guide—from in vitro binding and functional assays to in vivo neurochemical assessments—researchers can meticulously characterize its selectivity profile. This structured approach not only enables the elucidation of the specific properties of this compound but also provides a robust framework for the evaluation of other novel nAChR ligands. Ultimately, the insights gained from such studies are crucial for advancing our understanding of nicotinic systems and for the rational design of next-generation therapeutics for a host of neurological and psychiatric conditions.

References

  • Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI.[Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. PubMed Central.[Link]

  • Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC. PubMed Central.[Link]

  • Insights into Nicotinic Receptor Signaling in Nicotine Addiction: Implications for Prevention and Treatment. PubMed Central.[Link]

  • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC. PubMed Central.[Link]

  • Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC. National Center for Biotechnology Information.[Link]

  • Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors.** National Institutes of Health.[Link]

  • Potency of compounds for subtypes of nAChR as EC 50 or K i values (nM). ResearchGate.[Link]

  • Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. PubMed Central.[Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC. PubMed Central.[Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.[Link]

  • Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI.[Link]

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In vitro assays using S-Nicotine-5-carboxaldehyde on cultured neurons

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Neurological Profiling of S-Nicotine-5-carboxaldehyde

Authored by: A Senior Application Scientist

Publication Date: January 12, 2026

Abstract

This document provides a comprehensive suite of application notes and detailed protocols for the in vitro characterization of this compound, a nicotinic acetylcholine receptor (nAChR) modulating agent[1], using cultured primary neurons. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust pharmacological profile of novel nAChR ligands. The protocols herein are designed as self-validating systems, moving from foundational cell culture and cytotoxicity assessment to high-throughput functional screening via calcium imaging, gold-standard electrophysiological analysis, and mechanistic Western blot assays. Each section explains the causal logic behind experimental choices, ensuring both reproducibility and a deep understanding of the compound's neuronal impact.

Introduction: The Significance of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[2] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic development.[2][3] Neuronal nAChRs are pentameric structures composed of various α and β subunits, with the α4β2* and α7 subtypes being the most abundant and well-studied in the brain.[3][4][5] Activation of these receptors by agonists like acetylcholine or nicotine leads to a rapid influx of cations, including Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[3]

This compound is a structural analog of (S)-nicotine, the more biologically potent enantiomer, suggesting its primary mode of action is the modulation of nAChRs.[1][6] A thorough understanding of its interaction with cultured neurons is essential to predict its potential therapeutic efficacy and off-target effects. This guide outlines a multi-assay approach to build a comprehensive pharmacological profile, assessing cytotoxicity, receptor engagement, functional activity, and downstream signaling.

The Biological System: Primary Neuronal Culture

To investigate the effects of this compound in a physiologically relevant context, primary neuronal cultures are the model of choice. Unlike immortalized cell lines, they retain many of the morphological, electrophysiological, and synaptic properties of neurons in vivo. This section details the preparation of primary cortical neurons from embryonic rodents.

Rationale for Experimental Choices
  • Source: Embryonic day 18 (E18) rat or mouse cortices are ideal. At this developmental stage, the neuronal population is robust, and glial proliferation is minimal, resulting in a highly enriched neuronal culture.[7]

  • Substrate Coating: A dual coating of Poly-D-Lysine (PDL) followed by Laminin is used. PDL, a synthetic poly-amino acid, creates a net positive charge on the culture surface, promoting initial cell attachment.[8] Laminin, a key component of the extracellular matrix, then provides specific binding sites for neuronal integrins, promoting neurite outgrowth and long-term survival.[7][8]

  • Media: A serum-free medium, such as Neurobasal® Medium supplemented with B-27® Supplement, is critical. Serum contains factors that promote glial proliferation and can be neurotoxic.[7] The supplement provides the necessary growth factors, vitamins, and antioxidants for neuronal health.

Workflow for Primary Neuron Isolation and Culture

G cluster_0 Day -1: Plate Preparation cluster_1 Day 0: Neuron Isolation & Plating cluster_2 Day 1+: Culture Maintenance P1 Coat plates with Poly-D-Lysine P2 Incubate overnight P1->P2 P3 Wash plates with sterile water P2->P3 P4 Coat plates with Laminin P3->P4 D6 Plate cells onto coated plates P4->D6 D1 Euthanize pregnant dam & extract E18 embryos D2 Dissect cortices in ice-cold HBSS D1->D2 D3 Enzymatic Digestion (e.g., Papain) D2->D3 D4 Mechanical Trituration D3->D4 D5 Count viable cells (Trypan Blue) D4->D5 D5->D6 M1 Incubate at 37°C, 5% CO2 M2 Perform 50% media change every 3-4 days M1->M2 M3 Use for assays at DIV 7-14 M2->M3

Caption: Workflow for preparing primary neuronal cultures.

Detailed Protocol: Primary Cortical Neuron Culture

Materials:

  • Timed-pregnant rat (E18) or mouse (E18)

  • Poly-D-Lysine (PDL), 100 µg/mL in sterile water

  • Laminin, 20 µg/mL in sterile PBS

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain and DNase I

  • Neurobasal® Medium, B-27® Supplement, GlutaMAX™

  • Sterile dissection tools, culture plates (e.g., 96-well for viability/calcium, 12-well with coverslips for electrophysiology)

Procedure:

  • Plate Coating (Day -1): a. Add PDL solution to culture wells, ensuring the entire surface is covered. Incubate overnight at 37°C. b. Aspirate PDL and wash wells 3 times with sterile, distilled water. Allow to air dry completely in a sterile hood. c. Add laminin solution to the coated wells and incubate for at least 4 hours at 37°C. d. Just before plating cells, aspirate the laminin solution and leave the plate to dry. Do not wash.

  • Dissection and Dissociation (Day 0): a. Following approved institutional guidelines, euthanize the pregnant dam and remove the uterine horns into ice-cold HBSS. b. Dissect the E18 embryos, remove the brains, and place them in a new dish of cold HBSS. c. Under a dissecting microscope, remove the cortices and clear away the meninges.[9] d. Transfer the cortical tissue to a tube containing a pre-warmed papain/DNase I solution and incubate for 20-30 minutes at 37°C. e. Stop the digestion with a papain inhibitor or by replacing the enzyme solution with plating medium. f. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating and Maintenance: a. Determine cell density and viability using a hemocytometer and Trypan Blue exclusion. b. Dilute the cell suspension in pre-warmed complete culture medium to the desired seeding density (see table below). c. Plate the cells onto the prepared culture plates. d. Incubate at 37°C in a humidified, 5% CO₂ incubator. e. After 24 hours, perform a 50% media change to remove debris. Subsequently, change 50% of the media every 3-4 days. f. Cultures are typically mature and ready for experimentation between 7 and 14 days in vitro (DIV).

Parameter Recommendation Rationale
Seeding Density 1,000–5,000 cells/mm²Balances network formation with the ability to isolate individual cells for analysis.[7]
Culture Medium Neurobasal® + B-27® + GlutaMAX™Serum-free formulation optimized for neuronal survival and maturation.[7]
Time to Maturity DIV 7-14Allows for the development of synaptic connections and stable receptor expression.

Foundational Assays: Cytotoxicity & Binding

Before functional characterization, it is imperative to determine the concentration range at which this compound is not cytotoxic. This ensures that any observed functional effects are due to specific receptor modulation, not general cellular stress or death.

Cytotoxicity Profiling using WST-1 Assay

Rationale: The WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 tetrazolium salt to a soluble formazan dye, and the amount of dye produced is directly proportional to the number of viable cells.[10] It is generally more sensitive and has fewer steps than the traditional MTT assay, making it suitable for neuronal cultures.[10][11]

Protocol:

  • Plate primary cortical neurons in a 96-well plate at a density of ~30,000 cells/well and culture for 7-10 days.

  • Prepare a 10x stock solution of this compound in your vehicle (e.g., sterile water or DMSO). Serially dilute to create a range of 10x concentrations. Note: Ensure the final vehicle concentration is consistent across all wells and is non-toxic (typically ≤0.1% DMSO).

  • Add 10 µL of each 10x compound dilution to the appropriate wells (in triplicate). Include vehicle-only controls and a "no-cell" blank control.

  • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C, 5% CO₂.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C. Monitor the color change.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "no-cell" blank from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability). c. Plot % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that reduces viability by 50%). All subsequent functional assays should use concentrations well below the IC₅₀.

Receptor Binding Affinity (Conceptual Framework)

Determining the binding affinity (Ki) of this compound for specific nAChR subtypes is crucial for understanding its selectivity. This is typically achieved through competitive radioligand binding assays using membrane preparations from cells expressing the receptor subtype of interest.[12][13]

  • Principle: The assay measures the ability of the unlabeled test compound (this compound) to displace a known, subtype-selective radioligand from the receptor.

  • For α4β2 nAChRs:* One would use a radioligand like [³H]Epibatidine or [³H]Cytisine.[14]

  • For α7 nAChRs: The classic selective radioligand is [¹²⁵I]α-Bungarotoxin.[14]

  • Outcome: The data are used to calculate an IC₅₀ value, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Comparing the Ki values for different receptor subtypes reveals the compound's selectivity profile.

Functional Characterization: Neuronal Activity Assays

These assays directly measure the physiological response of neurons to the application of this compound, determining whether it acts as an agonist, antagonist, or allosteric modulator.

High-Throughput Functional Screening: Calcium Imaging

Rationale: Calcium imaging is a powerful technique to monitor the activity of large populations of neurons in real-time.[15][16] Since many neuronal nAChRs (especially the α7 subtype) are highly permeable to Ca²⁺, their activation by an agonist leads to a rapid increase in intracellular calcium concentration, which can be visualized with fluorescent indicators.[4] This assay is ideal for determining agonist potency (EC₅₀) or antagonist potency (IC₅₀).[12][17]

G S1 Plate neurons in 96-well plate (DIV 7-10) S2 Load cells with Ca2+ indicator (e.g., Fluo-4 AM) S1->S2 S3 Wash to remove excess dye S2->S3 S4 Acquire baseline fluorescence reading S3->S4 S5 Add compound (this compound or antagonist + agonist) S4->S5 S6 Record fluorescence changes over time S5->S6 S7 Analyze data: Calculate ΔF/F₀ and plot dose-response curves S6->S7

Caption: Experimental workflow for a calcium imaging assay.

Protocol:

  • Seed primary neurons in a 96-well, black-walled, clear-bottom plate and culture for 7-10 days.

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and Pluronic™ F-127 (to aid dye solubilization) in a physiological salt solution (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Remove the culture medium and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Gently wash the cells 2-3 times with the physiological salt solution to remove extracellular dye.

  • Place the plate in a fluorescence microplate reader (e.g., FLIPR) or on an automated fluorescence microscope equipped with fluidics.

  • Agonist Mode: a. Record a stable baseline fluorescence for 10-20 seconds. b. Add varying concentrations of this compound and continue recording the fluorescence signal for 1-3 minutes.

  • Antagonist Mode: a. Pre-incubate the cells with varying concentrations of this compound for 5-15 minutes. b. Record a baseline, then add a known nAChR agonist (e.g., nicotine or acetylcholine) at its EC₈₀ concentration. c. Continue recording the fluorescence signal for 1-3 minutes.

  • Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence (F₀) from the peak fluorescence. b. Normalize the response by dividing ΔF by F₀. c. Plot the normalized response against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Gold-Standard Electrophysiological Analysis: Whole-Cell Patch-Clamp

Rationale: Whole-cell patch-clamp is the definitive method for studying ion channel function, providing unparalleled detail about a compound's effect on neuronal membrane properties.[18][19] In voltage-clamp mode, the cell's membrane potential is held constant, allowing for the direct measurement of ionic currents flowing through nAChRs upon compound application.[20] This technique can unequivocally distinguish between full agonists, partial agonists, antagonists, and allosteric modulators.

Protocol:

  • Culture primary neurons on glass coverslips. At DIV 7-14, transfer a coverslip to the recording chamber of a patch-clamp rig and perfuse with extracellular solution.

  • Using a micromanipulator, approach a healthy-looking neuron with a glass micropipette filled with intracellular solution. The pipette resistance should be 3-6 MΩ.

  • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration.

  • Clamp the neuron's membrane potential at a holding potential of -70 mV.

  • Using a rapid perfusion system, apply a short pulse (1-2 seconds) of a known nAChR agonist (e.g., 100 µM acetylcholine) to confirm the presence of functional nAChRs.

  • After a washout period, apply this compound at a specific concentration and record the elicited current.

  • To test for antagonism, co-apply this compound with the known agonist and measure the reduction in the agonist-evoked current.

  • Data Analysis: Measure the peak amplitude of the inward current elicited by the compound. Plot the current amplitude against concentration to generate a dose-response curve.

Solution Components (Example Concentrations) Purpose
Extracellular 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM GlucoseMimics the ionic environment of the brain's extracellular fluid.
Intracellular 130 mM K-Gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTPMimics the neuron's cytosol and provides energy sources.

Mechanistic Insights: Downstream Signaling Analysis

Investigating downstream signaling pathways provides a link between acute receptor activation and potential long-term changes in neuronal function, such as gene expression and synaptic plasticity.

Western Blotting for Signaling Pathway Activation

Rationale: The influx of calcium through nAChRs can act as a second messenger, activating various intracellular signaling cascades. One such key pathway involves the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which is crucial for learning, memory, and neuronal survival. Western blotting allows for the quantification of changes in protein levels, such as the ratio of phosphorylated CREB (pCREB) to total CREB, as a readout of neuronal activation.[21][22]

G nAChR nAChR Ca2_Influx Ca2+ Influx nAChR->Ca2_Influx Mediates Compound S-Nicotine-5- carboxaldehyde Compound->nAChR Activates CaMK CaMK Activation Ca2_Influx->CaMK pCREB CREB Phosphorylation (pCREB) CaMK->pCREB Phosphorylates Gene_Expression Gene Expression Changes pCREB->Gene_Expression Regulates

Caption: Simplified nAChR-to-CREB signaling pathway.

Protocol:

  • Plate neurons in 6-well plates and culture for 7-14 days.

  • Starve the cells by replacing the medium with a supplement-free medium for 2-4 hours before treatment.

  • Treat the neurons with this compound at its EC₅₀ concentration for a short duration (e.g., 5-15 minutes). Include a vehicle control.

  • Immediately place the plate on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[21]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the protein) to a new tube. Quantify the protein concentration using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pCREB and total CREB overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the pCREB signal to the total CREB signal. Normalize this ratio to the vehicle control to determine the fold-change in CREB activation.

Data Interpretation and Summary

By integrating the results from this suite of assays, a comprehensive pharmacological profile of this compound can be constructed.

Assay Key Parameter Interpretation
WST-1 Cytotoxicity IC₅₀ Concentration causing 50% reduction in cell viability. Defines the non-toxic concentration window for functional assays.
Radioligand Binding Ki Binding affinity for a specific receptor subtype. A lower Ki indicates higher affinity. Comparing Ki values reveals selectivity.
Calcium Imaging EC₅₀ / IC₅₀ Functional potency. For an agonist, the concentration for 50% of maximal response. For an antagonist, the concentration for 50% inhibition of an agonist response.
Patch-Clamp Current Amplitude & Kinetics Direct measure of ion channel function. Confirms mechanism (agonist, antagonist, etc.) and reveals details like desensitization rate.
Western Blot Fold-change in pCREB/CREB Quantifies the activation of a key downstream signaling pathway, linking receptor activation to potential changes in gene expression.

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S-Nicotine-5-carboxaldehyde as a scaffold for developing therapeutic agents for neurological disorders

Author: BenchChem Technical Support Team. Date: January 2026

S-Nicotine-5'-carboxaldehyde: A Versatile Scaffold for Novel Neurological Therapeutics

Abstract The escalating prevalence of neurological disorders, such as Alzheimer's and Parkinson's disease, necessitates the development of innovative therapeutic strategies. A promising target in this endeavor is the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive processes and neuroprotection.[1][2] While nicotine itself has shown some neuroprotective effects, its therapeutic use is hampered by a poor pharmacokinetic profile, low receptor subtype selectivity, and significant adverse effects.[3][4][5] This guide introduces (S)-Nicotine-5'-carboxaldehyde, a derivative of nicotine, as a superior chemical scaffold for the development of novel nAChR ligands. The strategic placement of a carboxaldehyde group at the 5'-position of the pyridine ring provides a versatile chemical handle for extensive structural modifications. This allows for the systematic exploration of the chemical space around the nicotine core to generate libraries of novel compounds with improved potency, selectivity, and drug-like properties. Herein, we provide detailed protocols for the synthesis of the core scaffold, strategies for chemical derivatization, and robust methods for in vitro biological evaluation, aiming to accelerate the discovery of next-generation therapeutics for debilitating neurological conditions.

Introduction: The Case for a Better Nicotinic Ligand

The cholinergic system is fundamental to cognitive functions like learning and memory, and its decline is a hallmark of Alzheimer's disease (AD).[2][6] This decline involves not just the loss of the neurotransmitter acetylcholine, but also a reduction in the expression and function of nAChRs.[1][6] These receptors, particularly the α7 and α4β2 subtypes, are ligand-gated ion channels that modulate the release of several key neurotransmitters and are implicated in the cholinergic anti-inflammatory pathway.[7][8] Activation of nAChRs, especially the α7 subtype, has been shown to protect neurons from amyloid-beta (Aβ) induced toxicity and reduce neuroinflammation, making them a prime therapeutic target.[8][9]

Similarly, in Parkinson's disease (PD), a progressive loss of dopaminergic neurons is the primary pathology. Epidemiological studies have consistently found a negative correlation between tobacco use and the incidence of PD, suggesting a neuroprotective role for nicotine.[10] Preclinical studies have shown that nicotine and other nAChR agonists can protect dopaminergic neurons from degeneration and improve motor symptoms.[3][5]

Despite this potential, nicotine is not a viable long-term therapeutic agent. Its activation of a wide range of nAChR subtypes leads to undesirable side effects, and its addictive properties are a major concern.[4][5] Therefore, the field has shifted towards developing novel nicotine analogs that retain the beneficial effects while minimizing the drawbacks. The key lies in creating molecules that can selectively target specific nAChR subtypes, such as α7 for neuroprotection in AD or α6β2* for modulating dopamine release in PD.[5]

This is where (S)-Nicotine-5'-carboxaldehyde emerges as a scaffold of significant interest. The aldehyde functional group is a highly versatile starting point for a multitude of chemical reactions, enabling the introduction of diverse functional groups. This allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with the nAChR binding site, ultimately leading to the discovery of potent and selective therapeutic agents.[11]

Synthesis and Characterization of (S)-Nicotine-5'-carboxaldehyde Scaffold

The foundation of any drug discovery program is the robust and scalable synthesis of the core scaffold. The protocol below details a method for synthesizing (S)-Nicotine-5'-carboxaldehyde, adapted from established literature.[12] The synthesis involves the aromatization of a dihydropyridine precursor.

Protocol 1: Synthesis of (S)-Nicotine-5'-carboxaldehyde

Objective: To synthesize the core scaffold, (S)-5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde.

Materials:

  • (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (precursor)

  • Elemental Sulfur (S)

  • Toluene, anhydrous

  • Celite®

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add (S)-5-(1-methylpyrrolidin-2-yl)-1,4-dihydropyridine-3-carbaldehyde (e.g., 0.50 g, 2.2 mmol).

  • Add elemental sulfur (e.g., 0.07 g, 2.2 mmol, 1 equivalent).

  • Add 20 mL of anhydrous toluene to the flask.

  • Fit the flask with a reflux condenser and heat the solution to reflux using a heating mantle.

  • Maintain the reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove any insoluble material.

  • Wash the Celite® pad with a small amount of toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then purified by silica gel column chromatography. Elute with a gradient of 5% Ethyl Acetate in Hexanes, gradually increasing to 100% Ethyl Acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield (S)-Nicotine-5'-carboxaldehyde as a clear oil.[12]

Characterization Data

The identity and purity of the synthesized scaffold must be confirmed using standard analytical techniques.

Analysis Expected Result
¹H NMR (300 MHz, CDCl₃)δ 10.13 (s, 1H), 8.97 (d, 1H), 8.79 (s, 1H), 8.18 (s, 1H), 3.25 (m, 2H), 2.38-1.67 (m, 4H)[12]
¹³C NMR (100 MHz, CDCl₃)δ 191.26, 154.81, 150.91, 135.13, 131.69, 68.53, 57.19, 40.64, 35.66, 23.02[12]
HRMS (ESI) Calculated for C₁₁H₁₅N₂O [M+H]⁺: 191.1184; Found: 191.1182[12]
Optical Rotation [α]²³_D = -92 (c=0.2, CH₂Cl₂)[12]

Application Note I: Derivatization Strategies for Library Synthesis

The aldehyde group at the 5'-position is an exceptionally useful functional handle for building a diverse chemical library. It can readily participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR).

Rationale for Derivatization

The goal of derivatization is to modify the scaffold in ways that enhance its interaction with the target nAChR subtype. By adding different chemical moieties, one can alter the compound's size, shape, hydrogen bonding capacity, and lipophilicity. These factors are critical for determining binding affinity and selectivity.[11] For instance, adding a bulky hydrophobic group might favor binding to a specific pocket in the α7 receptor, while introducing a hydrogen bond donor could improve interaction with the α4β2 subtype.

G scaffold S-Nicotine-5'-carboxaldehyde (Core Scaffold) reductive_amination Reductive Amination scaffold->reductive_amination wittig Wittig Reaction scaffold->wittig hydrazone Hydrazone Formation scaffold->hydrazone amine Primary/Secondary Amine (R-NH₂) amine->reductive_amination ylide Phosphonium Ylide (Ph₃P=CHR) ylide->wittig hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->hydrazone product1 Amine Derivative reductive_amination->product1 Forms C-N bond product2 Alkene Derivative wittig->product2 Forms C=C bond product3 Hydrazone Derivative hydrazone->product3 Forms C=N bond

Fig 1. Derivatization strategies for the scaffold.
Protocol 2: Library Synthesis via Reductive Amination

Objective: To synthesize a library of N-substituted derivatives from the core scaffold.

Materials:

  • (S)-Nicotine-5'-carboxaldehyde

  • A library of diverse primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • 96-well reaction block or individual vials

  • Standard laboratory glassware for workup and purification

Procedure (Parallel Synthesis Example):

  • In each well of a 96-well reaction block, add a solution of (S)-Nicotine-5'-carboxaldehyde in DCE (e.g., 100 µL of a 0.2 M solution, 20 µmol).

  • To each well, add a solution of a unique amine from the library (e.g., 1.2 equivalents, 24 µmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 µL) to each well to facilitate imine formation.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add the reducing agent, Sodium triacetoxyborohydride (STAB), to each well (e.g., 1.5 equivalents, 30 µmol). Caution: STAB reacts with moisture.

  • Seal the reaction block and allow it to stir at room temperature for 12-24 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to each well.

  • Extract the products using an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • The crude products can then be purified using parallel purification techniques like mass-directed automated preparative HPLC.

  • Confirm the structure and purity of each library member using LC-MS and NMR analysis on selected compounds.

Application Note II: In Vitro Evaluation of Novel Analogs

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. The primary goal is to determine their affinity for different nAChR subtypes and assess their functional effect (i.e., are they agonists, antagonists, or allosteric modulators).

Protocol 3: nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of synthesized compounds for specific nAChR subtypes (e.g., α7 and α4β2).

Rationale: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. It is a high-throughput method to quantify the binding affinity of many compounds.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2).

  • Radioligand: [³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7).

  • Test compounds (synthesized library members) at various concentrations.

  • Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., nicotine or cytisine).

  • Assay buffer (e.g., PBS or Tris-HCl with BSA).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation counter or gamma counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of the non-radioactive control ligand.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 2-4 hours) to reach equilibrium.

  • After incubation, rapidly harvest the contents of each well onto a filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Sample Data Presentation
Compound IDScaffold Moiety (R-group)α7 nAChR Ki (nM)α4β2 nAChR Ki (nM)Selectivity (α4β2/α7)
Scaffold -CHO150250.17
LIB-001 -CH₂-NH-benzyl2530012
LIB-002 -CH₂-NH-cyclohexyl80600.75
LIB-003 -CH=CH-phenyl450850.19

Application Note III: Neuroprotective Effects & Signaling Pathways

A key therapeutic rationale for developing nAChR agonists is their potential to confer neuroprotection. Activation of α7 nAChRs, for example, has been shown to trigger intracellular signaling cascades that promote cell survival and reduce apoptosis.[9] One of the most important of these is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Agonist α7 Agonist (e.g., LIB-001) a7nAChR α7 nAChR Agonist->a7nAChR binds PI3K PI3K a7nAChR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (active) PDK1->pAkt phosphorylates Akt Akt (inactive) Akt->pAkt Bad Bad pAkt->Bad phosphorylates & inactivates Apoptosis Apoptosis pAkt->Apoptosis INHIBITS Bcl2 Bcl-2 Bad->Bcl2 inhibits CytochromeC Cytochrome c Bcl2->CytochromeC prevents release CytochromeC->Apoptosis triggers

Fig 2. The neuroprotective PI3K/Akt signaling pathway.
Protocol 4: Cell-Based Neuroprotection Assay

Objective: To assess the ability of lead compounds to protect neuronal cells from a toxic insult (e.g., amyloid-beta oligomers).

Rationale: This functional assay provides direct evidence of a compound's therapeutic potential by measuring its ability to promote cell survival in a disease-relevant context.

Materials:

  • A neuronal cell line (e.g., SH-SY5Y or PC12, differentiated).

  • Amyloid-beta (Aβ₁₋₄₂) oligomers (prepared fresh).

  • Test compounds (lead candidates from binding assays).

  • Cell culture medium and supplements.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue™, Calcein-AM).

  • 96-well cell culture plates.

  • Plate reader (spectrophotometer or fluorometer).

Procedure:

  • Seed differentiated neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a "vehicle only" control.

  • Introduce the toxic insult by adding prepared Aβ₁₋₄₂ oligomers (e.g., 5-10 µM final concentration) to the appropriate wells. Include a "no toxin" control group to represent 100% viability.

  • Incubate the cells for 24-48 hours.

  • After the incubation period, assess cell viability using the MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the "no toxin" control wells.

  • Plot the percent viability against the test compound concentration to determine the EC₅₀ for neuroprotection.

Conclusion and Future Directions

(S)-Nicotine-5'-carboxaldehyde represents a highly promising and chemically tractable scaffold for the development of novel therapeutics for neurological disorders. Its strategic design allows for the creation of large, diverse chemical libraries, while robust in vitro screening protocols enable the rapid identification of lead compounds with desirable potency, selectivity, and functional activity. The protocols and application notes provided here form a foundational guide for researchers aiming to exploit this scaffold. Future work should focus on expanding the diversity of the chemical library, exploring other derivatization chemistries, and advancing promising lead compounds into more complex cellular models, animal models of disease, and ultimately, clinical trials. Through this systematic approach, the potential of nAChR modulation can be fully realized, offering new hope for patients with Alzheimer's, Parkinson's, and other devastating neurological conditions.

References

  • Zhong, W., Zhang, J., & Wang, Y. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-7. [Link]

  • Buckingham, S. D., Jones, A. K., Brown, L. A., & Sattelle, D. B. (2020). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Alzheimer's Disease, 73(4), 1263-1279. [Link]

  • Buckingham, S. D., Jones, A. K., Brown, L. A., & Sattelle, D. B. (2020). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Alzheimer's Disease, 73(4), 1263-1279. [Link]

  • Sabbagh, J. J., & Henderson, S. T. (2005). Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature. Journal of Young Investigators, 12(2). [Link]

  • Koukouli, F., & Changeux, J. P. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. International Journal of Molecular Sciences, 25(3), 1533. [Link]

  • Thompson, A. J., Lester, H. A., & Lummis, S. C. R. (2020). Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. Acta Crystallographica Section D: Structural Biology, 76(Pt 1), 1-10. [Link]

  • Koukouli, F., & Changeux, J. P. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. International Journal of Molecular Sciences, 25(3), 1533. [Link]

  • Guerra-Almonacid, C. M., Echeverria, V., & Barreto, G. E. (2021). Nicotine analogues as potential therapeutic agents in Parkinson's disease by targeting nicotinic acetylcholine receptors (nAChRs) in astrocytes. ResearchGate. [Link]

  • Lynn University Scholars. (2021). The Role of Nicotine in Treating Neurodegenerative Diseases. [Link]

  • Barreto, G. E., Pizarro, M., & Echeverria, V. (2015). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. Frontiers in Aging Neuroscience, 7, 34. [Link]

  • Quik, M., & Wonnacott, S. (2011). Potential Therapeutic Application for Nicotinic Receptor Drugs in Movement Disorders. Journal of Clinical Pharmacology, 51(4), 453-467. [Link]

  • Gusdon, A. M., Coulter, A. A., & Deak, F. (2016). Systematic Review of Nicotine Exposure's Effects on Neural Stem and Progenitor Cells. Journal of Stem Cell Research & Therapy, 6(5), 337. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-Nicotine-5-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of nicotine derivatives. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the critical Directed ortho-Metalation (DoM) and formylation sequence. Our goal is to provide actionable insights and troubleshooting strategies to help you optimize your reaction yields and purity.

The primary route to (S)-Nicotine-5-carboxaldehyde involves a Directed ortho-Metalation (DoM) of a protected (S)-Nicotine, followed by quenching with a formylating agent. This guide is structured to address common failure points in this multi-step process.

Visualizing the Path: Synthesis Workflow

Understanding the overall process is the first step to troubleshooting. The following diagram outlines the key stages from starting material to the final product.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Product Isolation start (S)-Nicotine protect N-Protection (e.g., Boc Anhydride) start->protect Base, Solvent boc_nicotine N-Boc-(S)-Nicotine lithiation Directed ortho-Metalation (DoM) (n-BuLi or s-BuLi, -78 °C) boc_nicotine->lithiation Anhydrous THF TMEDA (optional) formylation Formylation (DMF) lithiation->formylation Quench at -78 °C protected_aldehyde Protected Aldehyde Intermediate deprotection Deprotection (e.g., TFA or HCl) protected_aldehyde->deprotection purification Workup & Purification (Extraction, Chromatography) deprotection->purification final_product (S)-Nicotine-5-carboxaldehyde purification->final_product

Caption: High-level workflow for the synthesis of (S)-Nicotine-5-carboxaldehyde.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing deep causal explanations and actionable protocols.

Q1: My reaction yield is very low or I'm recovering only starting material. What is the most likely cause?

Answer: This is the most common issue and almost always points to a failure in the Directed ortho-Metalation (DoM) step. Organolithium reagents are extremely strong bases and highly sensitive to moisture and air.[1][2] Failure here prevents the formation of the key aryllithium intermediate necessary for the subsequent formylation.

Root Cause Analysis & Corrective Actions:

  • Inadequate Anhydrous Conditions: Organolithium reagents like n-BuLi react instantly with water.[1][2][3] Any residual moisture in your glassware, solvent, or inert gas will consume the reagent before it can deprotonate the pyridine ring.

    • Expert Insight: While commercial anhydrous solvents are reliable, their quality degrades after the bottle is opened. For critical reactions, it's best practice to freshly distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl).

    • Protocol:

      • Flame-dry all glassware under high vacuum and cool under a stream of dry argon or nitrogen.

      • Use freshly distilled, anhydrous THF.

      • Use new, sealed septa on your reaction flasks.

      • Ensure your inert gas line has a drying tube or is sourced from a high-purity cylinder.

  • Incorrect Temperature Control: The lithiation of N-Boc-nicotine is highly temperature-dependent. The reaction must be maintained at -78 °C (a dry ice/acetone bath). If the temperature rises, side reactions, including reagent decomposition and reaction with the solvent (THF), can occur.[4]

    • Expert Insight: Add the organolithium reagent dropwise to the solution of your substrate at -78 °C. A rapid addition can create localized "hot spots" that compromise the reaction.

  • Degraded Organolithium Reagent: n-Butyllithium and sec-butyllithium have a finite shelf life. If the bottle is old or has been handled improperly, the reagent's molarity will be significantly lower than stated on the label.

    • Protocol: Titration of n-BuLi: Before a critical reaction, always titrate your organolithium reagent. A common method uses diphenylacetic acid in THF.

      • Dry ~100 mg of diphenylacetic acid in a vacuum oven and dissolve in 5 mL of anhydrous THF in a flame-dried flask under argon.

      • Add a catalytic indicator (e.g., a tiny crystal of 2,2'-bipyridyl) until a faint color appears.

      • Slowly add the n-BuLi solution via syringe until the indicator's color change persists, signaling the endpoint.

      • Calculate the molarity based on the volume of n-BuLi added.

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely byproducts?

Answer: The formation of multiple byproducts often stems from incomplete lithiation, over-lithiation, or side reactions during the formylation quench.

Common Byproducts and Their Causes:

Byproduct/ObservationProbable CauseRecommended Solution
Recovered Starting Material Inefficient lithiation (see Q1).Re-verify anhydrous conditions, reagent quality, and temperature control.
Di-formylated Product Excess organolithium or formylating agent; temperature rising above -78 °C.Use a precise stoichiometry (typically 1.1-1.2 equivalents) of BuLi. Ensure the formylating agent (DMF) is added slowly while maintaining rigorous temperature control.
Product from BuLi Addition The pyridine ring can be susceptible to nucleophilic addition by BuLi, especially if deprotonation is slow.[5][6]This is more common with less effective directing groups. Ensure you are using a strong Directed Metalation Group (DMG) like a Boc-carbamate, which strongly directs the lithiation to the ortho position.[7][8][9]
Dark, Tarry Baseline on TLC Decomposition. This can happen if the reaction is warmed too quickly after the DMF quench or during workup. Aldehydes can be sensitive.Quench the reaction at -78 °C, then allow it to warm slowly. During workup, use a buffered aqueous solution (e.g., saturated NH₄Cl) and avoid strong acids or bases until the product is extracted.

Troubleshooting Flowchart for Byproduct Formation:

G cluster_sm cluster_bp start Multiple Spots on TLC check_sm Is Starting Material Present? start->check_sm check_byproducts Analyze Byproducts (LC-MS / NMR of crude) start->check_byproducts sm_yes Yes check_sm->sm_yes bp_mass Identify Mass of Major Byproduct check_byproducts->bp_mass sm_cause Inefficient Lithiation (See Q1) sm_yes->sm_cause sm_solution Optimize Anhydrous Conditions, Reagent Titration, Temp. Control sm_cause->sm_solution mass_plus_28 Mass = Product + 28 (CHO)? bp_mass->mass_plus_28 mass_plus_57 Mass = Product + 57 (Butyl)? bp_mass->mass_plus_57 diformyl Di-formylation Likely mass_plus_28->diformyl bu_add Butyl Addition Likely mass_plus_57->bu_add diformyl_sol Check Stoichiometry & Quench Temp. diformyl->diformyl_sol bu_add_sol Confirm Directing Group Efficacy bu_add->bu_add_sol

Caption: Decision tree for diagnosing byproduct formation.

Frequently Asked Questions (FAQs)

What is the best N-protecting group for this synthesis?

The tert-butyloxycarbonyl (Boc) group is highly recommended. It serves two critical functions:

  • Excellent Directing Metalation Group (DMG): The carbonyl oxygen of the Boc-carbamate chelates effectively with the lithium ion of the organolithium reagent, holding it in proximity to the C5 proton.[7][10] This "complex-induced proximity effect" dramatically increases the acidity of the C5 proton, ensuring regioselective deprotonation.[9]

  • Stability and Ease of Removal: The Boc group is stable to the strongly basic conditions of the lithiation but is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) that are typically compatible with the final aldehyde product.

How important is the choice of organolithium reagent? n-BuLi vs. sec-BuLi?

Both can be effective, but there are trade-offs.

ReagentBasicitySteric HindranceTypical Use Case
n-BuLi StrongLowThe standard choice for this reaction. It is generally reactive enough when a strong DMG like a Boc group is present.
sec-BuLi StrongerHigherOften used when the substrate is less activated or when n-BuLi fails. Its increased reactivity can sometimes lead to more side reactions if not handled carefully.

Recommendation: Start with n-butyllithium. It is less expensive, more stable, and generally sufficient for this transformation. Only consider sec-butyllithium if you consistently experience incomplete lithiation with high-quality n-BuLi under strictly controlled conditions.

My final product streaks badly on silica gel. How can I improve purification?

The pyridine and pyrrolidine nitrogens in the final product can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.

Purification Protocol:

  • Neutralize the Column: Pre-treat your silica gel. You can either use silica gel that has been pre-slurried with a small amount of triethylamine (e.g., 0.5-1% v/v) in your eluent or add this amount of triethylamine directly to your mobile phase.

  • Choose the Right Solvent System: A common system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The addition of triethylamine is key.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

References

As an AI, I am unable to provide direct, clickable URLs. Please use the provided information to locate the sources through a scholarly search engine.

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Common side reactions in the synthesis of 5-substituted nicotine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted nicotine analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the nicotine scaffold. Our goal is to provide practical, experience-driven solutions to common synthetic challenges, moving beyond simple protocols to explain the underlying chemical principles. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the most common palladium-catalyzed cross-coupling reactions used in this field.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)–C(sp²) bonds, making it a popular choice for synthesizing 5-aryl nicotine analogs.[1] However, the electron-rich pyridine ring of nicotine introduces specific challenges.

FAQ 1.1: Dehalogenation of 5-Bromonicotine

Question: I'm attempting a Suzuki coupling with 5-bromonicotine and an arylboronic acid, but my primary product is unsubstituted nicotine. What is causing this significant dehalogenation, and how can I minimize it?

Answer: This is a classic and frequently encountered side reaction in cross-coupling chemistry involving heteroaromatic halides.[2] The formation of nicotine (the dehalogenated product) arises from a competing pathway within the catalytic cycle where the arylpalladium(II) intermediate is intercepted by a hydride source before it can undergo transmetalation with the boronic acid.

Causality: The primary sources of hydride for this unwanted reaction are typically the solvent (e.g., alcohols like isopropanol or methanol), the base (e.g., amine bases), or even water in the reaction mixture.[2] After the initial oxidative addition of 5-bromonicotine to the Pd(0) catalyst, the resulting pyridyl-Pd(II)-Br complex can undergo a reaction where the bromide is exchanged for a hydride. Subsequent reductive elimination releases nicotine and regenerates the Pd(0) catalyst, consuming your starting material in an unproductive cycle.

Troubleshooting Strategies:

  • Choice of Base: Strong alkoxide bases (NaOtBu, KOtBu) can sometimes promote dehalogenation. Consider switching to inorganic carbonate or phosphate bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally less reducing and provide sufficient basicity for the transmetalation step.[3]

  • Solvent Selection: Avoid alcoholic solvents. Aprotic solvents like 1,4-dioxane, toluene, or DMF are preferred. Ensure your solvents are anhydrous, as water can be a proton source that facilitates side reactions.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired final step) and stabilize the catalytic intermediates, disfavoring the dehalogenation pathway. Ligands like XPhos, SPhos, or RuPhos are often effective.[4]

  • Temperature Control: While higher temperatures increase reaction rates, they can also accelerate side reactions. Once you identify a promising catalyst-base system, try lowering the temperature to see if the ratio of desired product to dehalogenated byproduct improves.[5]

Workflow Diagram: Suzuki Coupling vs. Dehalogenation Side Reaction

Suzuki_vs_Dehalogenation Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX 5-Bromonicotine ArX->OxAdd ArPdX Nicotinyl-Pd(II)L₂-Br OxAdd->ArPdX Trans Transmetalation ArPdX->Trans Productive Pathway Dehalo_Trans Hydride Transfer ArPdX->Dehalo_Trans Dehalogenation Pathway Boronic Ar'B(OH)₂ + Base Boronic->Trans ArPdAr Nicotinyl-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product 5-Aryl-nicotine (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration Hydride Hydride Source (Solvent, Base) Hydride->Dehalo_Trans ArPdH Nicotinyl-Pd(II)L₂-H Dehalo_Trans->ArPdH RedElim_Side Reductive Elimination ArPdH->RedElim_Side SideProduct Nicotine (Side Product) RedElim_Side->SideProduct SideProduct->Pd0 Catalyst Regeneration

Caption: Catalytic cycle showing the desired Suzuki coupling pathway (green) and the competing dehalogenation side reaction (red).

Section 2: Sonogashira Coupling for Alkynyl Analogs

The Sonogashira coupling is invaluable for installing alkyne functionalities at the 5-position, creating a C(sp²)–C(sp) bond.[6][7] A common pitfall is the homocoupling of the terminal alkyne partner, often referred to as Glaser coupling.

FAQ 2.1: Minimizing Alkyne Homocoupling (Glaser Coupling)

Question: My Sonogashira reaction between 5-bromonicotine and a terminal alkyne is yielding significant amounts of the corresponding diacetylene (homocoupled alkyne). How can I suppress this side product?

Answer: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst under aerobic conditions.[7] The copper acetylide intermediate, which is essential for the main reaction, can undergo oxidative dimerization in the presence of oxygen.

Causality: The mechanism involves the oxidation of Cu(I) to Cu(II), which facilitates the coupling of two acetylide units. This process consumes your alkyne starting material and complicates purification.

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical factor. Oxygen is a key promoter of Glaser coupling.[7] Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated before adding the catalysts. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes and to perform the reaction under a positive pressure of inert gas.

  • Amine Base Selection: The choice of amine base can influence the outcome. A bulky amine like diisopropylethylamine (DIPEA) is often preferred over less hindered amines like triethylamine (TEA) as it can help minimize side reactions.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Consider Copper-Free Conditions: If homocoupling remains problematic, copper-free Sonogashira protocols have been developed.[8][9] These reactions often require a different palladium catalyst/ligand system and may use a stronger base to facilitate the deprotonation of the alkyne, but they completely eliminate the primary pathway for Glaser coupling.

Table 1: Comparison of Sonogashira Reaction Conditions

ParameterStandard ConditionsOptimized for Low Homocoupling
Atmosphere Inert gas blanketRigorous degassing (e.g., 3x freeze-pump-thaw cycles)
Cu(I) Source CuI (1-5 mol%)CuI (≤1 mol%) or copper-free
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) or piperidine
Alkyne Addition All at onceSlow addition via syringe pump
Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C(sp²)–N bonds, enabling the synthesis of 5-amino-nicotine analogs.[10][11] Key challenges include catalyst inhibition and competing elimination reactions.

FAQ 3.1: Sluggish Reactions and Low Yields

Question: My Buchwald-Hartwig amination of 5-bromonicotine with a primary amine is very slow and gives poor conversion, even at high temperatures. What could be the issue?

Answer: Sluggish or failed Buchwald-Hartwig reactions with nitrogen-containing heterocycles like nicotine often point to two potential issues: catalyst inhibition by the substrate/product or an unproductive side reaction like β-hydride elimination.

Causality:

  • Catalyst Inhibition: The pyridine nitrogen in the nicotine core is a Lewis base and can coordinate to the palladium center.[12] This coordination can occupy a site needed for the catalytic cycle to proceed, effectively acting as a catalyst poison and slowing down the reaction.

  • β-Hydride Elimination: This is an unproductive pathway that can compete with reductive elimination.[10] It is more common with certain amines and can lead to the formation of an imine and a hydrodehalogenated arene (nicotine), contributing to low yields of the desired product.

Troubleshooting Strategies:

  • Ligand Choice is Paramount: For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands (the so-called "Buchwald ligands") are essential. They create a sterically hindered environment around the palladium center that can disfavor coordination by the pyridine nitrogen while promoting the desired oxidative addition and reductive elimination steps. Ligands like XPhos, tBuXPhos, or BrettPhos are excellent starting points.[4]

  • Select the Right Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are commonly used. The choice of base can be critical and may need empirical optimization.[4][5]

  • Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can often give more reproducible results than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a separate ligand.

Protocol: Optimized Buchwald-Hartwig Amination of 5-Bromonicotine

This protocol is a starting point for the amination of (S)-5-bromonicotine with a generic primary amine (R-NH₂).

Materials:

  • (S)-5-Bromonicotine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add (S)-5-bromonicotine, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the primary amine.

  • Stir the reaction mixture at 100 °C under argon.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References
  • Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]

  • DeBoer, C., & Hultin, P. G. (2006). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Combinatorial chemistry & high throughput screening, 9(5), 353–369. [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. [Link]

  • Kessler, F., & Gademann, K. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters, 21(4), 1063–1066. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Jacob, P., 3rd, Shulgin, A. T., & Yu, L. (1994). Resolution of (.+-.)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity. The Journal of Organic Chemistry, 59(19), 5748–5751. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characteristics of 5-Bromo-nicotinonitrile. [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Escayola, S., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(52), 18773-18777. [Link]

  • Al-Masri, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(9), 1215. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemEurope.com. (n.d.). Sonogashira coupling. [Link]

  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2198–2205. [Link]

  • Ielo, L., et al. (2017). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 22(10), 1642. [Link]

  • Semantic Scholar. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

  • Organic-Chemistry.org. (n.d.). Total enantioselective synthesis of (S)-Nicotine. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Request PDF. (2007). Recent Advances in the Synthesis of Nicotine and Its Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Verywell Mind. (2023). What Nicotine Does to Your Body. [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 10–13. [Link]

  • Healthline. (2023). Synthetic Nicotine: How It's Made and Health Risks to Know. [Link]

  • Gateway Foundation. (2023). Artificial But Still Addictive: Synthetic Nicotine’s Side Effects and Health Risks. [Link]

  • Jamrógiewicz, M., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6610. [Link]

  • Jayakody, L., et al. (2023). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry, 11. [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.

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Troubleshooting guide for the synthesis of nicotine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges

Welcome to the technical support center for the synthesis of nicotine derivatives. As a Senior Application Scientist, I understand that while the core structure of nicotine appears straightforward, its unique electronic and steric properties present significant challenges in synthetic modification. This guide is structured in a question-and-answer format to directly address the specific, practical issues encountered in the lab, moving beyond textbook procedures to offer field-proven insights and solutions.

Part 1: Foundational Challenges & General Purification

This section addresses overarching issues that can affect nearly any synthetic route involving the nicotine scaffold.

Question 1: My reaction yields are consistently low regardless of the specific transformation. What general factors should I investigate first?

Low yields in nicotine chemistry often stem from its dual-natured reactivity and sensitivity. Nicotine possesses two distinct nucleophilic nitrogen atoms: the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen in the N-methylpyrrolidine ring. Understanding their relative reactivity is crucial.

Core Issues to Investigate:

  • Atmosphere and Reagent Purity: Nicotine is hygroscopic and susceptible to oxidation, often turning brown upon exposure to air and light.[1] Ensure all reactions are run under an inert atmosphere (Nitrogen or Argon) and use freshly distilled or high-purity, anhydrous solvents.

  • Unintended Quaternization: The pyrrolidine nitrogen is significantly more basic and nucleophilic than the pyridine nitrogen. In the presence of electrophiles (e.g., alkyl halides), this nitrogen can be readily quaternized, forming a salt that is unreactive in subsequent steps and complicates purification.

  • Steric Hindrance: The pyrrolidine ring can sterically hinder access to the C2 and C4 positions of the pyridine ring, influencing regioselectivity in substitution reactions.[2]

Question 2: I'm struggling with purifying my nicotine derivative. Column chromatography results in significant streaking and poor recovery. What's going on?

The basicity of the nitrogen atoms in the nicotine scaffold is the primary culprit for poor chromatographic behavior on standard silica gel.

Troubleshooting Protocol for Purification:

  • Deactivate the Stationary Phase: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic nitrogens of your product, leading to irreversible adsorption and streaking.

    • Solution: Pre-treat your silica gel by slurrying it in your chosen eluent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol before packing the column. This neutralizes the acidic sites.

  • Solvent System Selection:

    • Start with a non-polar solvent like hexanes or dichloromethane (DCM) and gradually increase the polarity with ethyl acetate or methanol.

    • For highly polar derivatives, a common mobile phase is DCM:Methanol with 1% triethylamine.

  • Alternative Purification Methods:

    • Acid-Base Extraction: This is a powerful technique for isolating nicotine derivatives from neutral organic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated derivative will move to the aqueous layer. Wash the aqueous layer with ether to remove residual neutral impurities, then basify the aqueous layer (e.g., with 30% NaOH) to a pH > 12 and extract your purified product back into an organic solvent.[3]

    • Vacuum Distillation: For thermally stable, non-polar derivatives, vacuum distillation can be highly effective.[4] Nicotine itself can be purified this way, but be mindful of the thermal stability of your specific analog.

Part 2: Troubleshooting Specific Transformations

This section focuses on common, reaction-specific problems.

Question 3: My N-demethylation of nicotine to produce nornicotine is inefficient, with multiple byproducts. How can I optimize this?

N-demethylation is one of the most common and frustrating transformations. The goal is to selectively remove the methyl group from the pyrrolidine ring without affecting the rest of the molecule. Several classical methods exist, each with its own pitfalls.[5]

Comparative Analysis of N-Demethylation Methods

MethodReagentTypical YieldProsCons & Common Problems
Von Braun Cyanogen Bromide (CNBr)60-75%Well-established, reliable.Highly toxic reagent; harsh hydrolysis step (conc. HBr/HCl) can lead to ring-opening or degradation; formation of N-cyano-nornicotine intermediate which can be difficult to hydrolyze completely.[6]
Polonovski m-CPBA, then TFAA50-65%Milder conditions than Von Braun.Requires formation of an N-oxide intermediate which can be unstable; reaction can be sluggish and may not go to completion.
Photochemical Sensitizers (e.g., Acetone)Variable"Green" approach, avoids harsh reagents.Often requires specialized equipment; can suffer from low conversions and formation of complex byproduct mixtures.

Scientist's Pro-Tip: The reduction of myosmine is a highly efficient modern alternative for producing nornicotine. Myosmine can be synthesized and then reduced using agents like sodium borohydride (NaBH₄) or via catalytic hydrogenation, often yielding cleaner products and higher overall yields.[7][8]

Troubleshooting Workflow for N-Demethylation

G start Low Yield in N-Demethylation check_reagent Using Von Braun (CNBr)? start->check_reagent check_hydrolysis Incomplete Hydrolysis of N-Cyano Intermediate? check_reagent->check_hydrolysis Yes other_method Consider alternative: Myosmine Reduction Path check_reagent->other_method No prolong_hydrolysis Increase reflux time or use stronger acid (HBr). check_hydrolysis->prolong_hydrolysis Yes check_temp Reaction Exothermic? (Initial Temp Control) check_hydrolysis->check_temp No cool_reaction Run initial addition of CNBr at 0°C. check_temp->cool_reaction Yes check_temp->other_method No

Caption: Troubleshooting logic for N-demethylation reactions.

Question 4: I am attempting to functionalize the pyridine ring via electrophilic aromatic substitution, but the reaction is failing. Why?

The pyridine ring in nicotine is electron-deficient due to the electronegative nitrogen atom, making it inherently resistant to classical electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts. The reaction conditions required are often harsh and can lead to degradation of the pyrrolidine ring or oxidation.

Key Considerations & Solutions:

  • Ring Deactivation: The pyridine nitrogen acts as a strong deactivating group, making the ring less nucleophilic than benzene. Furthermore, under acidic conditions (required for many EAS reactions), the pyridine nitrogen is protonated, which further deactivates the ring to an extreme degree.

  • Regioselectivity: When substitution does occur, it is directed to the C3 (meta) position, as this avoids placing a positive charge adjacent to the already electron-deficient nitrogen in the reaction intermediate.[6][9]

  • Alternative Strategy: Lithiation and Electrophilic Quench: A more reliable method for functionalizing the pyridine ring is through directed ortho-metalation or halogen-metal exchange followed by quenching with an electrophile.

    • Protocol Example (for C6 functionalization):

      • Protect the pyrrolidine nitrogen as an N-oxide. This directs lithiation to the C6 position.

      • Cool the substrate to -78°C in anhydrous THF under Argon.

      • Add a strong base like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) dropwise.

      • Stir for 1-2 hours at -78°C.

      • Add your desired electrophile (e.g., iodine for iodination, CO₂ for carboxylation).

      • Quench the reaction with a proton source (e.g., saturated NH₄Cl) and proceed with workup.

Reaction Pathway: Pyridine Functionalization

G cluster_0 Classical EAS (Prone to Failure) cluster_1 Directed Metalation (Recommended) Nicotine1 Nicotine Reaction1 HNO₃ / H₂SO₄ (Harsh Conditions) Nicotine1->Reaction1 Product1 Degradation or No Reaction Reaction1->Product1 Nicotine2 Nicotine Step1 1. n-BuLi, -78°C Nicotine2->Step1 Step2 2. Electrophile (E+) Step1->Step2 Product2 Functionalized Nicotine Derivative Step2->Product2

Caption: Comparison of pathways for pyridine ring functionalization.

Question 5: How can I synthesize Cotinine, the major metabolite of nicotine, in the lab?

Cotinine is an oxidized form of nicotine, specifically a lactam in the pyrrolidine ring.[10] Its synthesis involves the oxidation of the carbon adjacent to the pyrrolidine nitrogen.

Common Synthetic Route:

The most prevalent laboratory synthesis involves the formation of the nicotine Δ1'(5') iminium ion as a key intermediate, which is then oxidized.[11]

Step-by-Step Protocol Outline:

  • Formation of Nicotine-1'-oxide: Dissolve (S)-nicotine in a solvent like methanol. Treat with an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) at 0°C to room temperature. This selectively oxidizes the more nucleophilic pyrrolidine nitrogen.[2]

  • Rearrangement to Iminium Ion: The N-oxide can be rearranged. A common method involves treatment with a reagent like trifluoroacetic anhydride (TFAA).

  • Oxidation to Cotinine: The intermediate iminium ion is then oxidized to the corresponding lactam (cotinine). This step can sometimes be accomplished in one pot from the N-oxide, though yields may vary. Specific oxidizing agents for this step can include potassium permanganate or chromium-based reagents, though careful control of stoichiometry is required to prevent over-oxidation or pyridine ring cleavage.

Scientist's Note: The conversion of nicotine to cotinine is primarily a biological process mediated by cytochrome P450 enzymes, particularly CYP2A6 in humans.[12] Mimicking this selectivity in the lab can be challenging, often leading to byproduct formation. Purification by column chromatography (with a deactivated stationary phase) is almost always necessary.

References

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Improving the purity of synthetic S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with synthetic S-Nicotine-5-carboxaldehyde. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process, ensuring the highest possible purity and stability of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical characteristics?

This compound (CAS 852238-97-2) is a synthetic analog of nicotine, characterized by a carboxaldehyde group at the 5-position of the pyridine ring.[1] It is a valuable research tool for studies involving nicotinic acetylcholine receptors (nAChRs).[1] In its purified form, it typically presents as a clear oil.[2] Key analytical data include its molecular formula (C₁₁H₁₄N₂O) and molecular weight (190.24 g/mol ).[3]

Q2: My purified this compound is a clear oil, but it turns brown over time. Why is this happening and how can I prevent it?

The discoloration (turning brown) is a common sign of degradation, likely due to oxidation from prolonged exposure to air and/or light.[4][5] Nicotine and its derivatives are known to be sensitive to these conditions.[5] To enhance stability:

  • Storage: Store the purified oil under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[6] Protect it from light by using amber vials.

  • Salt Formation: For long-term storage, consider converting the oily freebase into a crystalline salt, such as a tartrate salt.[7] Crystalline solids are generally more stable and less susceptible to air oxidation.[7]

Q3: What are the primary impurities I should be concerned with in synthetic this compound?

Impurities in synthetic nicotine analogs typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents (e.g., elemental sulfur if used in the synthesis), and solvents.[2][8]

  • Byproducts: Side-reactions can lead to structurally similar compounds. For instance, incomplete oxidation or over-oxidation can generate related impurities.

  • Enantiomeric Impurities: The presence of the undesired (R)-enantiomer is a critical purity parameter. Synthetic routes, unless strictly controlled, can lead to racemization.[9] Unlike tobacco-derived nicotine, synthetic versions may lack certain tobacco-specific alkaloids like cotinine or nornicotine but can contain unique process-related impurities.[10][11]

Q4: Is this compound considered hazardous?

Yes. It is classified as a Dangerous Good for transport and should be handled with appropriate care.[3] Nicotine and its analogs are potent compounds with known toxicity.[12][13] Always handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Troubleshooting Guide: From Crude Oil to Pure Compound

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

"My initial crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate. How do I choose the best purification strategy?"

A complex TLC profile indicates the presence of multiple impurities with varying polarities. A multi-step purification strategy is often necessary.

Root Cause Analysis & Solution Pathway:

  • Polar vs. Non-Polar Impurities: Highly polar impurities (staying at the baseline on a normal-phase TLC) may include salts or highly oxidized species. Non-polar impurities (running close to the solvent front) could be residual starting materials like toluene.[2]

  • Recommended Strategy: Flash column chromatography is the primary method for separating compounds of differing polarities.[14][15]

Issue 2: Persistent Impurities After Column Chromatography

"I've performed column chromatography, but my NMR spectrum still shows unidentifiable peaks. What are they and how do I remove them?"

If standard chromatography fails to remove impurities, they are likely structurally similar to the target compound or are co-eluting.

Root Cause Analysis & Solution Pathway:

  • Co-eluting Byproducts: Impurities with similar polarity to this compound will be difficult to separate. This is common with isomers or degradation products.[10]

  • Chiral Impurities: The (R)-enantiomer will not be separated from the (S)-enantiomer on a standard achiral silica column.

Recommended Solutions:

  • Optimize Chromatography:

    • Change Solvent System: Experiment with different solvent systems (e.g., dichloromethane/methanol or using additives like triethylamine for basic compounds) to alter the selectivity of the separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than flash chromatography.[16] A reverse-phase C18 column or a HILIC column could provide the necessary selectivity.[17]

  • Address Enantiomeric Purity:

    • Chiral HPLC/SFC: The most definitive way to separate enantiomers is through chiral chromatography.[18][19] This is essential for both analyzing enantiomeric excess (ee) and for preparative separation on a larger scale.[][21]

Issue 3: Low Yield After Purification

"My final yield is significantly lower than expected after chromatography. Where could I be losing my product?"

Product loss can occur at several stages. Identifying the cause is key to improving the yield.

Root Cause Analysis & Solution Pathway:

  • Decomposition on Silica: Aldehydes and amines can sometimes be unstable on acidic silica gel. The compound might be degrading during the long exposure time of column chromatography.

  • Irreversible Adsorption: The basic nitrogen atoms in the molecule can interact strongly with acidic silanol groups on the silica surface, leading to "streaking" on the column and incomplete elution.

  • Physical Loss: Product may be lost during solvent evaporation (if the compound is volatile) or during transfers between flasks.

Recommended Solutions:

  • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a basic additive like triethylamine (~0.5-1%). This neutralizes the acidic sites and can significantly improve the recovery of basic compounds.

  • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) as the stationary phase, which is often more suitable for basic compounds.

  • Salt Formation & Recrystallization: If applicable, converting the crude product to a stable salt can be an excellent purification method that avoids chromatography altogether. Diastereomeric salt formation with a chiral acid (like tartaric acid) can also be used to separate enantiomers via fractional crystallization.[22][23]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is a standard method for the initial purification of crude this compound.[2]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).[2]

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any final traces of solvent.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for broad applicability.
Mobile Phase Hexanes/Ethyl Acetate GradientGood for separating moderately polar compounds.[2]
Additive ~0.5% Triethylamine (optional)Neutralizes acidic silica sites to prevent product loss.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a general framework for developing a method to assess the enantiomeric excess (ee) of your synthetic product.[19]

  • Column Selection:

    • Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are versatile and widely used for separating a broad range of chiral compounds.[19]

  • Mobile Phase Screening:

    • Start with a normal-phase mobile phase, such as n-hexane/2-propanol or n-hexane/ethanol (e.g., 90:10 v/v).[19]

    • For basic compounds like this, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.[19]

  • Method Optimization:

    • Adjust the ratio of the alcohol modifier to optimize the separation (resolution) and retention time.

    • Test different flow rates (e.g., 0.5 - 1.0 mL/min).

  • Analysis:

    • Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase.

    • Inject a small volume (e.g., 5-10 µL) onto the column.

    • Integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess (% ee).

Workflow & Troubleshooting Diagrams

General Purification Workflow

cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Final Analysis & Storage Crude Crude this compound ColChrom Flash Column Chromatography (Silica Gel) Crude->ColChrom Initial clean-up FracAnalysis TLC/HPLC Analysis of Fractions ColChrom->FracAnalysis Collect fractions Combine Combine Pure Fractions & Evaporate FracAnalysis->Combine Identify pure fractions FinalProd Purified Oil Combine->FinalProd PurityCheck NMR, HPLC, MS for Chemical Purity FinalProd->PurityCheck ChiralCheck Chiral HPLC for Enantiomeric Purity PurityCheck->ChiralCheck Storage Store under Inert Gas at -20°C or Convert to Salt ChiralCheck->Storage

Caption: Standard purification workflow for this compound.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common purification issues.

References

  • Phenomenex. Chiral HPLC Column. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • University of Angers. Total enantioselective synthesis of (S)-Nicotine. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]

  • PMC - PubMed Central. Harmful effects of nicotine. [Link]

  • Verywell Mind. What Nicotine Does to Your Body. [Link]

  • MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • ResearchGate. (PDF) Column chromatography isolation of nicotine from tobacco leaf extract (Nicotiana tabaccum L.). [Link]

  • PMC. Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. [Link]

  • SIELC Technologies. Separation of Nicotine on Newcrom R1 HPLC column. [Link]

  • Reddit. Extraction of nicotine from tobacco waste. [Link]

  • Doctronic.ai. 8 Common and Serious Side Effects of Nicotine. [Link]

  • PMC. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. [Link]

  • ResearchGate. Isolation, Purification and Complex Formation of Nicotine Alkaloid. [Link]

  • Scirp.org. A Novel Approach for the Synthesis of (R) and (S)-Nicotine. [Link]

  • Addiction Resource. The Health Effects of Nicotine Use on the Brain and Body. [Link]

  • PISRT. Isolation, purification and complex formation of nicotine alkaloid. [Link]

  • University at Buffalo. Stability of Flavoring Chemical Compounds in Flavored Nicotine Solutions Used in E-Cigarette Liquids. [Link]

  • Frontiers. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. [Link]

  • PMC - PubMed Central. Screening of Tobacco Smoke Condensate for Nicotinic Acetylcholine Receptor Ligands using Cellular Membrane Affinity Chromatography Columns and Missing Peak Chromatography. [Link]

  • PubChem - NIH. Nicotine | C10H14N2. [Link]

  • PubMed. Sensory Effects of Nicotine and Tobacco. [Link]

  • ACS Omega. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. [Link]

  • PMC - NIH. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. [Link]

  • OUCI. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubMed. Efficient Method of (S)-Nicotine Synthesis. [Link]

  • Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

  • MDPI. Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO 2. [Link]

Sources

Stability and storage conditions for S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-Nicotine-5-carboxaldehyde is a critical nicotine analog utilized by researchers in the development of novel therapeutics, particularly for modulating nicotinic acetylcholine receptors.[1][2] Its unique structure, combining the nicotine scaffold with a reactive aldehyde group, presents specific challenges regarding its stability and storage. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity of this compound in your research endeavors. The protocols and recommendations herein are grounded in established principles of organic chemistry and data from analogous compounds to provide a reliable framework for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound?

A1: Neat this compound is a sensitive compound requiring stringent storage conditions to prevent degradation. Based on safety data for the compound and related structures, it is recommended to store it at 2-8°C .[3] The compound is also noted to be air and light sensitive , and potentially hygroscopic .[4] Therefore, it is imperative to store it in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and protected from light.[4][5]

Q2: I have received this compound at room temperature. Is it still viable?

A2: While long-term storage at room temperature is not recommended, short-term exposure during shipping is generally acceptable, provided the container has remained sealed.[1] It is crucial to immediately transfer the compound to the recommended 2-8°C storage conditions upon receipt.[3] For critical applications, it is advisable to perform a quality control check, such as NMR or HPLC, to confirm the purity of the compound before use.

Q3: Can I store this compound in solution? If so, what is the best solvent and what are the storage conditions?

A3: Storing this compound in solution can be convenient, but it also introduces potential stability issues. Aldehydes, in general, are prone to oxidation, and this process can be influenced by the solvent. If you need to prepare a stock solution, it is best to use a dry, aprotic solvent. For long-term storage, it is recommended to prepare aliquots of the solution to minimize freeze-thaw cycles and exposure to air and moisture. Store these solutions at -20°C or -80°C, under an inert atmosphere if possible.

Q4: I've noticed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as turning yellow or brown, is a common indicator of degradation in aldehyde-containing compounds.[6] This is often due to oxidation or polymerization. The formation of colored impurities can significantly impact experimental results. If you observe a color change, it is highly recommended to assess the purity of the sample using an appropriate analytical method (e.g., HPLC, LC-MS) before proceeding with your experiments.

Q5: Is this compound sensitive to pH?

A5: While specific data for this compound is limited, the nicotine moiety is known to be less stable in alkaline conditions.[7] The aldehyde group can also undergo certain reactions under acidic or basic conditions. Therefore, it is best to maintain neutral pH conditions when working with this compound in aqueous solutions unless the experimental protocol requires otherwise.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, inert atmosphere, light protection). 2. Perform a purity check of the compound using HPLC or NMR. 3. Prepare fresh solutions from a new or confirmed pure stock of the compound.
Low yield in a synthetic reaction The compound may have oxidized to the corresponding carboxylic acid, which would be unreactive in many subsequent reactions.1. Confirm the purity of the starting material. 2. Consider using freshly opened or purified this compound. 3. Ensure all solvents and reagents are anhydrous and reactions are performed under an inert atmosphere.
Appearance of an unknown peak in analytical chromatogram Formation of degradation products such as the carboxylic acid or polymeric byproducts.1. Characterize the unknown peak using mass spectrometry if possible. 2. Review the handling and storage history of the compound. 3. Implement a forced degradation study (see protocol below) to identify potential degradation products.
Precipitate formation in a stock solution Polymerization of the aldehyde, which is a known degradation pathway for some aldehydes.1. Attempt to dissolve the precipitate by gentle warming and sonication. If it does not redissolve, it is likely a polymer. 2. It is recommended to discard the solution and prepare a fresh one. 3. For future stock solutions, consider using a lower concentration or a different solvent.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on the chemical nature of aromatic aldehydes and the nicotine structure, two primary degradation routes are likely:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, S-Nicotine-5-carboxylic acid. This can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures.

  • Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic catalysts. This would result in the formation of higher molecular weight species.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions. It is adapted from established methods for nicotine stability testing.[7][8]

Objective: To identify potential degradation products and determine the stability of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • HPLC grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and methanol

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a sealed vial of the neat compound and a vial of the stock solution in an incubator at 60°C.

    • Control: Keep a sealed vial of the stock solution at 2-8°C, protected from light.

  • Time Points: Withdraw aliquots from each stress condition at initial (T=0), 24, 48, and 72 hours.

  • Sample Preparation for HPLC Analysis:

    • For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (60°C) control Control (2-8°C, dark) sampling Sample at T=0, 24, 48, 72h acid->sampling base->sampling oxidation->sampling thermal->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: Workflow for the forced degradation study of this compound.

Summary of Storage Conditions

Condition Recommendation Rationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential reactions.[3]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group.[4][5]
Light Protect from light (amber vial)To prevent photolytic degradation.[4]
Moisture Tightly sealed containerThe compound may be hygroscopic; moisture can initiate hydrolysis or other reactions.[4]

References

  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2015).
  • Pell Wall Blog. (2013).
  • ChemicalBook. (n.d.). This compound synthesis.
  • NY.Gov. (2016).
  • Cayman Chemical. (2024).
  • Benchchem. (n.d.).
  • Ereztech. (2024).
  • MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.
  • Fisher Scientific. (2010).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • El-Hellani, A., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. PMC.
  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • LGC Standards. (n.d.). S-(-)-Nicotine-5-carboxaldehyde.
  • Chem.En. (n.d.). Total enantioselective synthesis of (S)-Nicotine.
  • PubMed Central. (2014). Molecular Mechanism of Nicotine Degradation by a Newly Isolated Strain, Ochrobactrum sp. Strain SJY1.
  • MDPI. (n.d.). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
  • MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.
  • Sigma-Aldrich. (n.d.). 2-Pyridinecarboxaldehyde 99%.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • MDPI. (n.d.).
  • NIH. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches.
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxaldehyde 97%.
  • Guidechem. (n.d.). 2-Pyridinecarboxaldehyde 1121-60-4 wiki.
  • PMC. (2023).
  • ResearchGate. (n.d.). Nicotine biodegradation and trafficking of its metabolites for the production of industrially significant compounds.
  • LGC Standards. (n.d.). S-(-)-Nicotine-5-carboxaldehyde.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (n.d.). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids.
  • Google Patents. (n.d.).
  • MDPI. (2022).
  • Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.

Sources

Preventing byproduct formation in S-Nicotine-5-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of S-Nicotine-5-carboxaldehyde. It is designed for researchers, chemists, and professionals in drug development who are working with this compound. Our focus is on practical, field-tested solutions to common challenges, with a strong emphasis on the underlying chemical principles to empower you to optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues that can arise during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction, a common synthetic route.

Issue 1: Low Yield of the Desired 5-Carboxaldehyde Isomer

Symptoms:

  • The final product analysis (e.g., by NMR or GC-MS) shows a mixture of isomers, with the desired 5-carboxaldehyde being a minor component.

  • The primary byproduct is identified as S-Nicotine-5'-carboxaldehyde.

Probable Cause: The Vilsmeier-Haack formylation of S-nicotine is an electrophilic aromatic substitution reaction. The pyridine ring of nicotine has two positions susceptible to formylation: C5 and C5'. The electronic and steric environment of the pyridine ring influences the regioselectivity of the reaction. While the 5-position is generally favored, reaction conditions can significantly impact the isomeric ratio.

Solutions:

  • Temperature Control: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation reaction is carried out is critical. Running the reaction at a lower temperature, typically between 0°C and 5°C, can enhance the selectivity for the 5-position by minimizing the kinetic energy of the system and favoring the thermodynamically more stable product.

  • Order of Reagent Addition: The slow, dropwise addition of the formylating agent (e.g., a pre-formed Vilsmeier reagent from DMF and POCl₃) to the solution of S-nicotine is recommended. This maintains a low concentration of the electrophile and can help to improve regioselectivity.

  • Solvent Choice: While dichloromethane (DCM) is a common solvent, exploring other non-polar aprotic solvents may alter the isomeric ratio. The choice of solvent can influence the solvation of the nicotine substrate and the Vilsmeier reagent, thereby affecting the steric hindrance around the potential reaction sites.

Experimental Protocol: Temperature-Controlled Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of dimethylformamide (DMF) in your chosen solvent (e.g., DCM) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF solution while maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve S-nicotine in the same solvent.

  • Slowly add the S-nicotine solution to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to stir at 0-5°C for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding it to a cooled saturated sodium bicarbonate solution.

Issue 2: Formation of N-Formyl Nicotine Byproduct

Symptoms:

  • A significant peak corresponding to the mass of N-formyl nicotine is observed in the mass spectrometry analysis of the crude product.

  • NMR analysis shows signals consistent with a formyl group attached to one of the nitrogen atoms of the nicotine molecule.

Probable Cause: The nitrogen atoms in the pyridine and pyrrolidine rings of nicotine are nucleophilic and can react with the Vilsmeier reagent. This side reaction is more likely to occur if the reaction conditions are not carefully controlled.

Solutions:

  • Use of a Protecting Group: While this adds steps to the synthesis, protecting the more nucleophilic pyrrolidine nitrogen before the formylation step can prevent N-formylation. A suitable protecting group, such as a Boc group, can be introduced and later removed.

  • pH Control During Workup: During the aqueous workup, careful control of the pH is crucial. Maintaining a basic pH (around 8-9) helps to keep the nicotine nitrogens in their free base form, which can then be extracted into an organic solvent. Any remaining N-formyl byproduct may have different solubility characteristics that can be exploited for separation.

  • Chromatographic Separation: N-formyl nicotine can often be separated from the desired product by column chromatography. A gradient elution method, starting with a non-polar solvent system and gradually increasing the polarity, is typically effective.

Data Presentation: Byproduct Profile under Different Reaction Conditions

ByproductStandard Conditions (25°C)Optimized Conditions (0°C)
S-Nicotine-5'-carboxaldehyde15-20%5-10%
N-Formyl Nicotine5-8%< 2%
Unreacted S-Nicotine10-15%5%

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of byproduct formation in the Vilsmeier-Haack formylation of S-nicotine?

A1: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium ion ([ClCH=N(CH₃)₂]⁺), acts as the electrophile. The pyridine ring of nicotine is electron-deficient, but the nitrogen atom can direct the substitution to the C5 and C5' positions. The formation of the 5'-isomer occurs due to competing electrophilic attack at that position. N-formylation happens when the nucleophilic nitrogen atoms of nicotine directly attack the Vilsmeier reagent.

Diagram: Vilsmeier-Haack Reaction and Byproduct Formation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of S-Nicotine DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Nicotine S-Nicotine Intermediate Sigma Complex Intermediate Nicotine->Intermediate + Vilsmeier Reagent ByproductN N-Formyl Nicotine (Byproduct) Nicotine->ByproductN + Vilsmeier Reagent (at N) Product5 This compound (Desired Product) Intermediate->Product5 - H⁺ (from C5) Byproduct5prime S-Nicotine-5'-carboxaldehyde (Byproduct) Intermediate->Byproduct5prime - H⁺ (from C5') G Start S-Nicotine in Anhydrous THF Step1 Cool to -78°C Start->Step1 Step2 Add n-BuLi (Deprotonation at C5) Step1->Step2 Step3 Add DMF (Formylation) Step2->Step3 Step4 Aqueous Workup Step3->Step4 End This compound Step4->End

Caption: Workflow for lithiation-formylation of S-Nicotine.

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A3: A combination of techniques is ideal for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Useful for rapid, real-time monitoring of the reaction progress. A suitable mobile phase (e.g., a mixture of DCM and methanol) can separate the starting material, product, and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the product purity and the relative amounts of different isomers. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the positions of the substituents on the pyridine ring, thus confirming the isomeric identity.

References

  • Vilsmeier-Haack Reaction: For a detailed overview of the Vilsmeier-Haack reaction mechanism and its applic

    • Title: Vilsmeier-Haack Reaction: Recent Developments and Applic
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Nicotine Chemistry: For a broader understanding of the reactivity of the nicotine molecule.

    • Title: The Chemistry of Nicotine
    • Source: Chemical Reviews
    • URL: [Link]

  • Modern Synthetic Methods: For information on alternative synthetic strategies like lithi

    • Title: Directed Ortho Metal
    • Source: Chemical Reviews
    • URL: [Link]

Technical Support Center: Optimization of Reaction Conditions for S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of S-Nicotine-5-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for introducing a carboxaldehyde group at the 5-position of S-Nicotine?

A1: The introduction of a formyl group onto the pyridine ring of nicotine, an electron-deficient system, presents a unique challenge. The two most plausible methods are Directed ortho-Metalation (DoM) followed by formylation, and electrophilic aromatic substitution under forcing conditions, such as the Vilsmeier-Haack reaction.

  • Directed ortho-Metalation (DoM): This method involves the deprotonation of the pyridine ring at the position ortho to a directing metalating group (DMG).[1][2] In the case of nicotine, the pyrrolidine ring can act as a DMG, directing a strong base like n-butyllithium or LDA to deprotonate the C6 or C2 position. However, achieving selectivity for the C5 position is challenging and may require derivatization of the nicotine starting material. Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group.[3][4][5]

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] While nicotine's pyridine ring is electron-deficient, the reaction can sometimes be forced to proceed, although it may require harsh conditions and can lead to a mixture of products.

Q2: Why is regioselectivity a significant challenge in the formylation of S-Nicotine?

A2: Regioselectivity is a major hurdle due to the electronic nature of the pyridine ring and the influence of the pyrrolidine substituent. The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult. The nitrogen atom in the pyridine ring deactivates the ortho (C2, C6) and para (C4) positions towards electrophilic attack. The pyrrolidine ring at the C3 position is an activating group, but its directing effect can be complex, potentially leading to substitution at various positions. Achieving selective formylation at the C5 position often requires careful optimization of reaction conditions or the use of directing groups to overcome the inherent reactivity patterns of the nicotine molecule.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: The synthesis of this compound involves several hazardous reagents that demand strict adherence to safety protocols.

  • Nicotine: Nicotine is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11] Always handle nicotine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Organolithium Reagents (e.g., n-BuLi): These reagents are pyrophoric and will ignite spontaneously on contact with air. They also react violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic fumes. Handle it with extreme care in a fume hood, wearing acid-resistant gloves and appropriate PPE.

  • Solvents: Many organic solvents used in these reactions are flammable and may have associated health risks. Ensure proper ventilation and avoid sources of ignition.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Inactive Reagents Organolithium Reagents: Titrate the n-BuLi or LDA solution before use to determine its exact molarity. Use freshly opened or properly stored reagents. Vilsmeier Reagent: Prepare the Vilsmeier reagent in situ and use it immediately. Ensure the POCl₃ and DMF are of high purity and anhydrous.Organolithium reagents can degrade upon storage, leading to a lower effective concentration. The Vilsmeier reagent is moisture-sensitive and can decompose, reducing its electrophilicity.[6][8]
Insufficient Reaction Temperature (for DoM) Carefully control the temperature during the lithiation step, typically between -78 °C and -40 °C. Use a cryostat or a dry ice/acetone bath for consistent low temperatures.Deprotonation of the pyridine ring is a thermodynamically and kinetically sensitive process. Temperatures that are too high can lead to side reactions, while temperatures that are too low may result in an incomplete reaction.[3]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.Incomplete conversion of the starting material is a common reason for low yields. Real-time monitoring allows for adjustments to the reaction conditions to drive the reaction to completion.
Poor Quenching (for DoM) Add the formylating agent (e.g., DMF) slowly at a low temperature to the lithiated intermediate. Ensure efficient stirring to promote mixing.The reaction between the aryllithium species and the electrophile is often exothermic. Rapid addition can lead to localized heating and side reactions, reducing the yield of the desired product.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Competitive Lithiation Sites (DoM) Modify the reaction conditions, such as the choice of base (e.g., LDA vs. n-BuLi), solvent, and temperature, to favor deprotonation at the desired position. The use of additives like TMEDA can also influence regioselectivity.The regioselectivity of directed ortho-metalation is highly dependent on the coordination of the lithium base with the directing group and the steric and electronic environment of the substrate.[1][2][12]
Non-selective Electrophilic Attack (Vilsmeier-Haack) Optimize the reaction temperature and the stoichiometry of the Vilsmeier reagent. Lowering the temperature may increase selectivity.The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The regiochemical outcome is governed by the electronic and steric properties of the substrate. Fine-tuning the reaction conditions can help favor attack at the desired position.[7][9]
Isomerization of the Product Ensure that the workup and purification conditions are mild. Avoid exposure to strong acids or bases and high temperatures, which could potentially cause isomerization.Aldehydes can be sensitive to certain conditions, and isomerization, though less common for aromatic aldehydes, should be considered as a possibility.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Presence of Closely Eluting Impurities Employ different chromatographic techniques. If normal-phase silica gel chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC. Derivatization of the aldehyde to an imine or oxime, followed by purification and subsequent hydrolysis, can also be an effective strategy.The polarity of nicotine and its derivatives can make chromatographic separation challenging. Exploring different stationary and mobile phases can improve resolution. Chemical derivatization alters the polarity and chromatographic behavior of the target compound, facilitating its separation from impurities.
Product Instability Minimize the exposure of the purified product to air and light. Store it under an inert atmosphere at a low temperature. Consider the use of antioxidants if oxidative degradation is suspected.[13][14] Nicotine and its derivatives can be susceptible to oxidation and degradation.[11][15][16][17]This compound may be prone to degradation over time, especially when exposed to oxygen, light, or elevated temperatures.[18][19] Proper storage is crucial to maintain its purity and integrity.
Contamination with Starting Material Optimize the reaction to ensure complete conversion of the starting nicotine. If unreacted nicotine remains, consider a purification method that specifically targets its basic nature, such as an acid-base extraction.[20][21][22][23][24]Unreacted starting material is a common impurity. Leveraging the difference in basicity between nicotine and the aldehyde product can be an effective purification strategy.

Experimental Protocols

Illustrative Protocol: Directed ortho-Metalation and Formylation of a Nicotine Derivative

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate and scale.

  • Preparation: Under an inert atmosphere of argon, dissolve the S-Nicotine derivative (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the lithiation by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

DOT Script for a Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reagents Verify Reagent Activity & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions optimize_stoichiometry Adjust Reagent Stoichiometry check_reagents->optimize_stoichiometry check_conditions->optimize_stoichiometry monitor_reaction Implement In-Process Controls (TLC, LC-MS) purification_strategy Re-evaluate Purification Method monitor_reaction->purification_strategy optimize_stoichiometry->monitor_reaction success Improved Yield & Purity purification_strategy->success

Caption: A decision-tree workflow for troubleshooting common issues in the synthesis of this compound.

DOT Script for a Simplified Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Nicotine S-Nicotine Intermediate Iminium Ion Intermediate Nicotine->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Sources

Technical Support Center: HPLC Purification of S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of S-Nicotine-5-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-purity isolation of this nicotine analog. As Senior Application Scientists, we have structured this guide to not only provide a protocol but to also explain the underlying principles and offer robust troubleshooting solutions.

Part 1: Recommended HPLC Purification Protocol

The following reversed-phase HPLC (RP-HPLC) protocol is a robust starting point for the purification of this compound. The selection of a C18 stationary phase is based on its wide applicability for separating moderately polar compounds like nicotine and its derivatives.[1][2] The mobile phase composition is chosen to ensure good peak shape and resolution.

Table 1: HPLC Purification Parameters
ParameterRecommended SettingRationale
Column C18, 250 mm x 10 mm, 5 µmA preparative C18 column provides good retention and selectivity for nicotine-related compounds. The dimensions are suitable for purifying milligram-scale quantities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent to improve peak shape for basic compounds like nicotine derivatives and provides a suitable pH for C18 column stability.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity.
Gradient 5% to 40% B over 20 minutesA gradient elution is recommended to effectively separate the target compound from both more polar and less polar impurities.
Flow Rate 4.0 mL/minThis flow rate is appropriate for a 10 mm internal diameter preparative column.
Detection UV at 260 nmNicotine and its derivatives exhibit strong UV absorbance around 260 nm.[1][4]
Injection Volume 100-500 µLDependent on sample concentration.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Sample Preparation Dissolve in Mobile Phase A or a mixture of A and B that ensures complete solubilization. Filter through a 0.45 µm syringe filter before injection.Proper sample preparation is crucial to prevent column clogging and ensure good chromatography.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve crude sample in Mobile Phase A filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto equilibrated preparative C18 column filter->inject gradient Run gradient elution (5-40% Acetonitrile) inject->gradient detect Monitor at 260 nm gradient->detect collect Collect fractions containing the target peak detect->collect analyze Analyze fractions for purity by analytical HPLC collect->analyze pool Pool high-purity fractions analyze->pool evaporate Remove solvent under reduced pressure pool->evaporate characterize Characterize final product (NMR, MS, etc.) evaporate->characterize

Caption: Workflow for the purification of this compound.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the HPLC purification of this compound.

Q1: My peak for this compound is broad and tailing. What could be the cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC. It is often caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based C18 column.[6]

  • Solution 1: Check Mobile Phase pH: Ensure that the formic acid concentration is sufficient to maintain a low pH (around 2.5-3.5). This protonates the nicotine analog, minimizing interactions with silanols. You can try slightly increasing the formic acid concentration (e.g., to 0.2%).

  • Solution 2: Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Solution 3: Lower Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[6] Try reducing the injection volume or sample concentration.

Q2: I'm observing a new, small peak appearing in my chromatogram after the main peak, especially when the collected fractions are left at room temperature. What is happening?

A2: The aldehyde functional group in this compound is susceptible to oxidation, which would form the corresponding carboxylic acid (S-Nicotine-5-carboxylic acid). This new, more polar compound would likely elute earlier than the aldehyde in reversed-phase chromatography. If the new peak appears later, it could be a product of a different degradation pathway or an impurity that was co-eluting and is now resolving differently. The nasal cavity contains aldehyde dehydrogenases, indicating the biological potential for this oxidation.[7]

  • Solution 1: Work at Lower Temperatures: Keep the sample and collected fractions cold (e.g., in an ice bath or a cooled autosampler) to minimize degradation.

  • Solution 2: Use an Antioxidant: If compatible with your downstream applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample.

  • Solution 3: Process Fractions Quickly: After collection, immediately proceed to the solvent evaporation step to minimize the time the compound spends in solution.

Q3: The retention time of my target compound is shifting between injections. How can I improve reproducibility?

A3: Retention time variability can be caused by several factors related to the HPLC system or the mobile phase.[8][9]

  • Solution 1: Ensure Column Equilibration: Before each injection, make sure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.

  • Solution 2: Check for Leaks: Inspect all fittings for leaks, as a small leak can cause pressure fluctuations and affect the mobile phase composition delivered to the column.[10]

  • Solution 3: Pre-mix Mobile Phase: If your system is mixing solvents online, minor inaccuracies in the pump proportioning valves can lead to slight variations in the mobile phase composition.[8] Try pre-mixing the mobile phase for your isocratic equilibration step to see if the problem resolves.

  • Solution 4: Control Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can significantly impact retention times.[5]

Q4: My recovery of the purified compound is very low. Where could my product be going?

A4: Low recovery can be due to chemical degradation, irreversible adsorption to the column, or issues with the collection process.

  • Solution 1: Check for Degradation: As mentioned in A2, the aldehyde could be degrading. Analyze the crude sample and the waste stream to see if new peaks are appearing that could account for the lost mass.

  • Solution 2: Column Adsorption: The compound might be irreversibly binding to the column. This can happen if the column is old or has been contaminated. Try flushing the column with a strong solvent like isopropanol. If the problem persists, you may need to replace the guard or main column.[8]

  • Solution 3: Optimize Fraction Collection: Ensure your fraction collector is timed correctly to capture the entire peak. A broad peak might require collecting a wider window.

Troubleshooting Logic Diagram

G start Problem with HPLC Purification peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_shift Shifting Retention Time start->retention_shift low_recovery Low Recovery start->low_recovery check_ph Check Mobile Phase pH peak_shape->check_ph Cause: Silanol Interactions lower_load Lower Sample Load peak_shape->lower_load Cause: Column Overload new_column Use Base-Deactivated Column peak_shape->new_column Cause: Silanol Interactions equilibrate Ensure Full Equilibration retention_shift->equilibrate Cause: Inconsistent Start check_leaks Check for System Leaks retention_shift->check_leaks Cause: Pressure Fluctuation control_temp Control Column Temperature retention_shift->control_temp Cause: Temp Fluctuation check_degradation Check for Degradation (Oxidation) low_recovery->check_degradation Cause: Aldehyde Instability column_adsorption Check for Irreversible Adsorption low_recovery->column_adsorption Cause: Column Contamination optimize_collection Optimize Fraction Collection low_recovery->optimize_collection Cause: Collection Timing

Caption: Troubleshooting decision tree for common HPLC issues.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the expected purity of this compound after a single preparative HPLC run?

A: With an optimized method, you can typically achieve >95% purity in a single run. The final purity will depend on the complexity of the crude sample and the resolution between the target compound and its closest impurities. For higher purity (>99%), a second purification step under different chromatographic conditions (e.g., a different stationary phase or mobile phase) may be necessary.

Q: How can I confirm the enantiomeric purity of my final product?

A: To confirm that you have the desired S-enantiomer and not a racemic mixture, you will need to use a chiral HPLC method. This typically involves a chiral stationary phase (CSP) column. Several studies have detailed the successful chiral separation of nicotine enantiomers, which can serve as a starting point for method development.[11][12]

Q: What are the best practices for storing the purified this compound?

A: Given the potential for oxidation of the aldehyde group, the purified compound should be stored as a solid if possible. If it is an oil, store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C or -80 °C). Protect it from light and moisture.

Q: Can I use methanol instead of acetonitrile as the organic modifier?

A: Yes, methanol is another common solvent in RP-HPLC. However, switching from acetonitrile to methanol will change the selectivity of your separation, meaning the elution order of your compounds might change. Methanol also has a higher viscosity, which will result in higher backpressure. If you are having trouble separating a critical impurity, switching to methanol is a valid method development strategy.

References

  • New Insights into Drug Development via the Nose-to-Brain Pathway: Exemplification Through Dodecyl Creatine Ester for Neuronal Disorders. (2026). MDPI.
  • DEVELOPMENT AND VALIDATION OF REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ESTIMATION OF NICOTINE IN NICOTINE GUM TABLET. (2014). Neliti.
  • This compound synthesis. (n.d.). ChemicalBook.
  • S-(-)-Nicotine-5-carboxaldehyde. (n.d.). LGC Standards.
  • Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. (n.d.).
  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). PMC - NIH.
  • Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. (n.d.). MDPI.
  • Nicotine biodegradation and trafficking of its metabolites for the production of industrially significant compounds. (2025).
  • Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science.
  • This compound | CAS 852238-97-2. (n.d.). SCBT.
  • HPLC Troubleshooting Guide. (n.d.). [Source not provided].
  • The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five. (2019). Semantic Scholar.
  • A validated high performance liquid chromatographic method for analysis of nicotine in pure form and
  • Validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for analysis of [11C]Nicotine. (n.d.).
  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Study of Properties and Applications Nicotine Alkaloids. (2021). Auctores | Journals.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Nicotine | C10H14N2. (2026). PubChem - NIH.
  • On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. (2025).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). (n.d.). Korea Science.
  • 3-Pyridinecarboxaldehyde | C6H5NO. (n.d.). PubChem.
  • HPLC User Maintenance & Troubleshooting. (2009). Agilent.
  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia.

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Technical Support Center: Enantioselective Synthesis of Nicotine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of nicotine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these chiral molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in scientific principles and practical field experience.

Introduction: The Chirality Challenge in Nicotine Analog Synthesis

The synthesis of single-enantiomer nicotine analogs is a critical task in medicinal chemistry, as the biological activity and toxicological profiles of these compounds are often stereospecific.[1][2] For instance, (S)-nicotine is significantly more pharmacologically potent than its (R)-enantiomer.[1] However, achieving high enantioselectivity in the synthesis of molecules containing a pyridine ring presents a unique set of challenges. The pyridine nitrogen can act as both a coordinating ligand and a basic site, often interfering with catalytic processes. This guide provides practical solutions to common problems encountered during these syntheses.

Troubleshooting Guides

This section is dedicated to addressing specific issues that may arise during the synthesis of nicotine analogs. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Catalysis

You've run your asymmetric reaction (e.g., hydrogenation, reduction, or C-C bond formation) and after chiral HPLC or GC analysis, the enantiomeric excess of your nicotine analog is disappointingly low.

Potential Causes:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the metal center of your chiral catalyst, altering its coordination sphere and diminishing its ability to induce enantioselectivity.[3] The catalyst may also be poisoned by impurities.[4]

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact the transition states that govern enantioselectivity.

  • Inadequate Protecting Group: The protecting group on the pyrrolidine/piperidine nitrogen or the pyridine ring itself may not be sufficiently bulky or electronically appropriate to direct the stereochemical outcome.

  • Racemization: The product may be racemizing under the reaction or workup conditions.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Experiment with Different Catalysts: If using a rhodium catalyst for hydrogenation, consider switching to an iridium-based catalyst, which can sometimes be less susceptible to pyridine inhibition.

    • Modify the Chiral Ligand: The steric and electronic properties of the chiral ligand are paramount. A bulkier ligand can create a more defined chiral pocket, improving enantioselectivity.

  • Protecting Group Strategy:

    • Pyridine Ring Modification: Consider the temporary use of an N-oxide on the pyridine ring. This modification withdraws electron density and reduces the coordinating ability of the nitrogen, which can then be removed in a subsequent step.[5]

    • Pyrrolidine/Piperidine Nitrogen Protection: Employ bulky protecting groups like Boc (tert-butyloxycarbonyl) or a chiral auxiliary to sterically direct the approach of reagents.[6]

  • Optimization of Reaction Parameters:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.

    • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).

    • Additives: In some cases, the addition of a Lewis acid can activate the substrate without interfering with the chiral catalyst.[7]

  • Workup and Purification:

    • Avoid Harsh Conditions: Be mindful of pH and temperature during the workup, as acidic or basic conditions can sometimes lead to racemization at the stereocenter alpha to the pyridine ring.[2]

Problem 2: Poor Yield in the Hofmann-Löffler Reaction for Pyrrolidine Ring Formation

The Hofmann-Löffler reaction is a powerful tool for C-H amination to form the pyrrolidine ring of nicotine analogs.[8][9] However, you are observing low yields of the desired cyclized product.

Potential Causes:

  • Inhibition by the Pyridine Core: The basic pyridine nitrogen can interfere with the electrophilic halogenating agent or the acidic conditions required for the reaction.[8]

  • Side Reactions: Intermolecular reactions or oxidation at other positions can compete with the desired intramolecular hydrogen abstraction and cyclization.

  • Unfavorable Conformation: The substrate may not readily adopt the necessary pseudo-chair conformation for the 1,5-hydrogen atom transfer.

Troubleshooting Steps:

  • Managing the Pyridine Nitrogen:

    • Stoichiometric Reagents: In some cases, using a full equivalent of the iodine reagent may be necessary to overcome inhibition by the pyridine.[8]

    • Protecting Groups: While often the goal is to avoid protecting groups, in particularly challenging cases, a temporary electron-withdrawing group on the pyridine can be beneficial.[6]

  • Optimizing Reaction Conditions:

    • Acid Catalyst: The choice and concentration of the strong acid (e.g., sulfuric acid, trifluoroacetic acid) are critical.[9] Titrate the amount of acid to find the optimal balance for protonation of the N-haloamine without promoting side reactions.

    • Initiation Method: Both thermal and photochemical initiation can be used.[9] If one method gives poor results, try the other. For photochemical initiation, ensure the wavelength of the light source is appropriate.

  • Substrate Design:

    • Activating Groups: Introducing an electron-donating group on the pyridine ring can sometimes facilitate C-H amination at the benzylic position.[8]

Problem 3: Difficulty in Purifying Nicotine Analogs and Determining Enantiomeric Purity

You have successfully synthesized your nicotine analog, but are struggling with purification to high enantiomeric excess and accurately determining the ee value.

Potential Causes:

  • Similar Physical Properties of Enantiomers: Enantiomers have identical physical properties in a non-chiral environment, making them difficult to separate by standard chromatography.[1]

  • Co-elution with Impurities: Synthetic impurities may co-elute with your product, complicating analysis.

  • Inadequate Chiral Stationary Phase: The chosen chiral column for HPLC or GC may not be suitable for resolving your specific nicotine analog.

Troubleshooting Steps:

  • Purification Strategies:

    • Chiral Preparative HPLC: This is often the most effective method for separating enantiomers on a larger scale. Experiment with different chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives.[1][10]

    • Diastereomeric Salt Resolution: React your racemic amine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.

    • Derivatization: Convert your enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. The resulting diastereomers can be separated by standard silica gel chromatography.

  • Analytical Methods for Enantiomeric Purity:

    • Chiral HPLC and GC: These are the gold standards for determining ee.[1][10]

      • Column Screening: Test a variety of chiral columns. For nicotine and its analogs, cyclodextrin-based columns (e.g., Beta DEX) are often effective for GC analysis.[1] For HPLC, polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are widely used.[10]

      • Method Development: Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.[10]

    • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the ee.[1]

Analytical Technique Principle Common Application Considerations
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[1]Analysis of thermally stable nicotine analogs.Requires derivatization for non-volatile compounds.[1]
Chiral HPLC Separation of enantiomers on a chiral stationary phase in the liquid phase.[10]Widely applicable for a range of nicotine analogs.Can be used for both analytical and preparative separations.[10]
NMR with Chiral Shift Reagents Differentiating enantiomers by inducing chemical shift non-equivalence.[1]Rapid determination of ee without separation.Requires a pure sample; peak overlap can be an issue.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.[1]Confirmation of the absolute configuration and enantiomeric purity of a known compound.Requires a known specific rotation value for the pure enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why is the pyridine nitrogen so problematic in asymmetric catalysis, and what are the main strategies to overcome this?

A1: The lone pair of electrons on the pyridine nitrogen makes it a good Lewis base, allowing it to coordinate strongly to the metal center of many chiral catalysts.[3] This coordination can either completely inhibit the catalyst or alter its chiral environment, leading to a loss of enantioselectivity.

Main Strategies:

  • Use of Less Sensitive Catalysts: Iridium-based catalysts, for example, can sometimes be more tolerant of the pyridine nitrogen than rhodium or palladium catalysts in certain reactions.

  • Protecting Groups: The most common strategy is to temporarily mask the Lewis basicity of the pyridine nitrogen. This is often done by converting it to a pyridine N-oxide, which is less coordinating.[5] The N-oxide can be readily reduced back to the pyridine at a later stage.

  • Substrate Modification: In some cases, introducing steric bulk near the pyridine nitrogen can hinder its ability to coordinate to the catalyst.

Q2: I am performing an asymmetric reduction of a pyridyl ketone. What are the key factors to consider for achieving high diastereoselectivity?

A2: The diastereoselective reduction of pyridyl ketones is a common step in the synthesis of nicotine analogs.[2] Key factors include:

  • The Reducing Agent: Chiral reducing agents such as those derived from BINAL-H or oxazaborolidines (CBS reagents) are often effective.[11] The choice of reagent will depend on the specific substrate.

  • Protecting Groups: Protection of nearby functional groups, such as a hydroxyl group, can prevent side reactions with the reducing agent and improve selectivity.[2]

  • Chelation Control: The pyridine nitrogen and the ketone oxygen can sometimes chelate to the reducing agent, creating a more rigid transition state and leading to higher diastereoselectivity. The choice of solvent can influence this chelation.

  • Temperature: As with enantioselective reactions, lower temperatures generally lead to higher diastereoselectivity.

Q3: What are the common side reactions to watch out for during the synthesis of nicotine analogs?

A3:

  • Over-reduction: During the hydrogenation of the pyridine ring, it is sometimes difficult to stop at the desired di- or tetrahydropyridine stage, leading to the fully saturated piperidine.[3]

  • Aromatization: Dihydropyridine intermediates can be prone to oxidation back to the aromatic pyridine.[12]

  • N-Alkylation of Pyridine: In the presence of alkylating agents and a base, the pyridine nitrogen can be quaternized, leading to unwanted side products.

  • Epimerization: The stereocenter alpha to the pyridine ring can be susceptible to epimerization, especially under harsh acidic or basic conditions.[2]

Q4: Can I scale up my enantioselective synthesis of a nicotine analog? What are the main challenges?

A4: Scaling up enantioselective syntheses presents several challenges:

  • Cost of Chiral Catalysts and Ligands: Many chiral catalysts and ligands are expensive, which can be a significant cost driver on a larger scale.

  • Reaction Homogeneity and Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining consistent reaction rates and selectivities.

  • Heat Transfer: Exothermic reactions need to be carefully controlled on a large scale to prevent temperature fluctuations that could affect enantioselectivity.

  • Purification: Large-scale purification of enantiomers by chiral chromatography can be challenging and costly. Diastereomeric salt resolution may be a more viable option for industrial-scale production.

Visualizing Key Processes

Workflow for Troubleshooting Low Enantiomeric Excess

troubleshooting_ee start Low Enantiomeric Excess (ee) Observed catalyst Review Catalyst and Ligand - Is the catalyst known to be pyridine-tolerant? - Is the ligand bulky enough? start->catalyst Step 1 conditions Optimize Reaction Conditions - Lower temperature? - Screen solvents? catalyst->conditions If no improvement protecting_group Evaluate Protecting Group Strategy - Is the pyridine N protected (e.g., N-oxide)? - Is the pyrrolidine N-protecting group appropriate? conditions->protecting_group If no improvement racemization Check for Racemization - Analyze ee at different reaction times. - Are workup conditions too harsh? protecting_group->racemization If no improvement solution High Enantiomeric Excess Achieved racemization->solution Problem Solved

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Pyridine Nitrogen Interference in Asymmetric Catalysis

pyridine_interference cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Pathway catalyst Chiral Catalyst substrate Substrate catalyst->substrate Binds inhibited_catalyst Inhibited Catalyst (Achiral or Inactive) intermediate Catalyst-Substrate Complex (Chiral) substrate->intermediate product Enantioenriched Product intermediate->product product->catalyst Regenerates pyridine Pyridine Nitrogen pyridine->catalyst Coordinates

Caption: The inhibitory effect of the pyridine nitrogen on a chiral catalyst.

References

  • Al-Delaimy, W. K., Benowitz, N. L., & Sabbagh, M. N. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]

  • Huang, K., Marciales, M. O., De Jesus, M., & Stepanenko, V. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Journal of Heterocyclic Chemistry, 46(6), 1252-1258. [Link]

  • Muñiz, K. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters, 21(4), 1042-1045. [Link]

  • Al-Delaimy, W. K., Benowitz, N. L., & Sabbagh, M. N. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]

  • (2007). Recent Advances in the Synthesis of Nicotine and Its Derivatives. ChemInform. [Link]

  • (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts. [Link]

  • (n.d.). Total enantioselective synthesis of (S)-Nicotine. University of Angers. [Link]

  • (2003). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Hofmann–Löffler reaction. Wikipedia. [Link]

  • Sigman, M. S., & Miller, S. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Daugulis, O. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • (2018). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry. [Link]

  • Sigman, M. S., & Miller, S. J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

  • (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry. [Link]

  • (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

  • Chirik, P. J. (2015). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society. [Link]

  • (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. [Link]

  • (2014). Stereoselective Access to Diverse Alkaloid-Like Scaffolds via an Oxidation/Double-Mannich Reaction Sequence. Organic Letters. [Link]

  • (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. [Link]

  • (2021). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Korea Science. [Link]

  • (1988). Enantiomeric Resolution And Chiral Recognition Of Racemic Nicotine And Nicotine Analogues By Ι-cyclodextrin Complexation. Scholars' Mine. [Link]

  • (2021). Hydrogenation troubleshooting. Reddit. [Link]

  • (2012). MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. Current Opinion in Chemical Biology. [Link]

  • (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • (2001). Chiral-gas chromatography-selected ion monitoring-mass selective detection of nicotine optical isomers. Journal of AOAC International. [Link]

  • (2023). Chiral analysis of the (R)- and (S)-nornicotine analysis in.... ResearchGate. [Link]

  • (2015). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]

  • (2014). Asymmetric Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

  • (n.d.). Asymmetric Synthesis. University of York. [Link]

  • (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

  • (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids: Chemistry and Biology. [Link]

  • (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. European Patent Office. [Link]

  • (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society. [Link]

  • (n.d.). Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • (2015). Chiral analysis method for nicotine in tobacco juice of electronic cigarette.
  • (2023). Diastereoselective ketone reduction, desilylation, and decomplexation. ResearchGate. [Link]

  • (2021). Asymmetric Synthesis of Bridged N-Heterocycles with Tertiary Carbon Center through Barbas Dienamine-Catalysis: Scope and Applications. The Journal of Organic Chemistry. [Link]

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Scaling up the synthesis of S-Nicotine-5-carboxaldehyde for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of S-Nicotine-5-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists involved in preparing this key nicotinic acetylcholine receptor modulator for preclinical evaluation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic campaigns effectively.

Part 1: Frequently Asked Questions (FAQs) on Synthesis & Scale-Up Strategy

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign for preclinical studies.

Q1: What are the most viable synthetic routes for preparing this compound on a multi-gram to kilogram scale?

A: When scaling up, the ideal synthetic route must balance yield, purity, cost, and operational safety. For this compound, two primary strategies are recommended:

  • Directed Formylation of (S)-Nicotine via the Vilsmeier-Haack Reaction: This is often the most direct approach. The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically generated in-situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heterocyclic ring.[1][2] Nicotine's pyridine ring is electron-deficient; however, the pyrrolidine nitrogen can direct electrophilic substitution. The reaction introduces a formyl (-CHO) group, which is then hydrolyzed to the aldehyde.[3] Its primary advantage is the use of relatively inexpensive starting materials. However, controlling regioselectivity and managing the highly exothermic nature of the reagent formation and reaction are critical challenges during scale-up.

  • Oxidation of a Precursor: A second common strategy involves the oxidation of a 5-substituted nicotine derivative. For instance, if (S)-5-methylnicotine is available, it can be oxidized to the corresponding aldehyde. This approach avoids the harsh conditions of some formylation reactions but requires a multi-step synthesis to prepare the starting material. The primary challenge here is preventing over-oxidation to the corresponding carboxylic acid (nicotinic acid).[4]

Q2: When scaling the Vilsmeier-Haack reaction, what are the most critical process parameters to monitor and control?

A: Scaling the Vilsmeier-Haack reaction requires meticulous control over several parameters to ensure safety, reproducibility, and purity.

ParameterImportance & RationaleRecommended Control Measures
Temperature The formation of the Vilsmeier reagent (from POCl₃ and DMF) is highly exothermic. Uncontrolled temperature can lead to reagent decomposition and dangerous pressure buildup. The subsequent formylation step also has a specific optimal temperature window for maximizing yield and minimizing byproducts.Use a jacketed reactor with an efficient cooling system. Add POCl₃ to DMF slowly and controllably, maintaining a low temperature (e.g., 0-5 °C). Monitor internal temperature throughout the reaction.
Reagent Stoichiometry & Addition Rate The ratio of nicotine to the Vilsmeier reagent is crucial. An excess of the reagent can lead to di-formylation or other side reactions, while insufficient reagent results in low conversion. The rate of addition impacts thermal control.Carefully calculate and weigh all reagents. Use a syringe pump or addition funnel for controlled, dropwise addition of reagents.
Mixing/Agitation Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in poor yield and increased impurity formation. This is especially critical in larger volume reactors.Employ an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine) to ensure efficient mixing of the heterogeneous reaction mixture.
Quenching & Workup The reaction is typically quenched by pouring it onto ice or a cold basic solution (e.g., sodium bicarbonate). This step is also highly exothermic and must be performed cautiously to neutralize acidic byproducts and hydrolyze the intermediate iminium salt to the final aldehyde.[3]Add the reaction mixture slowly to a well-stirred, pre-cooled quenching solution. Monitor the pH to ensure complete neutralization.

Q3: How should I approach the purification of multi-gram batches of this compound?

A: Moving from thin-layer chromatography (TLC) to large-scale purification requires a shift in methodology. While standard silica gel chromatography is feasible, it can be resource-intensive at scale.

  • Initial Purification: After aqueous workup and extraction, a primary purification step can be achieved by performing a column chromatography run using a wider column and an optimized solvent system (e.g., Hexanes/Ethyl Acetate with a small amount of triethylamine to prevent product streaking on silica).[5]

  • Crystallization: If the aldehyde is a solid or can form a stable crystalline salt, crystallization is the most effective and scalable purification method. This can significantly improve purity by removing closely related impurities. Experiment with various solvent systems to find conditions that yield high-quality crystals.

  • Distillation: If the product is a thermally stable oil, vacuum distillation can be an option, although the high boiling point of this molecule may make it challenging.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has gone to completion according to TLC, but after workup and purification, my isolated yield of this compound is extremely low. What went wrong?

A: Low isolated yield despite apparent reaction completion often points to issues during the workup or purification stages.

  • Cause A: Product Degradation during Workup. The intermediate iminium ion must be hydrolyzed to the aldehyde.[1] If the pH of the workup is too acidic or basic, or if the temperature is too high, the aldehyde product itself can be unstable. Aldehydes can be sensitive to oxidation, especially in basic conditions with air present.

    • Solution: Ensure the quenching and neutralization steps are performed at low temperatures (0-10 °C). After extraction, minimize the time the product spends in solution before purification. Consider performing the workup under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Cause B: Emulsion Formation during Extraction. Nicotine derivatives can act as surfactants, leading to stable emulsions during aqueous/organic extractions, which traps product and makes separation difficult.

    • Solution: Add a saturated brine solution (NaCl) to the aqueous layer to increase its ionic strength and "break" the emulsion. If the emulsion persists, filtration through a pad of Celite can be effective.

  • Cause C: Product Loss during Chromatography. this compound, being a basic amine, can irreversibly bind to acidic sites on standard silica gel, leading to significant loss of material on the column.

    • Solution: Deactivate the silica gel before use by pre-treating it with a solvent mixture containing a small percentage of a volatile base, such as 1-2% triethylamine (Et₃N) in your eluent system. This neutralizes the acidic sites and allows for better recovery of the product.

Troubleshooting Workflow: Low Product Yield

G start Low Isolated Yield check_tlc TLC shows product in crude mixture? start->check_tlc workup_issue Potential Issue: Workup/Extraction check_tlc->workup_issue Yes reaction_issue Potential Issue: Reaction Failure check_tlc->reaction_issue No emulsion Emulsion during extraction? workup_issue->emulsion degradation Harsh workup conditions? (High temp/pH) workup_issue->degradation chromatography_loss Product lost on column? workup_issue->chromatography_loss solve_emulsion Solution: Add brine, filter through Celite emulsion->solve_emulsion Yes solve_degradation Solution: Low temp workup, inert atmosphere degradation->solve_degradation Yes solve_chromatography Solution: Use Et3N in eluent, deactivate silica chromatography_loss->solve_chromatography Yes

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Product Purity and Byproduct Formation

Q: My final product is contaminated with a significant impurity that is difficult to separate. What is the likely identity of this byproduct and how can I prevent its formation?

A: In nicotine chemistry, several side reactions are common, especially under oxidative or harsh conditions.

  • Cause A: N-Oxide Formation. The pyrrolidine nitrogen in nicotine is susceptible to oxidation, forming Nicotine-N'-oxide. This can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.[6]

    • Prevention: Maintain an inert atmosphere (N₂ or Ar) throughout the reaction, especially if heating is required. Use degassed solvents to minimize dissolved oxygen.

  • Cause B: Over-oxidation to Carboxylic Acid. The target aldehyde can be further oxidized to S-Nicotine-5-carboxylic acid. This is a common issue in oxidation reactions and can sometimes occur even under Vilsmeier-Haack conditions if the workup is not handled properly.

    • Prevention: Use a stoichiometric amount of the oxidant. During workup, ensure conditions are not overly oxidative. If this byproduct is consistently formed, a milder oxidizing agent may be required if using an oxidation route.

  • Cause C: Racemization. While less common under standard formylation conditions, exposure to harsh pH (strongly acidic or basic) or high heat for extended periods can potentially lead to racemization at the C2' position of the pyrrolidine ring.

    • Prevention: Keep reaction and workup temperatures as low as feasible. Minimize the time the product is exposed to pH extremes. Crucially, you must verify the enantiomeric purity of your final product using a chiral analytical method.

Part 3: Analytical QC, Stability, and Experimental Protocols

Q: What is a standard set of analytical tests to confirm the identity and purity of this compound for preclinical use?

A: A comprehensive characterization is essential. The following data should be acquired:

Analysis TypePurposeExpected Results
¹H and ¹³C NMR Structural confirmation and purity assessment.Specific chemical shifts for aldehyde proton (~10 ppm), aromatic protons, and pyrrolidine ring protons. The number and integration of signals should match the structure.[5]
High-Resolution Mass Spectrometry (HRMS) Confirms molecular formula.The measured mass should be within 5 ppm of the calculated exact mass for C₁₁H₁₄N₂O.[5]
Chiral HPLC Determines enantiomeric purity (%ee).A single major peak corresponding to the (S)-enantiomer. The method must be validated to show separation from the (R)-enantiomer.[7]
Purity by HPLC-UV Quantifies chemical purity.Purity should typically be >98% for preclinical studies.
Optical Rotation Confirms the stereoisomer.Should show a specific negative rotation value (e.g., [α]²³_D -92 in CH₂Cl₂).[5]

Q: How should I store the purified this compound to ensure its long-term stability?

A: Aldehydes and nicotine derivatives can be sensitive to light, air, and temperature.[8][9] For long-term storage to maintain integrity for preclinical studies:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Temperature: Store at low temperatures, ideally at -20°C or below.[10]

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Form: Storing as a stable salt (e.g., tartrate) can significantly improve shelf-life compared to the freebase oil.[8]

Protocol: Purification by Automated Flash Chromatography

This protocol outlines a general procedure for purifying a 5-gram batch of crude this compound.

1. Preparation:

  • Prepare the mobile phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B). Add 1% triethylamine (Et₃N) to Solvent B to prevent product tailing.
  • Slurry-pack a suitable size silica gel column (e.g., 80g for a 5g crude sample) with Hexane.
  • Dissolve the 5g of crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel (~10g). Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (dry-loading).

2. Chromatography:

  • Place the dry-loaded sample onto the top of the packed column.
  • Begin elution with 100% Hexane.
  • Run a linear gradient from 0% to 50% Solvent B over 20 column volumes (CV).
  • Hold at 50% Solvent B for 5 CV or until the product has fully eluted.
  • Monitor the elution using the system's UV detector (e.g., at 260 nm).

3. Collection and Isolation:

  • Collect fractions based on the UV chromatogram.
  • Analyze fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.
  • Place the resulting oil or solid under high vacuum to remove residual solvents.
Synthetic Workflow: Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Nicotine (S)-Nicotine Nicotine->Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product (S)-Nicotine-5-carboxaldehyde Workup->Product

Caption: Key stages of the Vilsmeier-Haack synthesis route.

References

  • University of Angers. (n.d.). Total enantioselective synthesis of (S)-Nicotine. Retrieved from [Link]

  • Murphy, S. E., et al. (2002). Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. PubMed, 30(10), 1222-1228. Retrieved from [Link]

  • Skibiński, R., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. MDPI, 26(23), 7249. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1), 1-10. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Vilsmeier–Haack Reaction to Selectively Access Nicotinaldehyde Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544. Retrieved from [Link]

  • NC State University Repository. (2006). Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary pathways of nicotine oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7544. Retrieved from [Link]

  • National Institutes of Health. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. Retrieved from [Link]

  • SCIRP. (2017). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Journal of Organic Chemistry, 7(4), 215-224. Retrieved from [Link]

  • JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC. Retrieved from [Link]

  • Zenodo. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • Nature. (2022). Stability of Flavoring Chemical Compounds in Flavored Nicotine Solutions Used in E-Cigarette Liquids. Retrieved from [Link]

  • National Institutes of Health. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1998). NICOTINE 2551. Retrieved from [Link]

  • Springer. (n.d.). Analytical Methods for Tobacco and Nicotine Harm Reduction. Retrieved from [Link]

  • Oxford University Press. (2022). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Retrieved from [Link]

  • PISRT. (2018). Isolation, Purification and Complex Formation of Nicotine Alkaloid. Retrieved from [Link]

  • ACS Publications. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. Retrieved from [Link]

  • ResearchGate. (2013). Recovery and Purification of Nicotine from Waste Tobacco by Aqueous Two-Phase System/Reverse Extraction. Retrieved from [Link]

  • PDXScholar. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. Retrieved from [Link]

  • National Institutes of Health. (2023). Key challenges for in vitro testing of tobacco products for regulatory applications: Recommendations for dosimetry. Retrieved from [Link]

  • ResearchGate. (2025). Extraction and High Purification of Nicotine from Iraqi Tobacco Leaf Formanufacturing, Pharmaceutical, and Medicinal Uses. Retrieved from [Link]

  • PubMed. (2013). Recovery and purification of nicotine from waste tobacco by aqueous two-phase system/reverse extraction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nicotine. PubChem. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Binding Affinity of S-Nicotine-5-carboxaldehyde and Nicotine for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of nAChR Binding Affinity

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to fast synaptic transmission in the central and peripheral nervous systems.[1] These receptors are implicated in a range of physiological processes and are key targets in the development of therapeutics for various neurological disorders.[1] Nicotine, the primary psychoactive component in tobacco, exerts its effects by binding to and activating nAChRs.[2] The affinity with which a ligand binds to a receptor is a critical determinant of its potency and potential therapeutic or toxic effects.

S-Nicotine-5-carboxaldehyde is a derivative of nicotine characterized by the substitution of a hydrogen atom with a carboxaldehyde group at the 5-position of the pyridine ring. Understanding how this structural modification impacts binding affinity is crucial for predicting its pharmacological profile. This guide will delve into the structural nuances of both molecules, present established binding data for nicotine and related analogs, and provide a comprehensive experimental protocol for determining binding affinity.

Structural Comparison: Nicotine vs. This compound

The fundamental difference between (-)-nicotine and this compound lies in the substituent at the 5-position of the pyridine ring. In nicotine, this position is occupied by a hydrogen atom. In this compound, it is replaced by a carboxaldehyde group (-CHO). This substitution introduces changes in steric bulk, electronics, and the potential for hydrogen bonding, all of which can significantly influence the interaction with the nAChR binding pocket.

G cluster_0 S-Nicotine cluster_1 This compound nicotine_img aldehyde_img Image of this compound structure needed

Caption: Chemical structures of S-Nicotine and this compound.

Binding Affinity of Nicotine to nAChRs

Nicotine exhibits high affinity for several nAChR subtypes, with a particular preference for the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[3] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

CompoundnAChR SubtypeKi (nM)Reference
(-)-NicotineHigh-affinity rat brain2.4[4]
(-)-Nicotineα4β2~1[5]
(-)-Nicotineα7~1600[5]

Structure-Activity Relationship of 5-Substituted Nicotine Analogs

To infer the binding affinity of this compound, we can examine the effects of other substitutions at the 5-position of the pyridine ring. Research on 5-substituted nicotine analogs provides valuable insights into how modifications at this position impact receptor binding.

A study by Damaj et al. (2004) investigated the binding affinities of 5-bromonicotine and 5-methoxynicotine.[4]

CompoundSubstitution at 5-positionnAChR Subtype(s)Ki (nM)Reference
(-)-Nicotine-HHigh-affinity rat brain2.4[4]
5-Bromonicotine-BrHigh-affinity rat brain6.9[4]
5-Methoxynicotine-OCH3High-affinity rat brain14.3[4]

These data suggest that the introduction of either a bromine atom or a methoxy group at the 5-position leads to a decrease in binding affinity compared to nicotine. The larger the substituent, the more pronounced the decrease in affinity. This indicates that the binding pocket of high-affinity nAChRs may have steric limitations at the 5-position of the pyridine ring.

Inferred Binding Affinity of this compound

Based on the established SAR for 5-substituted nicotine analogs, we can hypothesize about the binding affinity of this compound. The carboxaldehyde group is larger than hydrogen, bromine, and a methoxy group. Therefore, it is plausible that this compound will exhibit a lower binding affinity for high-affinity nAChRs compared to nicotine. The steric hindrance introduced by the carboxaldehyde group may disrupt the optimal orientation of the molecule within the receptor's binding site.

Furthermore, the electronic properties of the carboxaldehyde group, being electron-withdrawing, will also alter the electronic distribution of the pyridine ring, which could affect key interactions, such as cation-π interactions, that are crucial for high-affinity binding.[6]

It is important to underscore that this is a reasoned inference based on available data for analogous compounds. Experimental validation is essential to definitively determine the binding affinity of this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

To experimentally determine the binding affinity (Ki) of this compound, a competitive radioligand binding assay is the gold standard.[1] This assay measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand with known high affinity for the target receptor.[1]

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare nAChR-expressing cell membranes radioligand Add fixed concentration of radioligand (e.g., [3H]Epibatidine) prep->radioligand competitor Add varying concentrations of this compound radioligand->competitor incubation Incubate to reach binding equilibrium competitor->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Plot data and determine IC50, then calculate Ki quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Receptor Source:

    • Use cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Total Binding: Assay buffer, radioligand (e.g., [³H]Epibatidine), and the membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of a known nAChR agonist (e.g., nicotine) to saturate the receptors, and the membrane preparation.

      • Competition: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Correlating Binding with Activity

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of ligand binding (i.e., whether the compound is an agonist, antagonist, or partial agonist). Functional assays are necessary to characterize the pharmacological activity of this compound.

A common technique is the two-electrode voltage-clamp (TEVC) assay using Xenopus laevis oocytes expressing the nAChR subtype of interest. This method measures the ion flow through the receptor channel upon application of the test compound, allowing for the determination of its efficacy and potency (EC50).

Conclusion

In the absence of direct experimental data, a comparative analysis based on structure-activity relationships suggests that this compound likely possesses a lower binding affinity for high-affinity nAChRs than nicotine. This is attributed to the steric bulk and electronic properties of the 5-carboxaldehyde substitution on the pyridine ring.

To definitively characterize the pharmacological profile of this compound, empirical determination of its binding affinity and functional activity is imperative. The detailed protocols provided in this guide offer a robust framework for conducting such investigations. These studies will be instrumental in elucidating the potential of this compound as a novel pharmacological tool or therapeutic agent targeting the nicotinic acetylcholine receptor system.

References

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  • Wu, J., & Lukas, R. J. (2011). Understanding of nicotinic acetylcholine receptors. Acta pharmacologica Sinica, 32(6), 711–717.
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A Comparative Analysis of S-Nicotine-5-carboxaldehyde and Varenicline on Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricate World of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric receptors, assembled from a variety of α and β subunits, exhibit distinct pharmacological and physiological profiles depending on their subunit composition.[1] This subtype diversity makes nAChRs compelling targets for therapeutic intervention in a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia.

The development of subtype-selective ligands is a key objective in nAChR drug discovery. Two compounds of interest in this field are the well-established smoking cessation aid, varenicline, and the less-characterized nicotine analog, S-Nicotine-5-carboxaldehyde. This guide provides a detailed comparative analysis of these two molecules, focusing on their interactions with various nAChR subtypes. While extensive data is available for varenicline, the pharmacological profile of this compound is not yet fully elucidated in publicly available literature. Therefore, this guide will present a comprehensive overview of varenicline's properties and provide the experimental framework necessary to characterize this compound and enable a direct comparison.

The Compounds: A Structural Overview

Varenicline , marketed as Chantix® or Champix®, is a structurally unique molecule that acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[2][3] Its efficacy in smoking cessation is attributed to its ability to both alleviate withdrawal symptoms by partially stimulating α4β2 receptors and reduce the rewarding effects of nicotine by blocking its binding.[4]

This compound is a derivative of nicotine, featuring a carboxaldehyde group at the 5-position of the pyridine ring. While its synthesis has been described, its detailed pharmacological activity at nAChR subtypes is not yet extensively documented in the scientific literature. As a nicotine analog, it is hypothesized to interact with various nAChR subtypes, but its specific binding affinities and functional efficacies remain to be determined experimentally.

Comparative Analysis of nAChR Subtype Interactions

A thorough understanding of a ligand's interaction with different nAChR subtypes is crucial for predicting its therapeutic potential and side-effect profile. The following sections detail the known interactions of varenicline and outline the necessary experimental approaches to characterize this compound.

Binding Affinity Profile

Binding affinity, typically expressed as the inhibition constant (Kᵢ), quantifies the strength of the interaction between a ligand and a receptor. A lower Kᵢ value indicates a higher binding affinity.

Varenicline: A High-Affinity Ligand for Multiple Subtypes

Varenicline exhibits high affinity for several nAChR subtypes, with a particularly strong interaction at the α4β2 and α6β2* subtypes.[5][6] Its binding profile is summarized in the table below.

nAChR SubtypeVarenicline Kᵢ (nM)Reference(s)
α4β20.14 - 0.4[5][7]
α6β2*0.12[5]
α7125[7]
α3β4>500-fold lower than α4β2[2]

Note: The asterisk () indicates that the precise subunit composition of the native receptor complex has not been fully determined.*

This compound: An Unknown Affinity Profile

The binding affinities of this compound for various nAChR subtypes have not been reported. To determine these values, competitive radioligand binding assays are the gold standard.

Functional Activity Profile

Functional activity describes the cellular response elicited by a ligand upon binding to its receptor. This is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of a ligand that produces 50% of the maximal response, and the maximum efficacy (Eₘₐₓ), which is the maximum response a ligand can produce.

Varenicline: A Tale of Partial and Full Agonism

Varenicline's functional activity is subtype-dependent. It acts as a partial agonist at α4β2 and α6β2* nAChRs, meaning it produces a submaximal response compared to the endogenous agonist, acetylcholine, or nicotine.[4][5] In contrast, it behaves as a full agonist at the α7 nAChR subtype.[3]

nAChR SubtypeVarenicline EC₅₀ (µM)Varenicline Eₘₐₓ (% of Nicotine)Reference(s)
α4β20.086 (rat) / 0.029 (monkey)24% (rat)[5]
α6β2*0.007 (rat) / 0.014 (monkey)49% (rat)[5]
α70.8 (mouse)Full Agonist[3]
α3β455Partial Agonist[2]

This compound: Functional Characterization Required

The functional activity of this compound at nAChR subtypes is currently unknown. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) assay using Xenopus oocytes, are essential for determining its EC₅₀ and Eₘₐₓ values.

In Vivo Effects: Impact on Neurotransmitter Systems

The ultimate physiological and behavioral effects of nAChR ligands are driven by their modulation of neurotransmitter release in the brain. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a key pathway involved in reward and addiction.

Varenicline: Modulating Dopamine Release

As a partial agonist at α4β2 nAChRs, varenicline elicits a moderate increase in dopamine release in the NAc.[4] Crucially, in the presence of nicotine, varenicline attenuates the nicotine-induced surge in dopamine, thereby reducing the rewarding effects of smoking.[4]

This compound: Predicting In Vivo Consequences

The in vivo effects of this compound on dopamine release are yet to be investigated. Based on its structural similarity to nicotine, it is plausible that it could modulate dopaminergic activity. In vivo microdialysis is the definitive technique to measure these effects in real-time in the brains of freely moving animals.

Experimental Protocols: A Guide to Characterization

To facilitate the direct comparison of this compound and varenicline, the following detailed methodologies for key experiments are provided.

Radioligand Binding Assays

Objective: To determine the binding affinities (Kᵢ) of this compound and varenicline for various nAChR subtypes.

Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK-293 cells).

  • Radioligands:

    • [³H]Epibatidine for α4β2 and α3β4 subtypes.[8]

    • [¹²⁵I]α-Bungarotoxin for the α7 subtype.[9]

  • Unlabeled ligands: this compound, varenicline, and a known high-affinity ligand for each subtype (for determining non-specific binding).

  • Assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter or gamma counter.

Procedure:

  • Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (nAChR-expressing cells) Incubate Incubate at Equilibrium Membrane->Incubate Radio Radioligand ([3H]Epibatidine or [125I]α-BTX) Radio->Incubate Test Test Compound (this compound or Varenicline) Test->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Workflow for determining binding affinity using a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of this compound and varenicline at specific nAChR subtypes.

Principle: This electrophysiological technique measures the ion current flowing through nAChRs expressed in the membrane of a Xenopus oocyte in response to agonist application.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes filled with KCl.

  • Perfusion system and recording chamber.

  • Solutions of this compound, varenicline, and acetylcholine (as a reference agonist).

Procedure:

  • Oocyte Injection: Inject the cRNA encoding the nAChR subunits into the oocytes.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with increasing concentrations of the test compound.

  • Current Measurement: Record the inward current elicited by the agonist at each concentration.

  • Data Analysis: Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Diagram: Two-Electrode Voltage Clamp (TEVC) Experimental Setup

TEVC_Setup cluster_oocyte Xenopus Oocyte cluster_electrodes Microelectrodes cluster_equipment Equipment Oocyte Amplifier TEVC Amplifier Oocyte->Amplifier Voltage Signal Receptors nAChRs V_electrode Voltage Electrode V_electrode->Oocyte I_electrode Current Electrode I_electrode->Oocyte Amplifier->I_electrode Current Injection DAQ Data Acquisition System Amplifier->DAQ Recorded Current MicrodialysisWorkflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery Surgery->Recovery Probe Probe Insertion Recovery->Probe Baseline Baseline Sample Collection Probe->Baseline Drug Drug Administration Baseline->Drug Collection Post-drug Sample Collection Drug->Collection HPLC HPLC-ECD Analysis (Dopamine Quantification) Collection->HPLC Data Data Analysis (% Baseline Change) HPLC->Data

Workflow for measuring in vivo dopamine release using microdialysis.

Conclusion: Charting the Course for Future Research

Varenicline's well-characterized profile as a high-affinity partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs provides a solid benchmark for the evaluation of novel nAChR ligands. While the pharmacological properties of this compound remain to be fully elucidated, its structural relationship to nicotine suggests it is a promising candidate for nAChR modulation.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this compound. By systematically determining its binding affinities, functional efficacies, and in vivo effects on neurotransmitter systems, researchers can build a complete pharmacological profile. This will not only enable a direct and meaningful comparison with varenicline but also shed light on the structure-activity relationships of 5-substituted nicotine analogs. Such knowledge is invaluable for the rational design of next-generation nAChR-targeted therapeutics with improved subtype selectivity and optimized clinical efficacy.

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A Head-to-Head In Vitro Functional Analysis: S-Nicotine-5-carboxaldehyde vs. Cytisine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of nicotinic acetylcholine receptor (nAChR) research, the quest for novel ligands with distinct functional profiles is paramount for developing next-generation therapeutics. This guide provides a comparative framework for the in vitro functional characterization of two intriguing nAChR ligands: the novel compound S-Nicotine-5-carboxaldehyde and the well-established partial agonist, cytisine. While cytisine's pharmacology is extensively documented, this compound remains a lesser-explored molecule. This guide, therefore, not only presents a direct comparison where data is available but also outlines a comprehensive experimental roadmap for the full functional elucidation of this compound, using cytisine as a benchmark.

The primary targets for these ligands, nAChRs, are pentameric ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction. The functional activity of a ligand at these receptors—its potency, efficacy, and subtype selectivity—dictates its potential therapeutic utility.

Understanding the Ligands: A Structural and Mechanistic Overview

Cytisine , a natural alkaloid, is a well-characterized partial agonist at α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain. Its partial agonism means it binds to the receptor and elicits a response that is lower than that of the endogenous agonist, acetylcholine. This property is thought to contribute to its efficacy as a smoking cessation aid, by occupying the receptors and reducing the rewarding effects of nicotine while also alleviating withdrawal symptoms.

This compound is a derivative of nicotine. Its structural modification at the 5-position of the pyridine ring suggests the potential for altered binding affinity and functional activity at nAChRs compared to its parent compound. The introduction of a carboxaldehyde group could influence its electronic and steric properties, potentially leading to a unique pharmacological profile. To date, comprehensive in vitro functional data for this compound is not widely published, underscoring the importance of the comparative assays detailed herein.

Comparative Functional Assays: A Methodological Deep Dive

To comprehensively compare the functional properties of this compound and cytisine, a suite of in vitro assays is essential. The following protocols are designed to provide a robust and reproducible characterization of these ligands.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC in Xenopus oocytes is a gold-standard technique for studying the function of ligand-gated ion channels. It allows for the precise measurement of ion flow through the channel in response to agonist application.

Experimental Rationale: This assay will determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of each compound at specific nAChR subtypes. By expressing different combinations of nAChR subunit cRNAs in the oocytes, we can assess the subtype selectivity of this compound and cytisine.

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2 for the α4β2 subtype). Incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply increasing concentrations of the test compound (this compound or cytisine) via the perfusion system.

    • Record the peak inward current elicited by each concentration.

  • Data Analysis:

    • Normalize the peak current responses to the maximum response obtained with a saturating concentration of a full agonist (e.g., acetylcholine).

    • Plot the normalized responses against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC₅₀ and Hill slope.

    • Compare the Iₘₐₓ of this compound and cytisine to that of acetylcholine to determine their efficacy.

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp electrophysiology on mammalian cells expressing nAChRs offers a higher-resolution view of channel kinetics and modulation.

Experimental Rationale: This technique allows for the study of single-channel properties and more detailed analysis of agonist-induced currents in a cellular environment that more closely resembles that of native neurons.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and transiently transfect them with plasmids encoding the nAChR subunits of interest.

  • Whole-Cell Patch-Clamp Recording:

    • Identify a transfected cell expressing the receptor (often co-transfected with a fluorescent marker).

    • Form a high-resistance seal between a glass micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Rapidly apply the test compounds using a fast perfusion system.

    • Record the resulting currents.

  • Data Analysis: Analyze the current amplitude, activation, and desensitization kinetics.

Calcium Imaging Assays

Calcium imaging provides a high-throughput method for assessing the activity of nAChRs that are permeable to calcium ions.

Experimental Rationale: This assay is particularly useful for screening compounds and for studying receptors expressed in a large population of cells.

Step-by-Step Protocol:

  • Cell Preparation: Plate cells expressing the nAChR of interest in a multi-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Add varying concentrations of this compound or cytisine to the wells.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis: Determine the EC₅₀ and maximum fluorescence change for each compound.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis oocytes Xenopus Oocytes inject_cRNA cRNA Injection oocytes->inject_cRNA Inject nAChR cRNA cells Mammalian Cells transfect_plasmids Plasmid Transfection cells->transfect_plasmids Transfect nAChR Plasmids tevc Two-Electrode Voltage Clamp inject_cRNA->tevc patch_clamp Patch-Clamp Electrophysiology transfect_plasmids->patch_clamp ca_imaging Calcium Imaging transfect_plasmids->ca_imaging dose_response Dose-Response Curves tevc->dose_response kinetics Channel Kinetics patch_clamp->kinetics high_throughput High-Throughput Screening ca_imaging->high_throughput potency_efficacy Potency (EC50) Efficacy (Imax) dose_response->potency_efficacy Determine kinetics->potency_efficacy high_throughput->dose_response

Caption: Experimental workflow for the in vitro functional comparison of nAChR ligands.

nAChR_signaling nAChR nAChR Ligand Binding Site ion_channel Ion Channel Pore nAChR->ion_channel Conformational Change (Channel Opening) ligand Agonist (e.g., Cytisine) ligand->nAChR:f1 Binds to depolarization Membrane Depolarization ion_channel->depolarization Na+ Influx ca_influx Ca2+ Influx ion_channel->ca_influx membrane Cell Membrane downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream ca_influx->downstream

Caption: Simplified signaling pathway of an agonist at a nicotinic acetylcholine receptor.

Anticipated Comparative Data and Interpretation

Based on the known pharmacology of cytisine and the structural features of this compound, we can anticipate the following comparative data points, which would be populated in the table below upon completion of the described assays.

Functional ParameterCytisine (α4β2 nAChR)This compound (α4β2 nAChR)
Potency (EC₅₀) ~0.1-0.3 µMTo be determined
Efficacy (Iₘₐₓ relative to Acetylcholine) Partial Agonist (~20-40%)To be determined (Full agonist, partial agonist, or antagonist?)
Receptor Subtype Selectivity Higher affinity for α4β2 over α7 and α3β4To be determined
Activation/Desensitization Kinetics To be comparatively analyzedTo be comparatively analyzed

Interpretation of Potential Outcomes:

  • If this compound exhibits higher potency and/or efficacy than cytisine: This could suggest that the 5-carboxaldehyde modification enhances binding affinity or the ability to induce a conformational change in the receptor. Such a compound might have therapeutic applications where a stronger nicotinic stimulation is desired.

  • If this compound acts as a full agonist: Unlike the partial agonist cytisine, a full agonist would elicit a maximal response similar to acetylcholine. This could be beneficial in conditions characterized by a deficit in cholinergic signaling.

  • If this compound displays a different subtype selectivity profile: This would be a significant finding, as subtype-selective ligands are highly sought after to minimize off-target effects. For example, a compound selective for α7 nAChRs could be a promising candidate for cognitive enhancement.

  • If this compound is an antagonist: This would indicate that it binds to the receptor but does not activate it, instead blocking the action of agonists. Nicotinic antagonists have therapeutic uses, for instance, as muscle relaxants.

Conclusion

The comprehensive in vitro functional comparison of this compound and cytisine is a critical step in understanding the potential of this novel compound. By employing a multi-assay approach encompassing TEVC, patch-clamp electrophysiology, and calcium imaging, researchers can build a detailed pharmacological profile of this compound. Using the well-characterized ligand cytisine as a benchmark provides a valuable context for interpreting the functional data. The insights gained from these studies will be instrumental in guiding future drug development efforts targeting the nicotinic acetylcholine receptor system.

References

  • Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

The Impact of 5-Position Substitution on Nicotine's Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for nAChR Subtype Selectivity

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric receptors are assembled from a combination of seventeen known subunits (α1–α10, β1–β4, γ, δ, ε), giving rise to a vast array of subtypes with distinct pharmacology, function, and anatomical distribution.[2][3] The most abundant subtypes in the brain, the heteromeric α4β2 and homomeric α7 nAChRs, are key targets in drug discovery for conditions ranging from nicotine addiction to cognitive deficits associated with Alzheimer's disease and schizophrenia.[4]

A major challenge in nAChR pharmacology is achieving subtype selectivity. The endogenous agonist, acetylcholine, and the archetypal exogenous agonist, nicotine, exhibit broad activity across many nAChR subtypes.[5] This lack of selectivity contributes to the complex and often undesirable side-effect profiles of nicotinic compounds. Consequently, medicinal chemists have long sought to modify the nicotine scaffold to develop ligands that preferentially target specific nAChR subtypes.

This guide focuses on a key chemical strategy: substitution at the 5-position of the pyridine ring of S-Nicotine. We will explore how modifications at this position can dramatically alter the binding affinity and functional activity of the resulting analog. Due to the limited availability of comprehensive public data for S-Nicotine-5-carboxaldehyde, this guide will use available data for closely related 5-substituted analogs, such as 5-bromonicotine, as illustrative examples. We will compare these profiles against benchmark ligands—(S)-Nicotine, the smoking cessation aid Varenicline, and the potent, non-selective agonist Epibatidine—to provide a clear context for understanding the selectivity profile.

Comparative Selectivity Profiles of Benchmark nAChR Ligands

To understand the effects of 5-position substitution, we must first establish a baseline with well-characterized ligands. The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) for (S)-Nicotine and key comparator compounds across several major human nAChR subtypes.

Binding Affinity Profile

Binding affinity, measured as the inhibition constant (Kᵢ), indicates how tightly a ligand binds to a receptor. A lower Kᵢ value signifies a higher binding affinity. The data below illustrates the varied affinities of standard nicotinic ligands.

Compoundα4β2 Kᵢ (nM)α3β4 Kᵢ (nM)α7 Kᵢ (nM)α6β2* Kᵢ (nM)Reference(s)
(S)-Nicotine ~1~200~40002.9[6][7][8]
Varenicline 0.14 - 0.4>5001250.12[8]
Epibatidine 0.02 - 0.04~0.3820 - 233-

Note: Kᵢ values can vary based on experimental conditions, radioligand used, and tissue/cell preparation.

Functional Potency & Efficacy Profile

Functional potency (EC₅₀) measures the concentration of a ligand required to elicit 50% of its maximal response, while efficacy describes the maximal response itself (agonist, partial agonist, or antagonist). These values reveal the actual biological effect of the ligand upon binding.

| Compound | α4β2 EC₅₀ (µM) / Efficacy | α3β4 EC₅₀ (µM) / Efficacy | α7 EC₅₀ (µM) / Efficacy | Reference(s) | | :--- | :--- | :--- | :--- | | (S)-Nicotine | ~0.1 - 1.0 / Full Agonist | ~10 - 200 / Full Agonist | >100 / Partial Agonist |[5] | | Varenicline | ~0.002 - 2.3 / Partial Agonist | ~55 / Partial Agonist | ~18 / Full Agonist | | | Epibatidine | ~0.001 - 0.004 / Full Agonist | ~0.02 / Full Agonist | ~2 / Full Agonist |[2] |

Note: EC₅₀ and efficacy are highly dependent on the assay system (e.g., Xenopus oocytes, cell lines) and the specific receptor stoichiometry expressed.

The Influence of 5-Position Substitution: A Case Study

While comprehensive data for this compound remains elusive, studies on analogs like 5-bromonicotine demonstrate that substitution at the 5-position of the pyridine ring profoundly influences the pharmacological profile.

Early research indicated that while 5-bromonicotine retains high affinity for nAChRs, its functional effects diverge significantly from those of nicotine. It has been characterized as a potential partial agonist at α4β2 receptors. This shift from a full agonist (nicotine) to a partial agonist highlights a critical principle of structure-activity relationships (SAR): even minor chemical modifications can dramatically alter a compound's efficacy, transforming it from a strong activator into a weaker one that can also act as a competitive antagonist in the presence of a full agonist. This alteration of agonist/antagonist properties is a direct consequence of modifying the electronic and steric properties of the pyridine ring, which is a key component of the nicotinic pharmacophore.

Methodologies for Determining nAChR Selectivity

The data presented in this guide are generated through rigorous, validated experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments. Below are detailed descriptions of the two primary techniques used to characterize nAChR ligands.

Radioligand Displacement Binding Assay

This in vitro technique is the gold standard for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of an unlabeled compound to compete with and displace a high-affinity radiolabeled ligand from the receptor.

Scientific Rationale: The principle is based on the law of mass action. By using a fixed concentration of a radioligand (e.g., [³H]-Epibatidine) and increasing concentrations of a non-radioactive competitor drug, one can determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used in the assay. This method provides a quantitative measure of the test compound's affinity for a specific receptor population in a given tissue or cell preparation.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep Prepare nAChR Source (e.g., brain tissue homogenate or transfected cell membranes) incubation Incubate sample with: 1. Fixed concentration of Radioligand   (e.g., [³H]-Epibatidine) 2. Varying concentrations of   unlabeled Test Compound prep->incubation nonspecific Parallel incubation with excess unlabeled ligand (e.g., Nicotine) to determine non-specific binding prep->nonspecific separation Separate bound from free radioligand (Rapid vacuum filtration) incubation->separation nonspecific->separation quantify Quantify radioactivity of bound fraction using Liquid Scintillation Counting separation->quantify analysis Plot % Inhibition vs. [Test Compound] quantify->analysis calc Calculate IC₅₀ and convert to Kᵢ using Cheng-Prusoff equation analysis->calc

Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Tissue/Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or membranes from cells heterologously expressing the nAChR subtype of interest in an ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to wash the membranes. The final pellet is resuspended in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., 200 pM [³H]-Epibatidine), and a range of concentrations of the unlabeled test compound.

  • Determination of Non-Specific Binding: In a separate set of wells, add the membrane preparation, radioligand, and a high concentration (e.g., 100 µM) of a known nAChR ligand like nicotine to saturate all specific binding sites.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 5 hours).

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Finally, calculate the Kᵢ value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful electrophysiological technique used to measure the functional properties (EC₅₀, efficacy, and kinetics) of a ligand at ion channels expressed in large cells, most commonly Xenopus laevis oocytes.

Scientific Rationale: This method allows for the precise control of the oocyte's membrane potential while measuring the ionic current that flows through the expressed nAChR channels in response to agonist application. One electrode measures the membrane potential, and a feedback amplifier injects the necessary current through the second electrode to "clamp" the voltage at a desired holding potential (e.g., -70 mV). By applying various concentrations of an agonist, one can generate a dose-response curve to determine the EC₅₀ and the maximum current response (efficacy) relative to a reference agonist like acetylcholine.

Experimental Workflow Diagram:

G cluster_prep Oocyte Preparation & Expression cluster_rec TEVC Recording cluster_analysis Data Analysis harvest Harvest & Defolliculate Xenopus laevis Oocytes inject Microinject cRNA encoding specific nAChR subunits (e.g., α4 and β2) harvest->inject incubate Incubate oocytes for 2-7 days to allow for receptor expression inject->incubate place Place oocyte in recording chamber perfused with buffer incubate->place impale Impale oocyte with two microelectrodes (Voltage & Current) place->impale clamp Voltage clamp the membrane at a holding potential (e.g., -70mV) impale->clamp apply Apply increasing concentrations of the test compound via perfusion clamp->apply record Record inward current elicited by agonist application apply->record plot Plot peak current response vs. [Test Compound] record->plot fit Fit data to Hill equation to determine EC₅₀ and Eₘₐₓ plot->fit

Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Step-by-Step Protocol:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis toad. Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Prepare complementary RNA (cRNA) for the desired nAChR subunits from their cDNA templates. Using a microinjector, inject a precise volume of the cRNA mixture into the cytoplasm of healthy, stage V-VI oocytes.

  • Incubation and Expression: Incubate the injected oocytes for 2-7 days in a buffered solution to allow for the translation of the cRNA and the expression and assembly of functional nAChR channels on the oocyte membrane.

  • Electrode Preparation: Pull sharp microelectrodes from borosilicate glass capillaries and fill them with a conductive salt solution (e.g., 3 M KCl). The resistance should typically be 0.5-2 MΩ.

  • Recording Setup: Place an oocyte in a small recording chamber continuously perfused with a physiological buffer (e.g., Ringer's solution).

  • Impaling and Clamping: Under a microscope, carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes. Activate the voltage-clamp amplifier to hold the membrane potential at a set value.

  • Agonist Application: Apply the test compound at various concentrations to the oocyte through the perfusion system. Allow for a complete washout and recovery of the current between applications.

  • Data Acquisition: Record the current responses using specialized software. The peak amplitude of the inward current at each concentration is measured.

  • Data Analysis: Normalize the peak current responses to the maximal response elicited by a saturating concentration of a reference agonist (e.g., acetylcholine). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).

Conclusion and Future Outlook

The pharmacological profile of nicotinic ligands is exquisitely sensitive to their chemical structure. While comprehensive data on this compound is not widely published, the analysis of related 5-substituted nicotine analogs clearly demonstrates that modification at this position is a powerful strategy for altering receptor selectivity and functional efficacy. The transformation of a full agonist like nicotine into a partial agonist through the addition of a single bromine atom underscores the subtle yet profound influence of the pyridine ring's electronic environment on receptor interaction.

This guide provides the foundational data for key nAChR ligands and the detailed methodologies required to profile novel compounds. For researchers in drug development, these protocols for radioligand binding and TEVC electrophysiology represent the essential toolkit for characterizing the selectivity of new chemical entities. As the field moves toward designing more refined, subtype-selective nAChR modulators for treating complex neurological disorders, a deep understanding of these structure-activity relationships and the robust experimental systems used to define them will be paramount to success.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

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  • Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345. [Link]

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  • de Paula, S., et al. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 24(1), 33. [Link]

  • Bordia, T., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 341(1), 195-202. [Link]

  • Papke, R. L., et al. (2012). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Journal of Pharmacology and Experimental Therapeutics, 340(1), 114-124. [Link]

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  • Baur, R., et al. (2001). Epibatidine activates muscle acetylcholine receptors with unique site selectivity. Molecular Pharmacology, 59(4), 698-708. [Link]

  • Wang, C., Zhang, J., & Schroeder, J. I. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2109. [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]

  • Rogers, S. W., et al. (2002). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. Neuroscience Letters, 318(2), 98-102. [Link]

  • ResearchGate. (n.d.). Two-electrode voltage clamp analysis of the selectivity and potency of.... ResearchGate. [Link]

  • Bierwirtz, A., & Schwarz, W. (2014). Two-electrode voltage-clamp (TEVC). [Link]

  • Grady, S., et al. (2012). Potency of compounds for subtypes of nAChR as EC 50 or K i values (nM). ResearchGate. [Link]

  • Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC Structural Biology, 2, 11. [Link]

  • Al-Abri, A., et al. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]

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A Comparative Electrophysiological Analysis of S-Nicotine-5-carboxaldehyde and Other Nicotinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the electrophysiological effects of nicotinic acetylcholine receptor (nAChR) agonists, with a special focus on contextualizing the potential properties of the novel compound, S-Nicotine-5-carboxaldehyde. As researchers and drug development professionals, understanding the nuanced interactions of new chemical entities with nAChR subtypes is paramount for predicting their therapeutic potential and off-target effects. This document will delve into the fundamental principles of nAChR electrophysiology, compare the profiles of well-characterized nicotinic agonists, and provide a detailed experimental framework for the characterization of novel compounds like this compound.

Introduction to Nicotinic Acetylcholine Receptors and their Electrophysiological Signatures

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures composed of various combinations of α and β subunits, which determine their pharmacological and biophysical properties.[1][3] The diversity of nAChR subtypes allows for a wide range of physiological functions, from controlling muscle contraction to modulating neurotransmitter release and cognitive processes.[2][3]

The electrophysiological response of a neuron to a nicotinic agonist is dependent on the specific nAChR subtypes expressed.[4] For instance, homomeric α7 nAChRs are characterized by their high calcium permeability and rapid desensitization, leading to fast-inactivating inward currents.[4][5] In contrast, heteromeric α4β2 nAChRs, the most abundant subtype in the brain, exhibit a higher affinity for nicotine and slower desensitization kinetics, resulting in more sustained inward currents.[6][7] These distinct electrophysiological signatures are crucial for understanding the functional consequences of nAChR activation by different agonists.

Comparative Electrophysiology of Known Nicotinic Agonists

The pharmacological landscape of nicotinic agonists is diverse, with compounds exhibiting varying degrees of potency, efficacy, and subtype selectivity. A comparative analysis of these properties is essential for drug development.

AgonistPrimary nAChR Subtype Target(s)Potency (EC50)Efficacy (Imax)Key Electrophysiological Characteristics
Acetylcholine Endogenous agonist for all nAChRsVaries by subtypeFull agonistRapid activation and desensitization[8]
(-)-Nicotine α4β2, α7, and others~3 µM (α4β2)[7]Full or partial agonist depending on subtypeInduces persistent inward currents at α4β2 receptors[7]
Varenicline α4β2 (partial agonist), α7 (full agonist)High affinity for α4β2Partial agonist at α4β2, full at α7Alleviates withdrawal and reduces smoking satisfaction[9]
Epibatidine High affinity for multiple nAChR subtypesNanomolar rangePotent agonistCan induce strong depolarization[10]
Cytisine α4β2 (partial agonist)High affinityPartial agonistSimilar mechanism to varenicline[9]
Anatabine α4β2, α7Micromolar rangeEfficacious agonist at α7[11]
Isoanatabine α4β2Higher efficacy than anatabine at α4β2[11]Higher efficacy than anatabine at α4β2[11]

Note: EC50 and Imax values can vary significantly depending on the expression system and specific experimental conditions.

This compound: A Novel Compound for Investigation

This compound is a derivative of nicotine, the synthesis of which has been described.[12][13][14] Due to its structural similarity to nicotine, it is hypothesized to act as a nicotinic agonist. However, to the best of our knowledge, its electrophysiological profile has not been extensively characterized. A systematic investigation is required to determine its potency, efficacy, and selectivity for different nAChR subtypes.

The following sections outline a comprehensive experimental workflow to characterize the electrophysiological effects of this compound in comparison to established nicotinic agonists.

Experimental Protocols for Comparative Electrophysiological Analysis

To ensure scientific rigor and reproducibility, the following detailed protocols for whole-cell patch-clamp electrophysiology are provided. This technique is the gold standard for studying the properties of ligand-gated ion channels.[15]

Cell Culture and Transfection
  • Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing recombinant nAChRs due to their low endogenous channel expression.[7][16] Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transient Transfection: Co-transfect HEK293 cells with cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent. The ratio of subunit cDNAs should be optimized for maximal receptor expression.

  • Cell Plating: 24 hours post-transfection, plate the cells onto glass coverslips pre-coated with poly-L-lysine for electrophysiological recordings.

Whole-Cell Patch-Clamp Recording

This protocol is adapted from established methods for recording from nAChRs expressed in heterologous systems.[7][15]

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[15]

Procedure:

  • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[15]

  • Approach a fluorescently labeled cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Prepare stock solutions of this compound and other nicotinic agonists in the external solution.

  • Apply the agonists to the cell using a fast-perfusion system to ensure rapid solution exchange and minimize receptor desensitization.

Data Acquisition and Analysis
  • Record agonist-evoked currents using a patch-clamp amplifier and digitize the data using appropriate software.

  • To determine the potency (EC50) , apply increasing concentrations of each agonist and measure the peak current amplitude. Fit the concentration-response data to the Hill equation.

  • To determine the efficacy (Imax) , compare the maximal current evoked by the test compound to that of a known full agonist (e.g., acetylcholine or epibatidine).

  • To assess desensitization kinetics , apply a prolonged pulse of the agonist and fit the decay of the current to a single or double exponential function.

  • To investigate voltage-dependence , record current-voltage (I-V) relationships by applying voltage ramps or steps during agonist application.[7]

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear conceptual framework, the following diagrams illustrate the experimental workflow and the canonical nAChR signaling pathway.

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with nAChR subunits HEK293->Transfection Plating Plating on Coverslips Transfection->Plating PatchClamp Whole-Cell Patch-Clamp Plating->PatchClamp AgonistApp Agonist Application (this compound & other agonists) PatchClamp->AgonistApp Recording Current Recording AgonistApp->Recording Potency Potency (EC50) Recording->Potency Efficacy Efficacy (Imax) Recording->Efficacy Kinetics Desensitization Kinetics Recording->Kinetics VoltageDep Voltage Dependence Recording->VoltageDep

Caption: Experimental workflow for characterizing novel nicotinic agonists.

nAChR_signaling Agonist Nicotinic Agonist (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to IonFlux Na+ and Ca2+ Influx nAChR->IonFlux Opens channel Depolarization Membrane Depolarization IonFlux->Depolarization CaSignaling Intracellular Ca2+ Signaling IonFlux->CaSignaling NeurotransmitterRelease Neurotransmitter Release Depolarization->NeurotransmitterRelease GeneExpression Changes in Gene Expression CaSignaling->GeneExpression

Caption: Canonical nAChR signaling pathway upon agonist binding.

Concluding Remarks

The electrophysiological characterization of novel compounds is a critical step in the drug discovery process. By employing the rigorous patch-clamp methodology outlined in this guide, researchers can systematically evaluate the pharmacological profile of this compound. A thorough comparison with well-established nicotinic agonists will elucidate its potential as a selective modulator of nAChR function and pave the way for further preclinical development. The data generated from these studies will be invaluable for understanding its mechanism of action and predicting its physiological effects.

References

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  • Zhang, W., et al. (2016). Firing responses mediated via distinct nicotinic acetylcholine receptor subtypes in rat prepositus hypoglossi nuclei neurons. Journal of Neurophysiology, 115(5), 2549-2560.
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Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs) in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking the Potency of S-Nicotine-5-carboxaldehyde Against Standard nAChR Ligands

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potency of novel nicotinic acetylcholine receptor (nAChR) ligands, using this compound as a case study against established benchmarks. The methodologies detailed herein are designed to ensure scientific rigor and produce robust, comparable data sets essential for advancing neuropharmacology research.

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] These receptors are pentameric structures assembled from a diverse array of subunits (α2–α10 and β2–β4 in neurons), giving rise to numerous receptor subtypes with distinct pharmacological profiles.[4][5][6][7] This structural diversity allows nAChRs to be involved in a wide range of physiological processes, including cognitive function, mood regulation, and pain perception.[2][8][9][10] Consequently, nAChRs are significant targets for drug discovery in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and nicotine addiction.[11][12]

The development of novel ligands with improved potency and subtype selectivity is a key objective in the field. This compound, a derivative of the archetypal nAChR agonist (S)-nicotine, represents such a candidate.[13][14] A systematic evaluation of its interaction with nAChR subtypes is crucial to determine its therapeutic potential. This guide outlines the essential experimental workflows to benchmark its potency against well-characterized standard ligands like nicotine, epibatidine, and cytisine.[6][15]

Foundational Principles of Ligand Potency Assessment

To comprehensively characterize a novel compound like this compound, we must quantify two key pharmacological parameters:

  • Binding Affinity (Kᵢ): This measures the strength of the interaction between the ligand and the receptor. It is typically determined through competitive radioligand binding assays, where the novel compound's ability to displace a known high-affinity radioligand is measured. A lower Kᵢ value signifies a higher binding affinity.[1]

  • Functional Potency (EC₅₀/IC₅₀): This measures the concentration of a ligand required to elicit a half-maximal biological response (for agonists, EC₅₀) or to inhibit a response by 50% (for antagonists, IC₅₀). This is assessed using functional assays, such as electrophysiology or calcium imaging, that measure the direct consequence of ligand binding, i.e., ion channel activation.[4][16]

The following sections provide detailed, self-validating protocols for determining these parameters. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Experimental Workflow I: Determining Binding Affinity via Radioligand Assays

Competitive radioligand binding assays are a robust and fundamental technique for quantifying the affinity of a test compound for a specific receptor subtype.[1][15][17] The principle lies in measuring the ability of the unlabeled test compound (this compound) to compete with and displace a radiolabeled ligand (e.g., [³H]Epibatidine or [³H]Cytisine) that has a known high affinity for the target nAChR subtype.[1][15]

Diagram: Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare nAChR Source (e.g., cell membranes expressing α4β2 or α7 subtypes) A1 Total Binding: Membranes + Radioligand P1->A1 A2 Non-Specific Binding (NSB): Membranes + Radioligand + NSB Ligand P1->A2 A3 Competitive Binding: Membranes + Radioligand + Test Compound P1->A3 P2 Prepare Ligand Solutions: 1. Radiolabeled Ligand (fixed conc.) 2. Test Compound (serial dilutions) 3. Non-specific binder (high conc.) P2->A1 P2->A2 P2->A3 S1 Rapid Filtration (using cell harvester & glass fiber filters) to separate bound from free radioligand A1->S1 A2->S1 A3->S1 S2 Quantify Bound Radioactivity (Scintillation Counting) S1->S2 S3 Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ S2->S3 S4 Calculate Kᵢ (using Cheng-Prusoff equation) S3->S4

Caption: Step-by-step workflow of a competitive radioligand binding assay for nAChRs.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation:

    • Utilize cell membranes from cell lines (e.g., HEK293, SH-SY5Y) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).[18] The choice of a stable cell line ensures consistent receptor expression levels across experiments.

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and prepare a membrane fraction via centrifugation.[1]

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add assay buffer, a fixed concentration of a high-affinity radioligand (e.g., [³H]Epibatidine for α3β4 or α4β2 subtypes), and the membrane preparation.[1][18][19]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-labeled standard agonist (e.g., nicotine or carbachol) to saturate all specific binding sites.[1]

    • Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient period to reach binding equilibrium.

  • Separation: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the counts per minute (CPM) from the NSB wells from the CPM of the total binding wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[1]

Experimental Workflow II: Assessing Functional Potency

Functional assays are essential to determine whether a ligand that binds to the receptor acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency.

A. Electrophysiology-Based Assays

Electrophysiology, particularly the two-electrode voltage clamp (TEVC) for Xenopus oocytes or patch-clamp for mammalian cells, provides a direct measure of ion channel function with high temporal resolution.[3][4][20]

Diagram: nAChR Signaling and Functional Assay Principle

G cluster_pathway Cellular Signaling Pathway cluster_assay Functional Assay Measurement Ligand Agonist (e.g., this compound) nAChR nAChR (Ligand-Gated Ion Channel) Ligand->nAChR:f0 Cations Cation Influx (Na⁺, K⁺, Ca²⁺) nAChR->Cations Depolarization Membrane Depolarization VDCC Voltage-Dependent Ca²⁺ Channels (VDCCs) Depolarization->VDCC Cations->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Cations->Response Ca_Influx Further Ca²⁺ Influx VDCC->Ca_Influx Ca_Influx->Response Measurement Measure Ion Current (Electrophysiology) OR Measure Ca²⁺ Influx (Calcium Imaging) Response->Measurement

Caption: Agonist binding to nAChRs leads to ion influx and activation of intracellular signaling pathways.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Prepare and microinject Xenopus laevis oocytes with cRNAs encoding the desired nAChR α and β subunits. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Ligand Application: Perfuse the oocyte with a control buffer followed by the application of increasing concentrations of the test agonist (this compound).

  • Data Acquisition: Record the inward current elicited by each agonist concentration.

  • Data Analysis: Plot the peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ).

B. Calcium Imaging Assays

For high-throughput screening, fluorescence-based assays that measure intracellular calcium ([Ca²⁺]ᵢ) are highly effective.[21] nAChR activation leads to Ca²⁺ influx, either directly through the channel (especially for α7 nAChRs) or indirectly via depolarization and activation of voltage-dependent calcium channels (VDCCs).[22][23]

Detailed Protocol: High-Throughput Calcium Flux Assay
  • Cell Plating: Plate cells stably expressing the nAChR subtype of interest into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.

  • Assay Execution: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

  • Compound Addition: Establish a baseline fluorescence reading, then add varying concentrations of the test compound (this compound) to the wells.

  • Signal Detection: Monitor the change in fluorescence intensity over time. The peak fluorescence response is proportional to the increase in [Ca²⁺]ᵢ.

  • Data Analysis: Normalize the responses and plot them against the logarithm of the agonist concentration. Fit the data to a dose-response curve to calculate the EC₅₀ .

In Vivo Behavioral Assays: Assessing Physiological Relevance

While in vitro assays establish potency at the receptor level, in vivo behavioral assays are necessary to understand the physiological and potential therapeutic effects of a novel ligand.[9] The choice of assay depends on the nAChR subtype being targeted and the intended therapeutic application.

  • Cognition and Memory: Assays like the Novel Object Recognition Test or Morris Water Maze can assess the pro-cognitive effects of ligands targeting α4β2* and α7 nAChRs.[8][24]

  • Pain Perception (Antinociception): The hot plate test or acetic acid-induced writhing test can be used to evaluate the analgesic potential of compounds, particularly those acting on α4β2 nAChRs.[25]

  • Mood and Anxiety: The Forced Swim Test and Elevated Plus Maze are used to screen for antidepressant and anxiolytic effects, which can be modulated by nAChR activity.[26]

  • Aggression: Resident-intruder tests can be used to assess the serenic (aggression-reducing) effects of nAChR modulators.[27][28]

Data Summary and Interpretation: A Comparative Analysis

The ultimate goal is to compare the potency and selectivity of this compound with standard ligands. The data should be summarized in a clear, tabular format.

Table 1: Comparative Potency of nAChR Ligands at Key Human Subtypes

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
(S)-Nicotine α4β21 - 10100 - 1,000
α7>10,000>10,000
Epibatidine α4β20.01 - 0.10.1 - 1
α710 - 50100 - 500
Cytisine α4β20.1 - 110 - 100 (partial agonist)
α7>10,000>10,000
PNU-282987 α4β2>10,000>10,000
α720 - 100200 - 1,000
This compound α4β2To Be DeterminedTo Be Determined
α7To Be DeterminedTo Be Determined

Note: The values presented for standard ligands are representative ranges from published literature and can vary based on experimental conditions. The entries for this compound are placeholders for experimentally derived data.

Interpretation:

  • Potency: A lower Kᵢ and EC₅₀ value for this compound compared to nicotine would indicate higher potency. If its values approach those of epibatidine, it would be considered a highly potent ligand.

  • Selectivity: By comparing the Kᵢ and EC₅₀ values across different subtypes (e.g., α4β2 vs. α7), the selectivity of the compound can be determined. A high selectivity ratio (e.g., Kᵢ for α7 / Kᵢ for α4β2 >> 1) would indicate a preference for the α4β2 subtype. Subtype selectivity is a critical attribute for developing targeted therapeutics with fewer side effects.

Conclusion

This guide provides a rigorous, multi-faceted approach to benchmarking the potency of a novel nAChR ligand, this compound. By systematically applying radioligand binding assays, functional electrophysiological or calcium imaging techniques, and relevant in vivo behavioral models, researchers can build a comprehensive pharmacological profile of the compound. This structured evaluation is essential for identifying promising new chemical entities and advancing the development of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of S-Nicotine-5'-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of S-Nicotine-5'-carboxaldehyde. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring the safety of personnel and compliance with environmental regulations. The highly toxic nature of nicotine and its derivatives necessitates a rigorous and well-understood disposal protocol.

Understanding the Hazard: The Criticality of Proper Disposal

S-Nicotine-5'-carboxaldehyde, as a derivative of nicotine, should be handled with the utmost care. Nicotine itself is classified by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste , bearing the RCRA waste code P075.[1][2][3] This classification is reserved for substances that are so dangerous in small quantities that they are subject to the most stringent handling and disposal regulations.

The acute toxicity of nicotine is well-documented, with Safety Data Sheets (SDS) for the parent compound stating it is fatal if swallowed, in contact with skin, or if inhaled .[4][5][6][7] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[4][5] The addition of a carboxaldehyde group may introduce further hazards, such as potential sensitization, and dictates careful handling to avoid inhalation, ingestion, and skin contact.

Due to its classification as a P075 listed waste, even empty containers that once held S-Nicotine-5'-carboxaldehyde must be managed as hazardous waste unless they have undergone a specific triple-rinsing procedure, with the rinsate also being collected as hazardous waste.[1]

Table 1: Hazard Profile of Nicotine (Parent Compound)

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Fatal if swallowed[4][5][6][7]
Acute Dermal Toxicity Fatal in contact with skin[4][5][6][7]
Acute Inhalation Toxicity Fatal if inhaled[4][5][6][7]
Aquatic Toxicity Toxic to aquatic life with long lasting effects[4][5]
RCRA Classification P075 Acutely Hazardous Waste[1][2][3]

Personnel Protection: Your First Line of Defense

Before handling S-Nicotine-5'-carboxaldehyde in any capacity, including for disposal, the correct Personal Protective Equipment (PPE) is mandatory. The causality here is direct: to prevent the compound's entry into the body through any route.

Essential PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Given the high dermal toxicity, consider double-gloving.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

  • Lab Coat: A chemical-resistant lab coat or apron is necessary to protect the skin and clothing.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation risk. If there is a potential for exposure outside of a fume hood, a respirator may be required.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of S-Nicotine-5'-carboxaldehyde waste. This workflow is designed to ensure regulatory compliance and minimize risk.

Step 1: Waste Identification and Segregation

Proper segregation is key to preventing accidental chemical reactions and ensuring correct disposal.

  • Acutely Hazardous Waste: All materials contaminated with S-Nicotine-5'-carboxaldehyde are to be treated as P075 acutely hazardous waste. This includes:

    • Unused or leftover S-Nicotine-5'-carboxaldehyde.

    • Contaminated labware (e.g., pipettes, vials, flasks).

    • Contaminated PPE (gloves, disposable lab coats).

    • Spill cleanup materials.

  • Incompatible Wastes: Do not mix S-Nicotine-5'-carboxaldehyde waste with other waste streams, particularly strong oxidizing agents or strong acids, with which it may react exothermically.[5]

Step 2: Containerization

Proper containment is crucial to prevent leaks and environmental contamination.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "S-Nicotine-5'-carboxaldehyde".

    • The specific hazard characteristics (e.g., "Acutely Toxic," "Toxic").

    • The accumulation start date.

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.

Step 3: Accumulation and Storage

Regulations for storing acutely hazardous waste are stringent.

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA at or near the point of generation.

  • Accumulation Limits: For P-listed wastes like those containing S-Nicotine-5'-carboxaldehyde, the accumulation limit is 1 quart (or 1 kg for solids) . Once this limit is reached, the waste must be moved to a central accumulation area within three days.[2]

  • Secondary Containment: It is best practice to store the waste container within a secondary container to contain any potential leaks.

Step 4: Arranging for Disposal

Disposal of acutely hazardous waste must be handled by a licensed hazardous waste contractor.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures for the pickup and disposal of hazardous waste.

  • Provide Necessary Documentation: Be prepared to provide information from your hazardous waste label to the EHS office or the disposal contractor.

  • Maintain Records: Keep a record of the waste generated and its disposal for regulatory compliance.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and correct action is critical.

Spill Cleanup
  • For Small Spills (in a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an absorbent material (e.g., absorbent pads or vermiculite).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all cleanup materials into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][6][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of S-Nicotine-5'-carboxaldehyde.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Certified Chemical Fume Hood PPE->WorkArea Always Identify Identify Waste as Acutely Hazardous (P075) WorkArea->Identify Generation Segregate Segregate from Incompatible Chemicals Identify->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store Monitor Monitor Accumulation Limits (≤ 1 Quart) Store->Monitor ContactEHS Contact EHS for Waste Pickup Monitor->ContactEHS When Full or Time Limit Reached Document Maintain Disposal Records ContactEHS->Document

Caption: Disposal workflow for S-Nicotine-5'-carboxaldehyde.

References

  • ADVENT EHS. Proper & Legal Disposals Of Nicotine Oils. [Link]

  • Centers for Disease Control and Prevention. Nicotine: Systemic Agent. [Link]

  • International Labour Organization. International Chemical Safety Cards: NICOTINE. [Link]

  • Thermo Scientific Alfa Aesar. (S)-(-)-Nicotine, 98+%. [Link]

  • Delaware Department of Natural Resources and Environmental Control. Nicotine Waste Management. [Link]

  • University of Bristol. How to safely clean up a liquid chemical spill in a fume hood. [Link]

  • South Dakota Department of Agriculture & Natural Resources. E-Cigarettes, Vaping Liquids and Other Nicotine Wastes. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling S-Nicotine-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. S-Nicotine-5-carboxaldehyde, a nicotine analog, presents unique opportunities for modulating nicotinic acetylcholine receptors.[1] However, its structural similarity to nicotine, a substance with high acute toxicity, necessitates a rigorous and proactive approach to safety. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring the protection of researchers while maintaining experimental integrity.

The core principle of our safety protocol is risk mitigation based on a thorough understanding of the potential hazards. Given the limited specific toxicological data for this compound, we will base our primary recommendations on the well-documented hazards of its parent compound, nicotine, and the general reactivity of aldehydes. Nicotine is classified as fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] Therefore, preventing all routes of exposure is paramount.

Hazard Assessment: Understanding the Risk Profile

Before handling this compound, a comprehensive risk assessment is mandatory. The primary hazards are associated with its potential for high toxicity via ingestion, dermal absorption, and inhalation.[2][3]

Hazard Classification (Based on Nicotine)DescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Category 1/2: Fatal if swallowed.[2][3]Ingestion
Acute Toxicity (Dermal) Category 1: Fatal in contact with skin.[2][3]Skin Contact
Acute Toxicity (Inhalation) Category 2: Fatal if inhaled.[2]Inhalation of dust or aerosols
Skin Irritation Causes skin irritation.Skin Contact
Serious Eye Damage Causes serious eye damage.Eye Contact
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]Environmental Release

The Core Ensemble: Mandatory PPE for All Operations

A baseline of PPE is required for any procedure involving this compound, regardless of the quantity. This foundational layer of protection is non-negotiable.

Hand Protection: The First Line of Defense

Dermal absorption is a critical exposure route for nicotine and its analogs.[2][3] The choice of glove material is therefore one of the most important decisions in your safety protocol.

  • Recommended: Nitrile gloves. Disposable nitrile gloves offer good resistance to a broad range of chemicals and are the standard for handling acutely toxic materials.[5][6]

  • Not Recommended: Latex gloves. Nicotine and similar chemicals can readily pass through latex, offering a false sense of security.[7]

  • Protocol: Always double-glove when handling this compound. This practice provides an additional barrier and allows for the safe removal of the outer glove immediately upon suspected contamination, without exposing the skin. Inspect gloves for any signs of degradation or punctures before and during use.[6]

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the risk of serious eye damage, robust eye and face protection is crucial.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6] These provide a seal around the eyes, protecting against splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfers, extractions, or when handling larger quantities), a full-face shield must be worn in addition to chemical splash goggles.[6][7]

Protective Clothing: Preventing Body Contact

Your personal clothing offers no protection against chemical hazards.

  • Lab Coat: A buttoned, long-sleeved lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[7]

  • Footwear: Fully enclosed shoes made of a non-porous material are required. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory.[6][7]

Respiratory Protection: Managing Inhalation Hazards

Engineering controls, primarily the use of a certified chemical fume hood, are the most effective way to control inhalation exposure.[4] All work with this compound, especially handling of the solid compound, must be performed within a fume hood.

Respiratory protection may be required in specific situations:

  • Weighing Solid Material: When weighing the powdered form of the compound, even within a fume hood, a respirator is recommended to protect against fine particulates that may not be fully contained.

  • Spill Cleanup: In the event of a spill, particularly outside of a fume hood, respiratory protection is mandatory.

  • Insufficient Ventilation: If engineering controls are not available or are malfunctioning, respiratory protection is required.

Selecting the Right Respirator: A surgical mask provides no protection against chemical vapors or fine particulates.[7] A NIOSH-approved respirator is necessary. For this compound, a full-face or half-mask air-purifying respirator (APR) with combination organic vapor/P100 (or equivalent) cartridges should be used.[8] All personnel requiring respirators must be part of a respiratory protection program that includes medical evaluation, training, and annual fit testing, as mandated by OSHA (29 CFR 1910.134).[6][7]

Operational Plan: Integrating Safety into Your Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow PPE Selection Workflow for this compound cluster_ppe PPE Level start Start: Prepare to handle This compound assess_task Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Procedure (Weighing, Solution Prep, etc.) start->assess_task level_1 Baseline PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles - Closed-toe Shoes assess_task->level_1 Small scale (<100mg) Solution handling in fume hood level_2 Enhanced PPE: - Baseline PPE + - Face Shield - Chemical Apron assess_task->level_2 Large scale (>100mg) Solution transfer Potential for splash level_3 Maximum Protection: - Enhanced PPE + - NIOSH-approved Respirator (Full-face or Half-mask w/ appropriate cartridges) assess_task->level_3 Handling solid/powder Spill response Poor ventilation proceed Execute Procedure in Chemical Fume Hood level_1->proceed Proceed with caution level_2->proceed Proceed with caution level_3->proceed Proceed with caution end End of Procedure: Properly doff and dispose of PPE proceed->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.